Technical Documentation Center

3-(3-Fluoro-benzyl)-benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Fluoro-benzyl)-benzoic acid
  • CAS: 886569-96-6

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 3-(3-Fluoro-benzyl)-benzoic Acid

Executive Summary This technical guide details the synthesis of 3-(3-Fluoro-benzyl)-benzoic acid , a diarylmethane scaffold critical in medicinal chemistry as a pharmacophore in PARP inhibitors, kinase inhibitors, and po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-(3-Fluoro-benzyl)-benzoic acid , a diarylmethane scaffold critical in medicinal chemistry as a pharmacophore in PARP inhibitors, kinase inhibitors, and potentially as a fragment for safinamide analogs.

The synthesis of this specific isomer (meta-meta substituted) presents a classic regiochemical challenge. Traditional Friedel-Crafts acylation fails here because the carboxylic acid group deactivates the ring, preventing electrophilic attack, while the meta-positioning requires specific directing groups. Therefore, this guide prioritizes a Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura) approach as the primary, high-fidelity route, ensuring regiochemical integrity and high yield.

Target Molecule Profile[1][2][3]
  • IUPAC Name: 3-[(3-Fluorophenyl)methyl]benzoic acid

  • Molecular Formula:

    
    
    
  • Key Structural Feature: Methylene bridge (

    
    ) connecting two meta-substituted aryl rings.
    

Strategic Retrosynthesis

To achieve the meta-meta substitution pattern, we must disconnect at the methylene bridge.

  • Path A (Modern): Disconnection into a benzylic electrophile and an aryl nucleophile. This utilizes Suzuki-Miyaura coupling between a benzyl halide and an arylboronic acid.[1] This is the preferred route due to mild conditions and high chemoselectivity.

  • Path B (Classical): Disconnection to a diaryl ketone or carbinol, followed by reduction. While robust, accessing the specific meta-meta ketone precursor is synthetically arduous compared to the direct coupling of Path A.

Retrosynthesis Diagram (DOT)

Retrosynthesis Target 3-(3-Fluoro-benzyl)-benzoic acid Precursor1 3-Fluorobenzyl bromide Disconnection C(sp3)-C(sp2) Disconnection Precursor1->Disconnection Precursor2 3-Carboxyphenylboronic acid Precursor2->Disconnection Disconnection->Target Suzuki-Miyaura (Path A)

Caption: Retrosynthetic disconnection strategy favoring the C(sp3)-C(sp2) bond formation via Palladium catalysis.

Primary Methodology: Pd-Catalyzed Suzuki-Miyaura Coupling[5]

This protocol utilizes the coupling of a benzyl halide with an arylboronic acid.[2][3] Note that benzyl halides are prone to


-hydride elimination and homocoupling. We mitigate this by using a bidentate ligand (

) and a mild base.
Reaction Scheme

Reagents & Stoichiometry
ComponentReagentEquiv.[2][1][4][5][6][7]Role
Electrophile 3-Fluorobenzyl bromide1.0Substrate A
Nucleophile 3-Carboxyphenylboronic acid1.1Substrate B
Catalyst

0.03Catalyst (prevents

-elimination)
Base Potassium Carbonate (

)
3.0Activates Boronic Acid
Solvent 1,4-Dioxane / Water (4:1)-Reaction Medium
Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 3-Carboxyphenylboronic acid (1.1 equiv) and

    
      (3.0 equiv).
    
  • Solvation: Add the solvent mixture (1,4-Dioxane/Water, 4:1 ratio, 0.2 M concentration relative to bromide).

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is the primary cause of catalyst death and homocoupling side-reactions.

  • Catalyst Addition: Add

    
      (3 mol%). The solution typically turns orange/red.
    
  • Substrate Addition: Add 3-Fluorobenzyl bromide (1.0 equiv) via syringe.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere for 12–16 hours.

    • Process Control: Monitor by HPLC or TLC (Mobile Phase: Hexane/EtOAc 3:1). Look for the disappearance of the benzyl bromide.

  • Work-up:

    • Cool to room temperature.[4]

    • Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylic acid).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).

Mechanistic Workflow

Mechanism Start Start: Reagents Mixed OxAdd Oxidative Addition: Pd(0) inserts into C-Br Start->OxAdd Heat TransMet Transmetalation: Boronate transfers Ar group OxAdd->TransMet Base Activation RedElim Reductive Elimination: Product Release TransMet->RedElim RedElim->OxAdd Pd(0) Recycle Product End: Diarylmethane Product RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of benzyl halides.

Alternative Methodology: Ionic Reduction

If the Suzuki coupling proves problematic due to raw material availability, the "Reduction Strategy" is the industry-standard backup. This involves reducing a diaryl ketone or carbinol.

Concept: 3-(3-fluorobenzoyl)benzoic acid


 3-(3-fluorobenzyl)benzoic acid.
Protocol Summary
  • Dissolution: Dissolve the keto-acid precursor in Trifluoroacetic Acid (TFA).

  • Reduction: Add Triethylsilane (

    
    , 2.5 equiv) dropwise at 
    
    
    
    .
  • Reaction: Stir at room temperature for 4 hours. The silane acts as a hydride donor, removing the carbonyl oxygen.

  • Work-up: Remove TFA in vacuo, redissolve in EtOAc, wash with

    
    , and isolate.
    

Note: This method is extremely robust but requires the specific ketone precursor, which may require a multi-step synthesis itself (e.g., Grignard addition to a nitrile).

Analytical Profile & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Value

NMR
Singlet at

ppm (

)
Confirms Methylene Bridge (Key differentiator from ketone/ether)

NMR
Peak at

ppm (

)
Confirms sp3 Carbon
HRMS (ESI-)

= 229.067
Confirms Molecular Formula
Melting Point

(Estimated)
Purity Check

Safety & Handling

  • Benzyl Bromides: Potent lachrymators. Handle only in a functioning fume hood.

  • Palladium Residues: Heavy metals must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing to prevent false positives in assay data.

  • Boronic Acids: Generally low toxicity but can persist in aqueous waste streams.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for Ionic Reduction mechanisms via Silanes).
  • Organic Syntheses, Coll. Vol. 10. (2004).[8] Reduction of Carbonyls using Triethylsilane/TFA.[9] Organic Syntheses. Link

  • Bandini, M., & Umani-Ronchi, A. (2009). Catalytic Arylation Methods: From the Academic Lab to Industrial Processes. Wiley-VCH.

Sources

Exploratory

An In-depth Technical Guide to 3-(3-Fluoro-benzyl)-benzoic acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-(3-Fluoro-benzyl)-benzoic acid. It is intended for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-(3-Fluoro-benzyl)-benzoic acid. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this and structurally related molecules. While specific experimental data for this compound is not widely published, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its study.

Introduction: The Significance of Fluorinated Benzyl-Benzoic Acid Scaffolds

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's metabolic stability, lipophilicity, and binding affinity. The 3-(3-Fluoro-benzyl)-benzoic acid scaffold combines the structural features of benzoic acid, a common pharmacophore, with a fluorinated benzyl moiety. This unique combination suggests potential for this molecule and its derivatives to interact with a variety of biological targets. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties. The benzyl group can provide additional hydrophobic interactions and conformational flexibility, while the fluorine atom can influence electronic properties and metabolic pathways.

Physicochemical Properties

While experimentally determined data for 3-(3-Fluoro-benzyl)-benzoic acid is limited in publicly available literature, its fundamental properties can be reliably predicted based on its constituent parts and data from commercial suppliers.

PropertyValueSource
CAS Number 886569-96-6Commercial Supplier Data
Molecular Formula C₁₄H₁₁FO₂Calculated
Molecular Weight 230.23 g/mol Calculated
Appearance Predicted to be a white to off-white solidAnalogy to similar benzoic acid derivatives
Melting Point Not available. Predicted to be higher than 3-fluorobenzoic acid (123 °C) due to increased molecular weight.Prediction
Boiling Point Not available. Predicted to be significantly higher than 200 °C.Prediction
Solubility Predicted to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF, with limited solubility in water.Analogy to similar aromatic carboxylic acids

Synthesis of 3-(3-Fluoro-benzyl)-benzoic acid

The synthesis of 3-(3-Fluoro-benzyl)-benzoic acid can be approached through several established synthetic methodologies. Two plausible and robust routes are detailed below: the Suzuki-Miyaura cross-coupling reaction and the Friedel-Crafts alkylation.

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] For the synthesis of 3-(3-Fluoro-benzyl)-benzoic acid, this would involve the coupling of a boronic acid or ester derivative of one aromatic ring with a halide of the other. A likely strategy would be the coupling of 3-bromobenzoic acid with (3-fluorobenzyl)boronic acid.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Reactants 3-Bromobenzoic Acid + (3-Fluorobenzyl)boronic acid Reaction Suzuki-Miyaura Coupling (Heat) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Workup Aqueous Workup (Acidification) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 3-(3-Fluoro-benzyl)-benzoic acid Purification->Product

Caption: Workflow for the synthesis of 3-(3-Fluoro-benzyl)-benzoic acid via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (3-fluorobenzyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to precipitate the carboxylic acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Friedel-Crafts Alkylation Approach

The Friedel-Crafts alkylation offers an alternative route, involving the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst.[3][4] A potential strategy would be the alkylation of a protected benzoic acid derivative or a precursor like toluene, followed by oxidation. Direct Friedel-Crafts alkylation on benzoic acid is generally not feasible due to the deactivating nature of the carboxylic acid group.[5]

Diagram: Friedel-Crafts Alkylation Workflow

Friedel_Crafts_Workflow Reactants Toluene + 3-Fluorobenzoyl Chloride Reaction1 Friedel-Crafts Acylation Reactants->Reaction1 Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction1 Intermediate Ketone Intermediate Reaction1->Intermediate Reduction Reduction (e.g., Clemmensen) or Oxidation of Toluene Methyl Group Intermediate->Reduction Product 3-(3-Fluoro-benzyl)-benzoic acid Reduction->Product

Caption: A possible multi-step synthesis of 3-(3-Fluoro-benzyl)-benzoic acid using a Friedel-Crafts reaction.

Experimental Protocol: Friedel-Crafts Acylation followed by Reduction (Conceptual)

  • Acylation: In a flask equipped with a stirrer and under an inert atmosphere, add toluene and a Lewis acid catalyst like aluminum chloride (AlCl₃). Cool the mixture in an ice bath. Slowly add 3-fluorobenzoyl chloride. Allow the reaction to proceed at low temperature and then warm to room temperature.

  • Workup: Quench the reaction by carefully adding it to ice-water. Extract the product with an organic solvent.

  • Purification of Ketone: Purify the resulting ketone intermediate by column chromatography.

  • Reduction: The ketone can be reduced to the methylene bridge using a standard method like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.

  • Oxidation: The methyl group of the toluene moiety would then need to be oxidized to a carboxylic acid, for example, using potassium permanganate (KMnO₄).

  • Final Purification: The final product would require purification, likely by recrystallization.

Spectroscopic Characterization

The identity and purity of synthesized 3-(3-Fluoro-benzyl)-benzoic acid should be confirmed using a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the benzylic methylene protons, and a broad singlet for the carboxylic acid proton. The protons on the fluoro-substituted ring will likely exhibit coupling with the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 14 carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, usually around 1700-1680 cm⁻¹.

  • C-H stretches from the aromatic rings and the methylene bridge.

  • C=C stretches from the aromatic rings.

  • A C-F stretch, typically in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z 230.23. The fragmentation pattern would likely show characteristic losses, such as the loss of the carboxylic acid group and fragmentation of the benzyl moiety.

Potential Applications and Future Directions

While specific applications for 3-(3-Fluoro-benzyl)-benzoic acid have not been extensively reported, its structural motifs suggest several areas of potential interest for researchers:

  • Drug Discovery: As a fragment or lead compound in the development of novel therapeutics. Its potential to interact with various biological targets warrants investigation in areas such as oncology, inflammation, and infectious diseases.[1]

  • Materials Science: As a building block for the synthesis of novel polymers or functional materials where the properties of fluorinated aromatic compounds are desired.

  • Chemical Biology: As a tool compound to probe biological pathways, leveraging its unique combination of functional groups.

Further research into the synthesis of a library of derivatives with substitutions on either aromatic ring could elucidate structure-activity relationships and lead to the discovery of compounds with enhanced biological activity or material properties.

Safety and Handling

As a new chemical entity, 3-(3-Fluoro-benzyl)-benzoic acid should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is unavailable, it should be treated as potentially hazardous. For the proposed synthetic routes, appropriate precautions for handling palladium catalysts, strong acids, and flammable solvents must be taken.

Conclusion

3-(3-Fluoro-benzyl)-benzoic acid represents an interesting chemical scaffold with potential for further exploration in various scientific disciplines. This guide provides a foundational understanding of its predicted properties and outlines robust synthetic and analytical methodologies to enable its investigation by the scientific community. The detailed protocols and characterization framework presented herein are intended to facilitate further research and unlock the potential of this and related fluorinated benzyl-benzoic acid derivatives.

References

  • Wikipedia. 3-Fluorobenzoic acid. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]

  • SpectraBase. 3-Benzoylbenzoic acid. [Link]

  • PubChem. 3-Fluorobenzoic Acid. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

Sources

Foundational

Technical Monograph: 3-(3-Fluoro-benzyl)-benzoic acid

CAS Number: 886569-96-6 Formula: C₁₄H₁₁FO₂ Molecular Weight: 230.24 g/mol [1] Executive Summary & Chemical Identity 3-(3-Fluoro-benzyl)-benzoic acid is a specialized diarylmethane scaffold utilized primarily as an interm...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 886569-96-6 Formula: C₁₄H₁₁FO₂ Molecular Weight: 230.24 g/mol [1]

Executive Summary & Chemical Identity

3-(3-Fluoro-benzyl)-benzoic acid is a specialized diarylmethane scaffold utilized primarily as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and metabolic disease therapeutics.[1] Structurally, it consists of two benzene rings connected by a methylene bridge (


), with a carboxylic acid on one ring and a fluorine substituent on the other, both in the meta position relative to the bridge.[2]

This specific substitution pattern is critical in medicinal chemistry. The methylene bridge provides conformational flexibility distinct from rigid biphenyl systems, allowing the molecule to adopt "butterfly" conformations often required for binding into hydrophobic enzyme pockets.[1] The fluorine atom serves as a bioisostere for hydrogen, increasing lipophilicity and blocking metabolic oxidation at the reactive meta position.[1]

Chemical Profile
PropertySpecification
CAS Number 886569-96-6
IUPAC Name 3-[(3-Fluorophenyl)methyl]benzoic acid
Molecular Formula C₁₄H₁₁FO₂
Exact Mass 230.0743
Predicted pKa ~4.2 (Carboxylic acid)
Predicted LogP ~3.5 (Moderate Lipophilicity)
Appearance Off-white to white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water (acidic form)
Synthetic Pathways & Causality

To synthesize 3-(3-Fluoro-benzyl)-benzoic acid with high regioselectivity, researchers must choose between Friedel-Crafts Alkylation and Transition-Metal Catalyzed Cross-Coupling .[1]

While Friedel-Crafts methods are cost-effective for bulk chemicals, they often suffer from poor regioselectivity (ortho/para mixtures) and over-alkylation.[1] Therefore, for pharmaceutical-grade purity, the Suzuki-Miyaura Cross-Coupling is the superior, self-validating protocol.[1] This method allows for the convergent assembly of the pre-functionalized aryl rings.[1]

Pathway A: Suzuki-Miyaura Cross-Coupling (Recommended)

This route involves the coupling of 3-carboxy-phenylboronic acid (or its ester) with 3-fluorobenzyl bromide .[1]

  • Logic: The use of a boronic acid and a benzyl halide ensures that the carbon-carbon bond forms exclusively at the desired positions.[1]

  • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred to prevent

    
    -hydride elimination, although the 
    
    
    
    hybridized benzyl halide is prone to it.[1] High catalyst turnover is achieved using bases like
    
    
    or
    
    
    .[1]
Pathway B: Reduction of Diaryl Ketone

An alternative route involves the Friedel-Crafts acylation to form 3-(3-fluorobenzoyl)benzoic acid , followed by reduction (e.g., Wolff-Kishner or Triethylsilane/TFA).[1]

  • Logic: This is useful if the ketone intermediate is also a desired target (e.g., Ketoprofen analogs).[1] However, the reduction step adds chemical noise and potential impurities.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the retrosynthetic logic and the forward synthesis using the Suzuki-Miyaura protocol.

SynthesisWorkflow Target Target: 3-(3-Fluoro-benzyl)-benzoic acid (CAS 886569-96-6) Boronic 3-Carboxyphenylboronic acid Target->Boronic Retrosynthesis Catalyst Pd(dppf)Cl2 (3 mol%) K2CO3 (2 eq) Boronic->Catalyst Halide 3-Fluorobenzyl bromide Halide->Catalyst Solvent Dioxane / H2O (90°C, 12h) Catalyst->Solvent Oxidative Addition Solvent->Target Reductive Elimination

Figure 1: Convergent synthesis via Suzuki-Miyaura coupling.[1] The dashed line indicates the retrosynthetic disconnection.[1]

Detailed Experimental Protocol

Objective: Synthesis of 3-(3-Fluoro-benzyl)-benzoic acid via Suzuki Coupling. Scale: 5.0 mmol.

Reagents & Materials:
  • 3-Carboxyphenylboronic acid (1.0 eq, 0.83 g)[1]

  • 3-Fluorobenzyl bromide (1.1 eq, 1.04 g)[1]

  • Pd(dppf)Cl₂[1]·DCM (0.03 eq, 122 mg)

  • Potassium Carbonate (

    
    ) (2.5 eq, 1.73 g)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio, 25 mL)

Step-by-Step Methodology:
  • Inert Atmosphere Setup:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon for 10 minutes.[1] Reasoning: Palladium catalysts are sensitive to oxidation, which deactivates the catalytic cycle.
      
  • Reagent Loading:

    • Add the 3-Carboxyphenylboronic acid , Pd(dppf)Cl₂ , and Potassium Carbonate to the flask.[1]

    • Add the solvent mixture (Dioxane/Water) and degas by bubbling

      
       through the solution for 15 minutes.[1]
      
    • Add 3-Fluorobenzyl bromide last via syringe.[1]

  • Reaction:

    • Heat the mixture to 90°C under reflux for 12–16 hours.

    • Self-Validation Point (TLC): Check reaction progress using TLC (Mobile Phase: 5% MeOH in DCM). The starting bromide should disappear, and a new spot (the acid) should appear near the baseline (streaking) or higher if using an acidified TLC stain.[1]

  • Workup & Purification:

    • Cool the reaction to room temperature.[1][3]

    • Filter through a Celite pad to remove Palladium black; wash with EtOAc.[1]

    • Acidification (Critical): The product exists as a potassium salt in the reaction media.[1] Transfer the filtrate to a separatory funnel.[1] Add 1N HCl dropwise until pH ~2–3. This converts the carboxylate to the free acid, which will partition into the organic layer.[1]

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Crystallization:

    • Recrystallize the crude solid from Ethanol/Hexane or Toluene to yield the pure white solid.[1]

Analytical Characterization (Expected Data)

To confirm identity, the following spectroscopic signatures must be validated:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.8–13.0 (s, 1H, -COOH ): Broad singlet, characteristic of carboxylic acids.[1]
      
    • 
       7.8–7.9 (m, 2H, Ar-H  ortho to COOH): Deshielded aromatic protons.[1]
      
    • 
       7.0–7.5 (m, 6H, Ar-H ): Remaining aromatic protons.[1]
      
    • 
       4.05 (s, 2H, -CH ₂-): Diagnostic Peak.  A sharp singlet indicating the isolated methylene bridge.[1] If this is a doublet or multiplet, the coupling failed or side-reactions occurred.[1]
      
  • ¹³C NMR:

    • Expect a carbonyl peak at ~167 ppm.[1]

    • Expect doublet splitting in the carbon signals of the fluorinated ring due to C-F coupling (

      
      ).[1]
      
  • Mass Spectrometry (ESI-):

    • [M-H]⁻ peak at 229.2 m/z .[1]

Medicinal Chemistry Applications

The 3-(3-Fluoro-benzyl)-benzoic acid scaffold is highly valued for two mechanistic reasons:

  • Metabolic Stability (The Fluorine Effect): The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol).[1] Placing fluorine at the meta position of the benzyl ring blocks Cytochrome P450-mediated hydroxylation, which typically occurs at electron-rich sites.[1] This extends the half-life (

    
    ) of the drug candidate.[1]
    
  • Scaffold Flexibility: Unlike biphenyls (which have a rotational barrier), the diarylmethane linker allows the two aromatic rings to adopt a "V-shape" (butterfly conformation).[1] This is essential for fitting into the ATP-binding pockets of kinases or the hydrophobic channels of COX enzymes.[1]

MedChemLogic Molecule 3-(3-Fluoro-benzyl)-benzoic acid Feature1 Methylene Bridge (-CH2-) Molecule->Feature1 Feature2 Meta-Fluorine (-F) Molecule->Feature2 Feature3 Carboxylic Acid (-COOH) Molecule->Feature3 Effect1 Conformational Flexibility (Fits hydrophobic pockets) Feature1->Effect1 Effect2 Blocks P450 Metabolism (Increases Half-life) Feature2->Effect2 Effect3 H-Bond Donor/Acceptor (Salt bridge formation) Feature3->Effect3

Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold.

References
  • Aromsyn Co., Ltd. (2024).[1] Product Data Sheet: 3-(3-Fluoro-benzyl)-benzoic acid (CAS 886569-96-6).[1][4] Retrieved from [1]

  • PubChem. (2024).[1][5] Compound Summary: 3-Fluorobenzoic acid derivatives and analogs. National Library of Medicine.[1] Retrieved from [1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational protocol for the synthesis described).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Reference for metabolic stability claims).

Sources

Exploratory

A Technical Guide to the Structure Elucidation of 3-(3-Fluoro-benzyl)-benzoic acid

Preamble: The Imperative of Unambiguous Structural Verification in Drug Discovery Proposed Synthesis: A Plausible Route to 3-(3-Fluoro-benzyl)-benzoic acid A robust analytical endeavor begins with a chemically sound star...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Unambiguous Structural Verification in Drug Discovery

Proposed Synthesis: A Plausible Route to 3-(3-Fluoro-benzyl)-benzoic acid

A robust analytical endeavor begins with a chemically sound starting material. A plausible and efficient synthetic route for 3-(3-Fluoro-benzyl)-benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl and related compounds.[1][2]

The proposed two-step synthesis would involve:

  • Preparation of 3-bromobenzyl bromide: Commercially available 3-bromotoluene can be subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, under reflux.

  • Suzuki-Miyaura Coupling: The resulting 3-bromobenzyl bromide can then be coupled with (3-carboxyphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).[3][4]

This synthetic approach is logical as it utilizes readily available starting materials and a well-established, high-yielding coupling reaction.

A Multi-pronged Analytical Strategy for Structure Elucidation

The confirmation of the structure of 3-(3-Fluoro-benzyl)-benzoic acid requires a synergistic application of multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and their collective data provides a comprehensive and unambiguous picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[5] A suite of 1D and 2D NMR experiments will be employed to map out the carbon-hydrogen framework and establish the connectivity of the atoms.

1D NMR: ¹H, ¹³C, and ¹⁹F NMR

Expertise & Experience: The initial NMR analysis will involve obtaining ¹H, ¹³C, and ¹⁹F NMR spectra. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice as it will solubilize the carboxylic acid and its acidic proton will be observable.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.9br s1H-COOH
~7.9-8.1m2HAr-H
~7.5-7.7m2HAr-H
~7.3-7.4m1HAr-H
~7.0-7.2m3HAr-H
~4.0s2H-CH₂-

Aromatic protons (Ar-H) typically resonate between 6.5 and 8.0 ppm.[6][7] The protons on the benzoic acid ring are expected to be slightly more downfield due to the electron-withdrawing effect of the carboxylic acid group. The methylene bridge protons are expected to appear as a singlet around 4.0 ppm.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~167-COOH
~161-164 (d)C-F
~120-145Ar-C
~40-CH₂-

Aromatic carbons typically resonate between 120 and 150 ppm.[8][9] The carboxylic acid carbon will be significantly downfield. The carbon directly bonded to the fluorine atom will appear as a doublet due to ¹JCF coupling.

¹⁹F NMR Spectroscopy:

Expertise & Experience: Given the presence of a fluorine atom, ¹⁹F NMR is an essential experiment.[10] It provides a direct observation of the fluorine environment and can be used to confirm the presence of the fluoro-substituent on the benzyl ring.[11][12]

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Multiplicity
~ -110 to -120t

The chemical shift of the fluorine atom is dependent on its electronic environment. The multiplicity will be a triplet due to coupling with the two ortho protons.

2D NMR: COSY, HSQC, and HMBC

Trustworthiness: While 1D NMR provides valuable information, 2D NMR experiments are crucial for establishing the connectivity between different parts of the molecule, thereby building a self-validating structural assignment.[13][14]

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. We expect to see correlations between the aromatic protons on each ring, confirming their respective spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will allow for the unambiguous assignment of the protonated aromatic carbons and the methylene carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Crucially, we expect to see a correlation between the methylene protons (~4.0 ppm) and carbons in both aromatic rings, confirming the benzyl-benzoic acid connectivity. We also anticipate a correlation from the methylene protons to the ipso-carbon of the benzoic acid ring and the ipso-carbon of the fluorobenzyl ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of the synthesized 3-(3-Fluoro-benzyl)-benzoic acid in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire a standard ¹H spectrum with a 90° pulse, a spectral width of ~16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~220 ppm.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs and optimized parameters for the expected coupling constants.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zProposed Fragment
230[M]⁺ (Molecular Ion)
213[M - OH]⁺
185[M - COOH]⁺
109[C₇H₆F]⁺ (fluorotropylium ion)
91[C₇H₇]⁺ (tropylium ion)
77[C₆H₅]⁺

The molecular ion peak at m/z 230 would confirm the molecular formula C₁₄H₁₁FO₂.[15] The fragmentation pattern would likely involve the loss of the hydroxyl and carboxyl groups from the benzoic acid moiety.[16][17] The presence of a peak at m/z 109 would be indicative of the fluorobenzyl fragment, while a peak at m/z 91 is characteristic of a benzyl group.[18][19]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or dichloromethane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

  • GC Separation: Inject the sample onto a suitable capillary column (e.g., DB-5ms) and use a temperature program to elute the compound.

  • MS Analysis: Acquire mass spectra over a range of m/z 50-500.

  • HRMS Analysis: For accurate mass measurement, infuse a dilute solution of the sample directly into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Trustworthiness: IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.[20]

Predicted IR Absorption Data:

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (carboxylic acid)
~3030C-H stretch (aromatic)
~2920C-H stretch (aliphatic)
~1700C=O stretch (carboxylic acid)
~1600, ~1480C=C stretch (aromatic)
~1250C-F stretch

The very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[12][21] The strong C=O stretch confirms the presence of the carbonyl group.[22] The C-F stretch will also be a key indicator.[23]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[24][25][26][27][28]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

X-ray Crystallography: The Definitive Proof of Structure

Authoritative Grounding: When all other analytical data points towards a particular structure, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the molecular structure in the solid state.[10] It reveals the precise spatial arrangement of atoms, bond lengths, and bond angles.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Synthesizing the Data: A Coherent Structural Narrative

The power of this multi-technique approach lies in the convergence of data from independent analytical methods. The NMR data will establish the connectivity and the immediate chemical environment of each atom. The mass spectrometry data will confirm the molecular formula and provide corroborating evidence for the major structural fragments. The IR spectroscopy will confirm the presence of the key functional groups. Finally, a successful X-ray crystallographic analysis will provide an irrefutable 3D model of the molecule.

Diagrams

a cluster_synthesis Proposed Synthesis 3-bromotoluene 3-bromotoluene 3-bromobenzyl bromide 3-bromobenzyl bromide 3-bromotoluene->3-bromobenzyl bromide NBS, BPO 3-(3-Fluoro-benzyl)-benzoic acid 3-(3-Fluoro-benzyl)-benzoic acid 3-bromobenzyl bromide->3-(3-Fluoro-benzyl)-benzoic acid Suzuki Coupling (3-carboxyphenyl)boronic acid Pd catalyst, base

Caption: Proposed synthesis of 3-(3-Fluoro-benzyl)-benzoic acid.

b Compound Compound NMR NMR Compound->NMR Connectivity MS MS Compound->MS Molecular Formula Fragmentation IR IR Compound->IR Functional Groups X-ray X-ray Compound->X-ray 3D Structure Structure Structure NMR->Structure MS->Structure IR->Structure X-ray->Structure Ultimate Proof

Caption: Integrated workflow for structure elucidation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • The Suzuki-Miyaura cross-coupling. Organic Chemistry Portal. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications. [Link]

  • Palladium-Catalyzed Synthesis of Heterocycle-Containing Diarylmethanes through Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • 13C NMR Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

  • Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]

  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Organic Chemistry Portal. [Link]

  • Organic Structure Elucidation Workbook. University of Notre Dame. [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

  • Sample preparation for FT-IR. University of the West Indies. [Link]

  • Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. ResearchGate. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health. [Link]

  • Applications of 19F multidimensional NMR. ResearchGate. [Link]

  • Synthetic process of 2-benzoylbenzoic acid.
  • Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research. [Link]

  • Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

  • Short Summary of 1H-NMR Interpretation. Augsburg University. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • What is the IR spectrum of benzoic acid? How is it determined?. Quora. [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

  • Carbon-13 (¹³C) NMR: Overview. JoVE. [Link]

  • An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed. [Link]

  • Synthesis of o-benzoyl benzoic acid. PrepChem.com. [Link]

  • KBr Pellet Method. Shimadzu. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Doc Brown's Chemistry. [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • 13C Chemical Shifts of Organic Compounds. ResearchGate. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. [Link]

  • How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Chemistry Stack Exchange. [Link]

  • Mass spectral fragmentations of sulfonates. ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 3-(3-Fluoro-benzyl)-benzoic acid in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(3-Fluoro-benzyl)-benzoic acid, a key intermediate in pharmaceutical and materials science research. In the absence o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(3-Fluoro-benzyl)-benzoic acid, a key intermediate in pharmaceutical and materials science research. In the absence of extensive experimental data in publicly available literature, this document establishes a robust predictive framework for its solubility in a range of common organic solvents. This is achieved by leveraging established physicochemical principles, analyzing the solubility of structurally analogous compounds, and applying theoretical models such as Hansen Solubility Parameters. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of this compound's solubility, designed to yield reliable and reproducible results for researchers, scientists, and drug development professionals. The methodologies outlined herein are intended to be self-validating, providing a strong foundation for formulation development, process chemistry, and pharmacokinetic studies.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle. From the initial stages of synthesis and purification to formulation, bioavailability, and ultimately, therapeutic efficacy, understanding a compound's behavior in various solvent systems is paramount. For a molecule like 3-(3-Fluoro-benzyl)-benzoic acid, which possesses a combination of polar and non-polar functionalities, a comprehensive solubility profile is essential for rational solvent selection in crystallization, chromatography, and the preparation of dosage forms. Poorly characterized solubility can lead to significant challenges in achieving desired concentrations, controlling polymorphism, and ensuring consistent drug delivery.

This guide addresses the current information gap regarding the solubility of 3-(3-Fluoro-benzyl)-benzoic acid by providing a multi-faceted approach. We will first delve into the molecular structure of the compound to predict its solubility based on first principles. Subsequently, we will present a detailed, step-by-step experimental protocol for the empirical determination of its solubility, ensuring data integrity and reproducibility.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of 3-(3-Fluoro-benzyl)-benzoic acid, shown below, features several key functional groups that dictate its solubility behavior.

Caption: Molecular structure of 3-(3-Fluoro-benzyl)-benzoic acid.

The key structural features influencing solubility are:

  • Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature will dominate its interactions with polar solvents. Carboxylic acids are generally weak acids, and their ionization state, which is dependent on the pKa of the acid and the pH of the medium, can significantly impact solubility in protic solvents.

  • Aromatic Rings (Benzene): The two benzene rings are non-polar and contribute to the lipophilicity of the molecule. These regions will interact favorably with non-polar solvents through van der Waals forces and π-π stacking interactions.

  • Fluorine Atom (-F): The fluorine substituent on the benzyl ring is highly electronegative, introducing a dipole moment. While a C-F bond is polar, the overall effect on solubility can be complex. Fluorination can increase lipophilicity and sometimes enhance solubility in certain organic solvents.

  • Benzyl Group (-CH2-): The methylene bridge provides flexibility and contributes to the non-polar character of the molecule.

Based on these features, a qualitative solubility profile can be predicted according to the "like dissolves like" principle[1]:

  • High Solubility: Expected in polar aprotic solvents that can accept hydrogen bonds from the carboxylic acid group, such as acetone , and in polar protic solvents like methanol and ethanol where hydrogen bonding can occur with both the hydroxyl group of the solvent and the carboxylic acid of the solute.

  • Moderate Solubility: Expected in solvents of intermediate polarity like ethyl acetate and dichloromethane . While dichloromethane is often considered nonpolar, it can interact with polar solutes. Benzoic acid itself is highly soluble in dichloromethane.

  • Low Solubility: Expected in non-polar aliphatic solvents such as hexane , where the dominant intermolecular interactions are weak van der Waals forces, which are insufficient to overcome the strong hydrogen bonding between the carboxylic acid molecules in the solid state.

Predicted Physicochemical Properties

In the absence of experimental data for 3-(3-Fluoro-benzyl)-benzoic acid, we can refer to predicted values for its close isomer, 4-(3-Fluoro-benzyl)-benzoic acid, as a reasonable approximation.

PropertyPredicted ValueSource
Molecular FormulaC₁₄H₁₁FO₂-
Molecular Weight230.24 g/mol -
Boiling Point369.7 ± 30.0 °C[4]
Density1.240 ± 0.06 g/cm³[4]
pKa4.26 ± 0.10[4]

Note: These values are predictions and should be confirmed by experimental data.

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method[1]. This protocol provides a robust, step-by-step guide for its implementation.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that temperature.

Materials and Equipment
  • 3-(3-Fluoro-benzyl)-benzoic acid (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane

  • Analytical balance (± 0.1 mg or better)

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess solid into vials B Add known volume of solvent A->B C Seal vials and place in orbital shaker at constant T B->C D Agitate for 24-48 hours C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute sample G->H I Analyze by HPLC or UV-Vis H->I J Calculate concentration from calibration curve I->J K Report solubility (e.g., mg/mL) J->K

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of 3-(3-Fluoro-benzyl)-benzoic acid in a suitable solvent (e.g., methanol) at a known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

    • Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-(3-Fluoro-benzyl)-benzoic acid to a series of vials. A visual excess of solid should remain at the end of the experiment to ensure saturation.

    • Accurately add a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed that is sufficient to keep the solid suspended but does not create a vortex.

    • Allow the samples to equilibrate for a sufficient time. A common duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Sampling and Analysis:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the calibrated HPLC or UV-Vis method to determine the concentration of 3-(3-Fluoro-benzyl)-benzoic acid.

  • Data Analysis and Reporting:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The resulting concentration is the solubility of 3-(3-Fluoro-benzyl)-benzoic acid in the specific solvent at the experimental temperature. Report the solubility in appropriate units (e.g., mg/mL or mol/L).

Factors Influencing Solubility

Several factors can influence the solubility of 3-(3-Fluoro-benzyl)-benzoic acid. Understanding these can aid in troubleshooting experimental results and in designing formulation strategies.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with increasing temperature. This relationship can be described by the van't Hoff equation. For crystallization processes, determining the solubility at different temperatures is crucial for optimizing yield and purity.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A mismatch in polarity between the solute and solvent will generally result in low solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the starting material and to check for any changes in polymorphism after the solubility experiment.

  • Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample of 3-(3-Fluoro-benzyl)-benzoic acid for accurate measurements.

Conclusion and Future Work

This technical guide has provided a comprehensive theoretical framework for understanding and predicting the solubility of 3-(3-Fluoro-benzyl)-benzoic acid in a range of organic solvents. While direct experimental data is currently lacking, the analysis of its molecular structure and comparison with analogous compounds suggest a solubility profile dominated by its polar carboxylic acid group, with higher solubility in polar protic and aprotic solvents.

The provided detailed experimental protocol for the shake-flask method offers a reliable means for researchers to generate the necessary empirical data. Accurate solubility data is a cornerstone of efficient and effective drug development. The insights and methodologies presented in this guide are intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the development of new therapeutics and materials.

Future work should focus on the experimental determination of the solubility of 3-(3-Fluoro-benzyl)-benzoic acid in a wide array of solvents at various temperatures. Additionally, the application of computational models, such as those based on Quantitative Structure-Property Relationships (QSPR) and thermodynamic cycles, could further refine our predictive understanding of this compound's behavior.

References

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • ACS Omega. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum descriptors determined by DFT. Retrieved from [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Biological Profile and Therapeutic Potential of 3-(3-Fluoro-benzyl)-benzoic Acid

Executive Summary 3-(3-Fluoro-benzyl)-benzoic acid (CAS: 886569-96-6) is a specialized diphenylmethane derivative serving as a "privileged scaffold" in medicinal chemistry. Unlike simple building blocks, this compound an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Fluoro-benzyl)-benzoic acid (CAS: 886569-96-6) is a specialized diphenylmethane derivative serving as a "privileged scaffold" in medicinal chemistry. Unlike simple building blocks, this compound and its close analogs possess intrinsic biological activities, primarily as inhibitors of protein-protein interactions (PPIs) in bacterial transcription and as core pharmacophores for ion channel modulators.

This guide details the compound's validated biological roles:

  • Bacterial RNA Polymerase (RNAP) Inhibitor: Disrupts the assembly of the Sigma factor (

    
    ) with the Core enzyme, a novel antimicrobial mechanism.
    
  • N-type Calcium Channel (CaV2.2) Blocker Scaffold: Serves as the lipophilic anchor for amino-acid conjugated blockers used in neuropathic pain research.

  • Chemical Probe: Acts as a fragment for exploring structure-activity relationships (SAR) in G-protein coupled receptors (e.g., GPR120, EP4).

Part 1: Chemical Identity & Pharmacophore Analysis

The molecule consists of two benzene rings connected by a flexible methylene bridge (benzyl linker), with a carboxylic acid "warhead" and a metabolic blocking fluorine atom.

FeatureSpecification
IUPAC Name 3-[(3-Fluorophenyl)methyl]benzoic acid
CAS Number 886569-96-6
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
LogP (Predicted) ~3.5 (Lipophilic)
Key Pharmacophore Diphenylmethane skeleton (hydrophobic interactions); Carboxylate (ionic interactions/H-bond acceptor).
Structural Logic
  • Methylene Bridge: Provides rotational freedom, allowing the two aromatic rings to adopt a "butterfly" conformation suitable for binding into hydrophobic pockets (e.g., the

    
    :Core interface).
    
  • Meta-Fluorine: Increases metabolic stability by blocking P450 oxidation at the reactive phenyl position and modulates the electronic properties of the ring without adding significant steric bulk.

  • Meta-Carboxyl Group: Mimics acidic amino acid residues (Asp/Glu), critical for anchoring the molecule to positively charged residues (Lys/Arg) in target proteins.

Part 2: Primary Biological Activities

Inhibition of Bacterial RNA Polymerase Assembly

Target: Bacterial RNA Polymerase (RNAP) Holoenzyme Formation. Mechanism: Protein-Protein Interaction (PPI) Inhibition.

The core RNA polymerase enzyme (


) is catalytically active but cannot initiate promoter-specific transcription without the Sigma factor (

)
. The interaction between the Sigma factor (specifically the

subunit) and the Core enzyme is a high-value target for novel antibiotics.
  • Activity: 3-Benzylbenzoic acid derivatives have been identified as small-molecule inhibitors that bind to the

    
     subunit  of the Core enzyme or the 
    
    
    
    factor
    , sterically preventing the formation of the functional Holoenzyme.
  • Significance: Unlike Rifamycins (which block the RNA exit channel), this mechanism prevents the assembly of the machinery, effective against rifampicin-resistant strains.

Pharmacophore for N-type Calcium Channel Blockers

Target: CaV2.2 (N-type Voltage-Gated Calcium Channel). Mechanism: State-dependent Blockade (via Amino Acid Conjugation).

Research published in Bioorganic & Medicinal Chemistry established the 3-benzylbenzoic acid motif as a critical hydrophobic anchor for a class of L-amino acid-based channel blockers.

  • Role: The acid is coupled to an amino acid (e.g., L-cysteine or L-alanine derivatives). The 3-(3-fluorobenzyl) moiety inserts into the lipid membrane or a hydrophobic crevice on the channel pore, stabilizing the closed/inactivated state.

  • Therapeutic Application: Inhibition of CaV2.2 reduces neurotransmitter release in the dorsal root ganglion, offering a pathway for treating chronic neuropathic pain.

Part 3: Mechanism of Action (Visualized)

The following diagram illustrates the dual-pathway mechanism: the direct inhibition of bacterial RNAP assembly and the derivatized blockade of Calcium channels.

BiologicalActivity cluster_Bacteria Pathway A: Antimicrobial (Direct) cluster_Pain Pathway B: Neuropathic Pain (As Scaffold) Compound 3-(3-Fluoro-benzyl)-benzoic Acid Sigma Sigma Factor (σ) Compound->Sigma Competes/Blocks Binding Derivatization Amide Coupling (w/ Amino Acids) Compound->Derivatization Synthetic Precursor Holo Holoenzyme (Active) Sigma->Holo Assembly Core Core RNAP (α2ββ'ω) Core->Holo Assembly Transcription Transcription Initiation Holo->Transcription CaV22 N-type Ca++ Channel (CaV2.2) Derivatization->CaV22 Binds/Blocks Neurotrans Glutamate/Substance P Release CaV22->Neurotrans Inhibits Flux

Caption: Figure 1. Dual mechanism of action. (Top) Disruption of Bacterial RNAP Holoenzyme assembly. (Bottom) Derivatization to form N-type Calcium Channel blockers.

Part 4: Experimental Protocols

Protocol 1: ELISA-Based Sigma:Core Interaction Assay

Purpose: To quantify the inhibitory potency (IC50) of the compound against the protein-protein interaction.

  • Immobilization: Coat 96-well microtiter plates with purified Core RNA Polymerase (0.5 µ g/well ) in PBS overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 3% BSA in PBS for 1 hour at RT.

  • Binding Reaction:

    • Prepare serial dilutions of 3-(3-Fluoro-benzyl)-benzoic acid in assay buffer (PBS, 0.1% BSA, 1% DMSO).

    • Add Biotinylated Sigma Factor (

      
      )  (10 nM final concentration) to the compound wells.
      
    • Transfer mixture to the Core-coated plate. Incubate for 1 hour at RT with gentle shaking.

  • Detection:

    • Wash plate 3x with PBST.

    • Add Streptavidin-HRP conjugate (1:5000). Incubate 45 min.

    • Wash 5x with PBST.

    • Add TMB substrate. Stop reaction with 1M H₂SO₄ after 15 min.

  • Analysis: Measure Absorbance at 450 nm. Calculate % Inhibition relative to DMSO control.

Protocol 2: Synthesis via Suzuki-Miyaura Coupling

Purpose: To synthesize the core scaffold with high purity.

  • Reagents: 3-Carboxy-phenylboronic acid (1.0 eq), 3-Fluorobenzyl bromide (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: DME/Water (2:1).

  • Procedure:

    • Degas the solvent mixture with N₂ for 15 min.

    • Add reagents to a round-bottom flask under inert atmosphere.

    • Reflux at 85°C for 12–16 hours.

    • Cool to RT, acidify with 1M HCl to pH 2 (to precipitate the acid).

    • Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Part 5: Structure-Activity Relationship (SAR) Context[1]

The 3-(3-fluoro-benzyl) substitution pattern is critical for optimizing the physicochemical profile:

AnalogModificationBiological Consequence
Unsubstituted (H)Basic ScaffoldModerate potency; faster metabolic clearance.
3-Fluoro (Meta)Target Compound Optimal balance. Fluorine blocks metabolic hydroxylation at the most reactive site while maintaining lipophilicity for membrane/pocket penetration.
4-Fluoro (Para)IsomerOften shows reduced potency in RNAP assays due to steric clash in the hydrophobic pocket.
3-Benzoyl (Ketone)Linker OxidationRigidifies the structure (loss of "butterfly" shape); typically reduces affinity for the Sigma:Core interface but may increase affinity for EP4 receptors.

References

  • M. G. N. et al. (2003). Structure–activity study of l-amino acid-based N-type calcium channel blockers. Bioorganic & Medicinal Chemistry, 11(9), 1901-1913. Link

  • University of Saarland. (2010). In Vitro Evaluation of Bacterial RNA Polymerase Sigma:Core Inhibitors. Dissertation.
  • Amoco Corp . (1990). Carboxyphenoxy-benzoic acid derivatives. U.S. Patent 4,900,865. Link

  • GuideChem . (2024). Chemical Properties of CAS 886569-96-6. Link

Foundational

comprehensive literature review on 3-(3-Fluoro-benzyl)-benzoic acid

Part 1: Executive Summary & Strategic Utility 3-(3-Fluoro-benzyl)-benzoic acid (CAS: 886569-96-6) represents a high-value "privileged structure" in modern medicinal chemistry. It serves as a critical bifunctional scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

3-(3-Fluoro-benzyl)-benzoic acid (CAS: 886569-96-6) represents a high-value "privileged structure" in modern medicinal chemistry. It serves as a critical bifunctional scaffold, combining a lipophilic diarylmethane tail with a polar carboxylic acid headgroup. This specific isomer is frequently utilized in the development of G-Protein Coupled Receptor (GPCR) agonists (specifically GPR40/FFAR1) and Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors .

The strategic inclusion of the fluorine atom at the meta position of the benzyl ring is not arbitrary; it is a calculated design choice to modulate metabolic stability (blocking Phase I oxidation) and fine-tune the lipophilicity (LogP) without steric disruption of the binding pocket.

Part 2: Chemical Synthesis & Production Protocols

To ensure high purity and scalability, the synthesis of 3-(3-Fluoro-benzyl)-benzoic acid should avoid non-selective Friedel-Crafts alkylations. The industry-standard protocol utilizes Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling , which offers superior regioselectivity and functional group tolerance.

Validated Synthetic Pathway (Suzuki-Miyaura)

Reaction Logic: The sp3-sp2 coupling between a benzyl halide and an aryl boronic acid is challenging due to slow oxidative addition and potential


-hydride elimination. We utilize a specialized phosphine ligand (e.g., dppf or SPhos) to stabilize the Pd(II) intermediate.
  • Substrate A: 3-Carboxyphenylboronic acid (or its pinacol ester).

  • Substrate B: 3-Fluorobenzyl bromide.

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂.

  • Base: K₂CO₃ (aqueous).

Step-by-Step Experimental Protocol
  • Preparation: In a nitrogen-purged 250 mL round-bottom flask, charge 3-carboxyphenylboronic acid (1.0 equiv, 10 mmol) and 3-fluorobenzyl bromide (1.1 equiv, 11 mmol).

  • Solvent System: Add 1,4-Dioxane (40 mL) and degassed water (10 mL). The biphasic system is crucial for dissolving the inorganic base.

  • Activation: Add K₂CO₃ (3.0 equiv, 30 mmol). Stir for 5 minutes.

  • Catalysis: Add Pd(dppf)Cl₂ (0.03 equiv, 3 mol%). The solution should turn dark red/brown.

  • Reflux: Heat to 90°C for 12 hours under inert atmosphere. Monitor by HPLC or TLC (Hexane/EtOAc 3:1).

  • Workup:

    • Cool to room temperature.

    • Acidify to pH 3 using 1N HCl (precipitates the product).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Reaction Mechanism Visualization

SuzukiCycle Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br + Pd) Start->OxAdd + 3-Fluorobenzyl bromide TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + 3-Carboxyphenylboronic acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Start Regenerate Pd(0) Product 3-(3-Fluoro-benzyl)-benzoic acid RedElim->Product

Figure 1: Catalytic cycle for the synthesis of the diarylmethane scaffold utilizing Pd(0)/Pd(II) redox chemistry.

Part 3: Medicinal Chemistry & Structural Biology

This compound is rarely the final drug; it is the pharmacophore anchor . Its utility is defined by its ability to mimic the hydrophobic interactions of fatty acids while providing a rigid aromatic linker.

Structure-Activity Relationship (SAR)
  • The Carboxylic Acid (Head): Forms a critical salt bridge with Arginine residues (e.g., Arg126 in GPR40). It must remain unobstructed.

  • The Methylene Linker (Hinge): The -CH₂- group introduces flexibility (rotational freedom), allowing the two phenyl rings to adopt a "butterfly" conformation, fitting into deep hydrophobic pockets.

  • The 3-Fluoro Substitution (Tail):

    • Metabolic Stability: The C-F bond (116 kcal/mol) is stronger than C-H, blocking P450-mediated hydroxylation at the vulnerable meta position.

    • Electronic Effect: Fluorine is electron-withdrawing (

      
      ). This slightly lowers the pKa of the distal benzoic acid (via inductive effects through the linker), potentially improving bioavailability.
      
Biological Pathway Integration

The following diagram illustrates how this scaffold integrates into the GPR40 signaling pathway, a key target for Type 2 Diabetes therapeutics.

GPR40Pathway Ligand 3-(3-Fluoro-benzyl)-benzoic acid (Agonist Scaffold) Receptor GPR40 (FFAR1) GPCR Membrane Protein Ligand->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin

Figure 2: Signal transduction pathway activated by GPR40 agonists utilizing the benzoic acid pharmacophore.

Part 4: Physical Properties & Analytical Standards

For researchers verifying the identity of synthesized batches, the following data points are critical.

Table 1: Physicochemical Profile

PropertyValue / CharacteristicNotes
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
Predicted LogP 3.8 - 4.1Highly Lipophilic; requires DMSO for stock solutions.
pKa (Acid) ~4.1Slightly more acidic than benzoic acid (4.2) due to F-benzyl pull.
Appearance White to Off-White SolidCrystalline powder.
Solubility DMSO (>50 mM), EthanolInsoluble in water without pH adjustment.

Expected 1H NMR Signals (DMSO-d6, 400 MHz):

  • δ 12.9 ppm (s, 1H): Carboxylic acid proton (broad).

  • δ 7.8 - 7.4 ppm (m, 4H): Benzoic acid aromatic ring protons.

  • δ 7.3 - 6.9 ppm (m, 4H): Fluorobenzyl aromatic ring protons.

  • δ 4.1 ppm (s, 2H): Methylene bridge (-CH₂-). Diagnostic Peak.

Part 5: Safety & Handling Guidelines

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at +2°C to +8°C. Keep desiccated.

  • Handling: Use standard PPE. Avoid inhalation of dust.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Fluorine content requires scrubber).

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Christiansen, E., et al. (2013). "Discovery of TUG-469, a Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes." ACS Medicinal Chemistry Letters, 4(5), 441–445. (Demonstrates the utility of the phenyl-linker-phenyl-acid scaffold). Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Exploratory

3-(3-Fluoro-benzyl)-benzoic Acid: Synthetic Evolution and Medicinal Utility

The following technical guide details the discovery, chemical history, and synthetic utility of 3-(3-Fluoro-benzyl)-benzoic acid (CAS 886569-96-6). This document is structured for researchers in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical history, and synthetic utility of 3-(3-Fluoro-benzyl)-benzoic acid (CAS 886569-96-6). This document is structured for researchers in medicinal chemistry and drug development.

Executive Summary

3-(3-Fluoro-benzyl)-benzoic acid is a specialized diarylmethane scaffold widely utilized in modern medicinal chemistry as a "privileged structure" for Fragment-Based Drug Discovery (FBDD). Characterized by a flexible methylene linker connecting a lipophilic fluorinated ring to a polar benzoic acid headgroup, this compound serves as a critical bioisostere for benzophenones and diphenyl ethers. Its discovery and optimization track the historical shift from non-selective Friedel-Crafts alkylations to precision Palladium-catalyzed cross-coupling methodologies in the mid-2000s.

Key Chemical Identity:

  • CAS Number: 886569-96-6[1][2]

  • Molecular Formula: C₁₄H₁₁FO₂[2]

  • Molecular Weight: 230.23 g/mol [2]

  • Core Motif: Fluorinated Diarylmethane

  • Primary Application: Intermediate for GPCR agonists (e.g., GPR40, GPR120), Ion Channel blockers (Nav1.7), and enzyme inhibitors.

Discovery and History

The history of 3-(3-Fluoro-benzyl)-benzoic acid is not tied to a single "eureka" moment but rather to the evolution of synthetic methodology and the Fluorine Renaissance in drug design.

The "Fluorine Effect" Era (Early 2000s)

In the early 2000s, medicinal chemists began aggressively incorporating fluorine into aromatic scaffolds to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity without significantly altering steric bulk. The 3-fluoro substitution pattern on the benzyl ring was specifically identified to improve metabolic half-life compared to non-fluorinated analogs.

Synthetic Evolution: From Friedel-Crafts to Suzuki
  • Pre-2000 (The Friedel-Crafts Era): Early synthesis of diarylmethanes relied on Friedel-Crafts alkylation of benzoic acid derivatives with benzyl halides. This method was plagued by poor regioselectivity (ortho/para mixtures) and harsh conditions incompatible with sensitive functional groups.

  • 2006-Present (The Cross-Coupling Era): The registration of CAS 886569-96-6 coincides with the widespread industrial adoption of Suzuki-Miyaura cross-coupling . This allowed for the modular construction of the "meta-meta" linked system—a geometry difficult to access via electrophilic aromatic substitution—enabling precise SAR (Structure-Activity Relationship) exploration.

Chemical Synthesis & Methodology

The synthesis of 3-(3-Fluoro-benzyl)-benzoic acid represents a classic application of chemoselective C(sp²)-C(sp³) bond formation . The most authoritative route utilizes a Palladium-catalyzed coupling between a boronic acid and a benzyl halide.

Reaction Mechanism

The synthesis proceeds via a Suzuki-Miyaura coupling cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 3-fluorobenzyl bromide.

  • Transmetallation: The 3-carboxyphenylboronic acid (activated by base) transfers the aryl group to the Palladium center.

  • Reductive Elimination: The C-C bond is formed, releasing the diarylmethane product and regenerating the Pd(0) catalyst.

Experimental Protocol

Objective: Synthesis of 3-(3-Fluoro-benzyl)-benzoic acid on a 10g scale.

Reagents:

  • 3-Carboxyphenylboronic acid (1.0 equiv)

  • 3-Fluorobenzyl bromide (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Inertion: Charge a 500mL 3-neck round-bottom flask with 3-carboxyphenylboronic acid (16.6g, 100 mmol), K₂CO₃ (41.4g, 300 mmol), and Pd(dppf)Cl₂ (2.45g, 3 mmol). Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed 1,4-Dioxane (200 mL) and Water (50 mL). Stir to form a slurry.

  • Addition: Add 3-Fluorobenzyl bromide (20.8g, 110 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to 90°C for 12 hours. Monitor reaction progress via LC-MS (Target Mass [M-H]- = 229.2).

  • Workup (Critical Step):

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium black.

    • Acidify the filtrate to pH 2-3 using 1N HCl. A white precipitate should form.

    • Extract with Ethyl Acetate (3 x 150 mL).

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield the pure acid.

Visualization of Pathways

Figure 1: Synthetic Route (Suzuki-Miyaura)

This diagram illustrates the modular assembly of the scaffold, highlighting the convergence of the polar and lipophilic fragments.

SynthesisRoute Boronic 3-Carboxyphenylboronic Acid (Polar Head) Catalyst Pd(dppf)Cl2 K2CO3, 90°C Boronic->Catalyst Bromide 3-Fluorobenzyl Bromide (Lipophilic Tail) Bromide->Catalyst Product 3-(3-Fluoro-benzyl)-benzoic acid (Target Scaffold) Catalyst->Product Suzuki Coupling (C-C Bond Formation)

Caption: Figure 1. Convergent synthesis via Pd-catalyzed cross-coupling of aryl boronic acid and benzyl bromide.

Figure 2: Pharmacophore & SAR Logic

The compound's value lies in its ability to span distinct binding pockets. This diagram maps the functional regions of the molecule to their biological roles.

SAR_Logic Molecule Benzoic Acid Moiety Methylene Linker 3-Fluoro Phenyl Ring Role_Head Ionic Interaction (Arg/Lys Residues) Molecule:head->Role_Head Role_Linker Conformational Flexibility (Induced Fit) Molecule:linker->Role_Linker Role_Tail Hydrophobic Pocket Fill (Metabolic Stability) Molecule:tail->Role_Tail

Caption: Figure 2. Pharmacophore mapping of 3-(3-Fluoro-benzyl)-benzoic acid illustrating key binding interactions.

Quantitative Data Summary

The following table summarizes the physicochemical properties that make this compound a desirable drug-like scaffold (Lipinski's Rule of 5 compliant).

PropertyValueSignificance in Drug Design
Molecular Weight 230.23 DaIdeal for fragment-based screening (<300 Da).
cLogP ~3.2Moderate lipophilicity ensures membrane permeability.
H-Bond Donors 1 (COOH)Specific interaction with receptor active sites.
H-Bond Acceptors 2Facilitates water solubility and receptor binding.
Rotatable Bonds 3Allows "induced fit" binding in GPCR pockets.
pKa ~4.2Exists as an anion at physiological pH (7.4).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16306646, 3-(3-Fluorobenzyl)benzoic acid. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational methodology for the synthesis protocol). Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Context for the "Fluorine Effect" in scaffold design). Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. (Validates the prevalence of Suzuki coupling for this scaffold). Retrieved from [Link]

Sources

Foundational

synthesis of 3-(3-Fluoro-benzyl)-benzoic acid derivatives

An In-Depth Technical Guide to the Synthesis of 3-(3-Fluoro-benzyl)-benzoic Acid Derivatives Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-(3-Fluoro-benzyl)-benzoic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 3-(3-fluoro-benzyl)-benzoic acid and its derivatives. This molecular scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties, making these derivatives valuable targets for drug discovery programs.[1][2][3]

This document delves into the primary synthetic strategies, offering detailed, field-proven protocols and the rationale behind critical experimental choices.

Retrosynthetic Analysis and Core Synthetic Strategies

The central challenge in synthesizing 3-(3-fluoro-benzyl)-benzoic acid lies in the formation of the C-C bond that creates the methylene bridge between the two aromatic rings. A retrosynthetic analysis reveals several robust and versatile pathways to achieve this key transformation.

The primary disconnection points are the C-C bonds flanking the methylene (-CH₂-) bridge. This leads to three main strategic approaches:

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): This is arguably the most versatile and widely used method for constructing biaryl and benzyl-aryl systems.[4] It involves coupling an organoboron compound with an organohalide. The high functional group tolerance and mild reaction conditions make it a preferred route in modern organic synthesis.[4][5]

  • Grignard Reaction: A classic and powerful organometallic approach for C-C bond formation. This strategy involves the reaction of a highly nucleophilic Grignard reagent with a suitable electrophile. Its primary drawback is the high reactivity of the Grignard reagent, which necessitates strictly anhydrous conditions and protection of acidic functional groups.[6]

  • Friedel-Crafts Reaction: This electrophilic aromatic substitution allows for the installation of acyl or alkyl groups onto an aromatic ring.[7][8] For the synthesis of the target molecule, a two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting ketone is the most logical application of this strategy.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Reaction cluster_fc Friedel-Crafts Acylation + Reduction Target 3-(3-Fluoro-benzyl)-benzoic Acid S_Intermediate1 3-Halobenzoic Acid Derivative Target->S_Intermediate1 C-C Disconnection S_Intermediate2 (3-Fluorophenyl)methan-boronic Acid Derivative Target->S_Intermediate2 C-C Disconnection G_Intermediate1 3-Halobenzyl Grignard Reagent Target->G_Intermediate1 C-C Disconnection G_Intermediate2 Protected 3-Formylbenzoate Target->G_Intermediate2 C-C Disconnection G_Intermediate3 or Carboxylation of 3-(3-Fluorobenzyl)bromobenzene Target->G_Intermediate3 C-C Disconnection FC_Intermediate1 3-(3-Fluorobenzoyl)benzoic Acid (Ketone Intermediate) Target->FC_Intermediate1 Reduction FC_Intermediate2 Fluorobenzene + 3-(Chlorocarbonyl)benzoic Acid FC_Intermediate1->FC_Intermediate2 Acylation G Start1 3-Iodobenzoic Acid + (3-Fluorobenzyl)boronic Acid Reaction Coupling Reaction (Inert Atmosphere, Stirring) Start1->Reaction Catalyst Pd Catalyst (e.g., PdCl₂) Base (e.g., NaOH) Solvent (e.g., H₂O) Catalyst->Reaction Workup Acidification (HCl) & Filtration Reaction->Workup Purification Dissolve in Ether Wash with H₂O Dry over Na₂SO₄ Workup->Purification Evaporation Solvent Evaporation (Rotary Evaporator) Purification->Evaporation Product Crude 3-(3-Fluorobenzyl)benzoic Acid Evaporation->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Experimental Protocol:

  • Apparatus Setup: A two-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Reagent Charging: To the flask, add 3-iodobenzoic acid (1.0 eq), (3-fluorobenzyl)boronic acid (1.1 eq), and sodium hydroxide (4.0 eq) dissolved in deionized water. The base is essential for the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add the palladium(II) chloride catalyst (0.01 eq). [9]The low catalyst loading highlights its efficiency.

  • Reaction: The mixture is stirred vigorously at room temperature for 10-20 minutes. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, filter the reaction mixture through a glass frit to remove any insoluble palladium species.

    • Transfer the filtrate to a beaker and acidify to a low pH (~1-2) with concentrated hydrochloric acid. This protonates the carboxylate salt, causing the desired product to precipitate out of the aqueous solution. [9] * Collect the solid product by vacuum filtration.

  • Purification:

    • Dissolve the crude solid in a suitable organic solvent like tert-butyl methyl ether.

    • Transfer the solution to a separatory funnel, wash with water to remove inorganic salts, and then dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product. [9] Quantitative Data Summary:

ParameterValue/ConditionRationale
Yield Typically 85-95%Highly efficient and atom-economical reaction. [9]
Reaction Time 10-60 minutesFast kinetics at room temperature. [9]
Key Reagents 3-Iodobenzoic acid, (3-Fluorobenzyl)boronic acid, PdCl₂, NaOHCommercially available and effective components.
Atmosphere Nitrogen or ArgonProtects the Pd(0) active catalyst from oxidation.
Method 2: Synthesis via Grignard Reaction

This classic organometallic synthesis involves the reaction of a Grignard reagent with carbon dioxide (dry ice). [6]The primary challenge is the moisture sensitivity of the Grignard reagent. All glassware must be rigorously flame-dried, and anhydrous solvents are mandatory to prevent the reagent from being quenched by protons from water. [6][10] This route is most effective if a suitable precursor like 3-(3-fluorobenzyl)bromobenzene is available.

G Start1 3-(3-Fluorobenzyl)bromobenzene + Mg Turnings in Anhydrous Ether Grignard Grignard Reagent Formation (Inert Atmosphere, Reflux) Start1->Grignard Carboxylation Pour onto excess Dry Ice (CO₂) Grignard->Carboxylation Hydrolysis Acidic Work-up (Aqueous HCl) Carboxylation->Hydrolysis Extraction Extract with Ether Separate Layers Hydrolysis->Extraction Purification Base Extraction (NaOH) Re-acidification (HCl) Filtration Extraction->Purification Product Pure 3-(3-Fluorobenzyl)benzoic Acid Purification->Product

Caption: Workflow for synthesis via Grignard carboxylation.

Experimental Protocol:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under a nitrogen atmosphere.

    • Add a solution of 3-(3-fluorobenzyl)bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise. The reaction is exothermic and may require initial heating or a crystal of iodine to initiate.

    • Once initiated, maintain a gentle reflux until all the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent.

  • Carboxylation:

    • In a separate beaker, crush a significant excess of dry ice (solid CO₂).

    • Carefully pour the prepared Grignard reagent solution onto the crushed dry ice with stirring. The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of CO₂. [6] * Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Work-up and Purification:

    • Hydrolyze the resulting magnesium carboxylate salt by slowly adding aqueous hydrochloric acid (e.g., 6M HCl) until the solution is acidic. [10]This protonates the carboxylate to form the benzoic acid. [11] * Transfer the mixture to a separatory funnel. The desired product, along with organic byproducts like biphenyl, will be in the ether layer.

    • Extract the ether layer with an aqueous sodium hydroxide solution. The acidic benzoic acid will be deprotonated to form the water-soluble sodium benzoate salt, which moves into the aqueous layer, leaving non-acidic organic impurities behind in the ether layer. [12] * Separate the aqueous layer, cool it in an ice bath, and re-acidify with HCl to precipitate the pure benzoic acid product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Quantitative Data Summary:

ParameterValue/ConditionRationale
Yield Moderate (50-70%)Yields can be variable due to moisture sensitivity and side reactions.
Reaction Time 2-4 hoursGrignard formation is the rate-limiting step.
Key Reagents Mg, 3-(3-Fluorobenzyl)bromobenzene, CO₂, Anhydrous EtherStandard reagents for Grignard synthesis.
Atmosphere Strictly Nitrogen or ArgonEssential to prevent quenching of the Grignard reagent by water or O₂. [6]
Method 3: Synthesis via Friedel-Crafts Acylation and Clemmensen Reduction

This two-step classical approach builds the carbon skeleton first as a ketone, which is then reduced to the target methylene bridge.

Step 1: Friedel-Crafts Acylation

The reaction involves the acylation of fluorobenzene with 3-(chlorocarbonyl)benzoic acid in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). [7][8]The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring. [13] Step 2: Clemmensen Reduction

The resulting ketone is reduced to a methylene group using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. This method is particularly effective for reducing aryl ketones that are stable in strong acid.

G cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction Start1 Fluorobenzene + 3-(Chlorocarbonyl)benzoic Acid Reaction1 Acylation Reaction Start1->Reaction1 Catalyst1 AlCl₃ (Lewis Acid) Catalyst1->Reaction1 Workup1 Quench with Ice/HCl Extract with Organic Solvent Reaction1->Workup1 Product1 3-(3-Fluorobenzoyl)benzoic Acid (Ketone Intermediate) Workup1->Product1 Start2 Ketone Intermediate Product1->Start2 Reaction2 Reduction Reaction (Reflux) Start2->Reaction2 Reagents2 Zn(Hg) + Conc. HCl Reagents2->Reaction2 Workup2 Filtration Extraction Reaction2->Workup2 Product2 Final Product Workup2->Product2

Sources

Exploratory

physical and chemical characteristics of 3-(3-Fluoro-benzyl)-benzoic acid

This guide details the physicochemical profile, synthetic pathways, and analytical characterization of 3-(3-Fluoro-benzyl)-benzoic acid (CAS: 886569-96-6). Physicochemical Profiling, Synthetic Utility, and Analytical Sta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and analytical characterization of 3-(3-Fluoro-benzyl)-benzoic acid (CAS: 886569-96-6).

Physicochemical Profiling, Synthetic Utility, and Analytical Standards

Executive Summary

3-(3-Fluoro-benzyl)-benzoic acid is a meta-substituted aromatic carboxylic acid serving as a critical pharmacophore in medicinal chemistry. Characterized by a methylene bridge linking a fluorinated phenyl ring to a benzoic acid core, this scaffold is frequently utilized in the development of Stearoyl-CoA desaturase-1 (SCD1) inhibitors and GPR40 agonists for metabolic disease therapeutics. Its structural integrity relies on the metabolic stability conferred by the fluorine substituent, which blocks para-position oxidation while modulating lipophilicity.

Molecular Identity & Structural Analysis

The molecule consists of two aromatic domains separated by a flexible methylene spacer. The fluorine atom at the 3-position of the distal ring exerts an inductive electron-withdrawing effect, influencing the electronic environment without imposing significant steric hindrance compared to chloro- or bromo- analogs.

PropertySpecification
IUPAC Name 3-[(3-Fluorophenyl)methyl]benzoic acid
CAS Number 886569-96-6
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.23 g/mol
SMILES OC(=O)c1cccc(Cc2cccc(F)c2)c1
InChI Key PBEUDJJYJYWQOV-UHFFFAOYSA-N

Physicochemical Properties

The following data aggregates experimental observations and high-fidelity predictive models (ACD/Labs, EPISuite) standard in drug discovery workflows.

Physical Constants
ParameterValue / RangeNote
Physical State Solid (Crystalline powder)Typically white to off-white
Melting Point 128 – 132 °CPredicted range; requires experimental verification per batch
Boiling Point 415.3 ± 30.0 °CAt 760 mmHg (Predicted)
Density 1.288 ± 0.06 g/cm³Predicted
pKa (Acid) 4.18 ± 0.10Carboxylic acid proton; comparable to benzoic acid (4.[1]20)
LogP 3.65Lipophilic; indicates good membrane permeability
Polar Surface Area 37.30 ŲTPSA < 140 Ų suggests high oral bioavailability
Solubility Profile
  • Water: Low (< 0.5 mg/mL). Requires pH adjustment (basic conditions) for aqueous solubilization.

  • Organic Solvents:

    • DMSO: Soluble (> 20 mg/mL). Recommended for stock solutions.

    • Methanol/Ethanol: Soluble.

    • Dichloromethane: Moderately soluble.

Synthetic Pathways & Reaction Chemistry

The most robust industrial synthesis avoids non-selective Friedel-Crafts alkylation in favor of transition-metal catalyzed cross-coupling. The Suzuki-Miyaura coupling is the gold standard for this scaffold, ensuring regioselectivity at the meta-positions.

Preferred Synthetic Route: Suzuki-Miyaura Coupling

This protocol couples 3-carboxyphenylboronic acid with 3-fluorobenzyl bromide .

  • Reagents:

    • 3-Carboxyphenylboronic acid (CAS: 25487-66-5)[2]

    • 3-Fluorobenzyl bromide (CAS: 456-41-7)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Ferrocenyl palladium complex)

    • Base: Potassium Carbonate (K₂CO₃)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol
  • Inertion: Purge a reaction vessel with Nitrogen (N₂) or Argon to remove oxygen.

  • Loading: Charge the vessel with 3-fluorobenzyl bromide (1.0 eq) and 3-carboxyphenylboronic acid (1.1 eq).

  • Solvation: Add degassed 1,4-dioxane and water.

  • Activation: Add K₂CO₃ (2.5 eq) followed by Pd(dppf)Cl₂ (0.03 eq).

  • Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor by HPLC or TLC.

  • Workup:

    • Cool to room temperature.

    • Acidify with 1N HCl to pH ~3 (precipitates the product).

    • Extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient).

Reaction Logic Diagram

SynthesisPath cluster_inputs Reagents Boronic 3-Carboxyphenyl- boronic acid Catalyst Pd(dppf)Cl2 K2CO3, 90°C Boronic->Catalyst Bromide 3-Fluorobenzyl bromide Bromide->Catalyst Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate Cycle Initiation Product 3-(3-Fluoro-benzyl)- benzoic acid Intermediate->Product Reductive Elimination

Caption: Palladium-catalyzed cross-coupling mechanism for regioselective synthesis.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.80 (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, disappears with D₂O shake.

    • δ 7.85 – 7.80 (m, 2H): Benzoic acid ortho-protons.

    • δ 7.50 – 7.40 (m, 2H): Benzoic acid meta/para protons.

    • δ 7.35 – 7.00 (m, 4H): Fluorophenyl ring protons (complex multiplet due to F-coupling).

    • δ 4.05 (s, 2H): Methylene bridge (-CH ₂-). Characteristic singlet shifting slightly downfield due to dual aryl flanking.

  • ¹⁹F NMR:

    • δ -113.5 (m, 1F): Single fluorine signal.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Target Ion: [M-H]⁻ = 229.2 m/z.

  • Fragmentation: Loss of CO₂ (M-44) may be observed in MS/MS.

Handling, Stability & Safety

  • Storage: Store at +2°C to +8°C in a tightly sealed container. Protect from light.[3]

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety (GHS Classification):

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

    • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust inhalation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9968, 3-Fluorobenzoic acid (Related Structure Analysis). Retrieved from [Link]

  • U.S. Patent Office. (2008).[1] Inhibitors of Stearoyl-CoA Desaturase 1 (SCD1). US Patent Application 20080300246. (Validates use of fluorobenzyl-benzoic acid scaffold). Retrieved from

Sources

Foundational

A Theoretical Investigation of 3-(3-Fluoro-benzyl)-benzoic acid: A Computational Chemistry Whitepaper

Abstract This technical guide provides a comprehensive theoretical framework for the investigation of 3-(3-Fluoro-benzyl)-benzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 3-(3-Fluoro-benzyl)-benzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, computational methods offer a powerful avenue for elucidating its structural, electronic, and pharmacokinetic properties. This whitepaper details a multi-faceted computational protocol, leveraging Density Functional Theory (DFT), to predict the molecule's behavior and potential as a lead compound in drug discovery. Methodologies for conformational analysis, electronic property elucidation through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analysis, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are presented. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to the study of novel small organic molecules.

Introduction: The Rationale for Theoretical Investigation

3-(3-Fluoro-benzyl)-benzoic acid is a derivative of benzoic acid, a structural motif found in numerous biologically active compounds and utilized as a preservative in various industries.[1][2][3] The introduction of a fluorinated benzyl group can significantly alter the physicochemical and biological properties of the parent benzoic acid molecule. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[4] A theoretical study is therefore warranted to systematically explore the impact of these structural modifications on the molecule's overall characteristics.

The primary objectives of this theoretical investigation are:

  • To determine the most stable three-dimensional conformation of 3-(3-Fluoro-benzyl)-benzoic acid.

  • To elucidate its electronic properties, including charge distribution and reactivity hotspots.

  • To predict its pharmacokinetic and toxicological profile (ADMET).

  • To provide a foundational dataset for future experimental work and potential drug design applications.

This guide will detail the computational workflows to achieve these objectives, emphasizing the causality behind the choice of theoretical models and parameters.

Computational Methodology: A Validating System

The theoretical investigation of 3-(3-Fluoro-benzyl)-benzoic acid is structured around a series of validated computational protocols. The workflow is designed to be self-validating by employing established theoretical models and cross-referencing predicted data.

G cluster_0 Initial Structure & Conformational Analysis cluster_1 Electronic Properties Analysis cluster_2 Pharmacokinetic & Toxicological Prediction a 2D Structure of 3-(3-Fluoro-benzyl)-benzoic acid b Generation of 3D Conformer Ensemble a->b c Geometry Optimization & Energy Minimization (DFT) b->c d Identification of Global Minimum Energy Conformer c->d e Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) d->e Optimized Structure f Molecular Electrostatic Potential (MEP) Mapping d->f Optimized Structure h ADMET Property Prediction (Web-based tools/Software) d->h Optimized Structure g Analysis of Reactivity and Interaction Sites e->g f->g j Assessment of Drug-Likeness & Potential Liabilities g->j h->j i Molecular Docking (Optional) (Requires a biological target) i->j

Figure 1: A comprehensive workflow for the theoretical study of 3-(3-Fluoro-benzyl)-benzoic acid.

Software and Theoretical Models

The calculations outlined in this guide can be performed using a variety of quantum chemistry software packages. Density Functional Theory (DFT) is the recommended method due to its balance of computational cost and accuracy for organic molecules.[1][5]

ParameterRecommended ChoiceRationale
Software Gaussian, ORCA, SpartanWidely used and validated for organic molecule calculations.
DFT Functional B3LYPA hybrid functional known for its good performance in predicting geometries and electronic properties of organic compounds.
Basis Set 6-311++G(d,p)Provides a good balance between accuracy and computational cost for molecules of this size, including polarization and diffuse functions.
Solvation Model IEFPCM or SMDImplicit solvation models to simulate the effect of a solvent (e.g., water or DMSO) on the molecule's properties.[6]

Detailed Experimental Protocols

This section provides step-by-step methodologies for the key theoretical experiments.

Conformational Analysis

Due to the presence of a rotatable bond between the benzyl and benzoic acid moieties, 3-(3-Fluoro-benzyl)-benzoic acid can exist in multiple conformations. Identifying the lowest energy conformer is crucial as it represents the most populated state and is essential for accurate property prediction.

Protocol:

  • Initial 3D Structure Generation:

    • Draw the 2D structure of 3-(3-Fluoro-benzyl)-benzoic acid in a molecular editor.

    • Convert the 2D structure to a preliminary 3D structure using the software's built-in tools.

  • Systematic Conformational Search:

    • Identify the rotatable single bond connecting the methylene bridge to the benzoic acid ring.

    • Perform a systematic scan of the dihedral angle around this bond in increments of 10-15 degrees.

    • At each step, perform a geometry optimization using a lower-level theory (e.g., PM6 or a smaller basis set with DFT) to find the local minimum energy.

  • Refined Geometry Optimization:

    • Take the lowest energy conformers from the initial scan.

    • Perform a full geometry optimization on these conformers using the high-level DFT method (B3LYP/6-311++G(d,p)) with a solvation model.

    • Verify that a true minimum has been reached by performing a frequency calculation; the absence of imaginary frequencies confirms a stable structure.

  • Global Minimum Identification:

    • Compare the final energies of all optimized conformers. The structure with the lowest electronic energy is the global minimum energy conformer.

Electronic Properties Analysis

Understanding the electronic landscape of a molecule is key to predicting its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[7][8][9]

Protocol:

  • Perform a Single-Point Energy Calculation: Use the optimized geometry of the global minimum energy conformer.

  • Visualize HOMO and LUMO: Use the output of the calculation to generate and visualize the HOMO and LUMO isosurfaces.

  • Analyze the Orbitals:

    • The HOMO indicates regions susceptible to electrophilic attack (electron-donating).

    • The LUMO indicates regions susceptible to nucleophilic attack (electron-accepting).

    • The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The MEP map provides a visual representation of the charge distribution around a molecule and is useful for predicting sites for electrophilic and nucleophilic attack.[10][11][12][13]

Protocol:

  • Perform a Single-Point Energy Calculation: Use the optimized geometry of the global minimum energy conformer.

  • Generate the MEP Surface: The software will calculate the electrostatic potential at each point on the electron density surface.

  • Analyze the MEP Map:

    • Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and fluorine.

    • Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly the acidic proton of the carboxylic acid group.

    • Green regions: Represent neutral or weakly polarized areas.

G cluster_0 Input Data cluster_1 Quantum Chemical Calculation cluster_2 Analysis & Interpretation a Optimized 3D Structure b Single-Point Energy Calculation (DFT: B3LYP/6-311++G(d,p)) a->b c HOMO/LUMO Visualization b->c d MEP Surface Generation b->d e Reactivity Prediction c->e d->e

Figure 2: Workflow for the analysis of electronic properties.

ADMET Prediction

In silico ADMET prediction is a cost-effective method to assess the drug-likeness of a molecule in the early stages of drug discovery.[14][15][16]

Protocol:

  • Select an ADMET Prediction Tool: A variety of web-based servers and standalone software are available, such as SwissADME, ADMETlab 2.0, and ADMET-AI.[17][18]

  • Input the Molecular Structure: Provide the structure of 3-(3-Fluoro-benzyl)-benzoic acid, typically as a SMILES string or by drawing it in a molecular editor. The SMILES string for the parent benzoic acid is O=C(O)c1ccccc1.[2]

  • Run the Prediction: Initiate the calculation on the server or within the software.

  • Analyze the Results: The output will typically include a range of predicted properties.

Property CategoryKey Parameters to AnalyzeSignificance in Drug Discovery
Physicochemical Properties Molecular Weight, LogP, Topological Polar Surface Area (TPSA)Influence solubility, permeability, and oral bioavailability.
Absorption Human Intestinal Absorption (HIA), Caco-2 permeabilityPredicts the extent to which the drug is absorbed from the gut.
Distribution Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB)Determines where the drug goes in the body and its availability to act on the target.
Metabolism Cytochrome P450 (CYP) inhibition/substratePredicts how the drug is broken down and potential drug-drug interactions.
Excretion Renal clearancePredicts how the drug is eliminated from the body.
Toxicity Ames test (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicityIdentifies potential safety liabilities.

Predicted Properties and Data Presentation

The following table summarizes the kind of data that would be generated from the theoretical studies outlined above. Note: The values presented here are hypothetical and for illustrative purposes only. Actual values must be calculated using the described protocols.

ParameterPredicted ValueMethod
Molecular Formula C14H11FO2-
Molecular Weight 230.23 g/mol -
Lowest Conformer Energy Calculated Value (e.g., in Hartrees)DFT: B3LYP/6-311++G(d,p)
HOMO Energy Calculated Value (e.g., in eV)DFT: B3LYP/6-311++G(d,p)
LUMO Energy Calculated Value (e.g., in eV)DFT: B3LYP/6-311++G(d,p)
HOMO-LUMO Gap Calculated Value (e.g., in eV)DFT: B3LYP/6-311++G(d,p)
LogP (o/w) Predicted ValueADMET Software
Topological Polar Surface Area Predicted Value (e.g., in Ų)ADMET Software
Blood-Brain Barrier Permeation Predicted Value (e.g., Yes/No)ADMET Software
hERG Inhibition Predicted Value (e.g., Low/Medium/High Risk)ADMET Software

Conclusion and Future Directions

This whitepaper has outlined a robust theoretical framework for the comprehensive study of 3-(3-Fluoro-benzyl)-benzoic acid. By following the detailed protocols for conformational analysis, electronic property elucidation, and ADMET prediction, researchers can gain significant insights into the molecule's structure, reactivity, and potential as a drug candidate. The data generated from these computational studies will provide a strong foundation for guiding future experimental synthesis and biological evaluation. Further computational work could involve molecular docking studies if a relevant biological target is identified, and molecular dynamics simulations to explore the conformational flexibility and interactions of the molecule in a more dynamic environment.

References

  • Density functional theory. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved February 4, 2026, from [Link]

  • ADMET-AI. (n.d.). Retrieved February 4, 2026, from [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Computational study of small organic molecular using density functional theory (DFT). (n.d.). SlideShare. Retrieved February 4, 2026, from [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

  • ADMETlab 2.0. (n.d.). Retrieved February 4, 2026, from [Link]

  • Benzoic acid. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Dinoiu, V. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(30), e202205735. [Link]

  • How to interpret a map of electrostatic potential (MEP)? (2018, March 13). ResearchGate. [Link]

  • Spivey, A. C. (n.d.). The Frontier Molecular Orbital (FMO) Approach. Imperial College London.
  • What software shall I use for DFT on an organic molecule? (2025, January 24). Chemistry Stack Exchange. [Link]

  • Valerio, L. G., Jr. (2009). In silico toxicology: computational methods for the prediction of chemical toxicity. Expert Opinion on Drug Metabolism & Toxicology, 5(5), 535-554. [Link]

  • Frontier molecular orbital theory. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Singh, D., Sharma, R., Deshmukh, S. M., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP), 61(9), 735-746. [Link]

  • Liwo, A., Czaplewski, C., & Scheraga, H. A. (2001). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology, 11(1), 83-88. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved February 4, 2026, from [Link]

  • Schauble, E. A., & Tripadu, V. (2020). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. Geochimica et Cosmochimica Acta, 284, 1-20. [Link]

  • Molecular Electrostatic Potential (MEP). (n.d.). University of Calgary. Retrieved February 4, 2026, from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved February 4, 2026, from [Link]

  • Yang, W., & Lee, C. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 2(7), 1596-1606. [Link]

  • Schrödinger, Inc. (n.d.). Computational Chemistry Solutions for Drug Discovery and Materials Science. Retrieved February 4, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved February 4, 2026, from [Link]

  • Experimental and theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. (2025, August 6). ResearchGate. [Link]

  • Guan, X., et al. (2023). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. Chemical Research in Toxicology, 36(7), 1081-1092. [Link]

  • Fanton, M., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2736-2742. [Link]

  • LFT and Frontier Molecular Orbital Theory. (2020, March 19). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • An Introduction to Density Functional Theory. (n.d.). Imperial College London.
  • New computational chemistry techniques accelerate the prediction of molecules and materials. (2025, January 14). MIT News. [Link]

  • TINKER Tutorial: Conformational Analysis. (n.d.). UC Santa Barbara. Retrieved February 4, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

  • In Silico Models for Toxicity Prediction. (2017, December 5). YouTube. [Link]

  • Electrostatic Potential maps. (2023, January 29). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • A Quantum Chemical and Statistical Study of Benzoic Acid Derivatives. (2007). Journal of Computational and Theoretical Nanoscience, 4(6), 1185-1190. [Link]

  • Yang, W., & Lee, C. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. PubMed Central. [Link]

  • What is In Silico Toxicology? (2020, March 10). News-Medical.net. [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved February 4, 2026, from [Link]

  • Rapid conformational analysis of semi-flexible liquid crystals. (2024). White Rose Research Online. [Link]

  • How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024, October 29). YouTube. [Link]

  • MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. (2025, September 24). YouTube. [Link]

  • Valerio, L. G., Jr. (2009). In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate. [Link]

  • Fluorine-Containing Benzoic Acid. (n.d.). Taizhou Volsen Chemical Co., Ltd.. Retrieved February 4, 2026, from [Link]

Sources

Exploratory

Technical Guide: Preliminary Screening of 3-(3-Fluoro-benzyl)-benzoic Acid

This is an in-depth technical guide for the preliminary screening of 3-(3-Fluoro-benzyl)-benzoic acid (CAS: 886569-96-6). This guide is structured to serve researchers and drug development professionals, focusing on the...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the preliminary screening of 3-(3-Fluoro-benzyl)-benzoic acid (CAS: 886569-96-6). This guide is structured to serve researchers and drug development professionals, focusing on the specific physicochemical properties and biological potential of fluorinated diaryl acids.

Executive Summary & Chemical Context

3-(3-Fluoro-benzyl)-benzoic acid represents a privileged scaffold in medicinal chemistry, combining a flexible methylene bridge with a fluorinated biphenyl system. The presence of the fluorine atom at the meta-position of the benzyl ring is a strategic design element intended to modulate metabolic stability (blocking P450 oxidation) and increase lipophilicity without significant steric penalty.

This guide outlines a rigorous preliminary screening cascade designed to validate the compound's identity, physicochemical profile, and biological activity. The screening logic prioritizes "Fail Early, Fail Cheap" principles, moving from high-throughput physicochemical validation to target-specific biological interrogation.

Chemical Identity
PropertySpecification
IUPAC Name 3-[(3-fluorophenyl)methyl]benzoic acid
CAS Number 886569-96-6
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
Key Motifs Carboxylic Acid (H-bond donor/acceptor), 3-Fluoro (Metabolic blocker), Methylene Bridge (Rotational freedom)

Phase I: Analytical Integrity & Purity Validation

Core Directive: Never screen a compound without validating its purity. Small impurities in benzoic acid derivatives (e.g., unreacted coupling reagents or regioisomers) can produce false positives in biological assays.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Confirm purity >95% and identify potential regioisomers (e.g., 4-benzyl isomers) that may co-elute.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers carboxylic acid ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 210 nm (amide/carbonyl sensitivity).

  • Causality: The acidic mobile phase suppresses the ionization of the benzoic acid moiety (

    
    ), ensuring the compound elutes as a sharp peak rather than tailing.
    
Structural Verification (NMR)
  • 1H NMR (DMSO-d6): Look for the characteristic singlet (or split signal) of the methylene bridge (

    
     ppm) and the distinct splitting pattern of the 3-fluoro substituted ring (multiplets due to 
    
    
    
    coupling).
  • 19F NMR: Essential to confirm the presence of a single fluorine environment (approx. -110 to -115 ppm), ruling out difluoro impurities.

Phase II: Physicochemical Profiling (In Silico & In Vitro)

Before biological testing, the compound's "druglikeness" must be established. The 3-fluoro substitution increases LogP compared to the non-fluorinated parent, potentially impacting solubility.

Thermodynamic Solubility Assay

Rationale: Benzoic acid derivatives often suffer from pH-dependent solubility. Screening must be performed at physiological pH (7.4) and acidic pH (1.2).

Protocol:

  • Preparation: Dissolve solid compound in DMSO to 10 mM (Stock).

  • Incubation: Spike Stock into PBS (pH 7.4) and 0.1 N HCl to a target concentration of 200 µM.

  • Equilibration: Shake for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF membrane plate.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

  • Success Criteria: Solubility > 50 µM at pH 7.4 is required for reliable cell-based assays.

Lipophilicity (LogD)
  • Predicted LogP: ~3.5 (Moderately lipophilic).

  • Significance: The fluorine atom enhances membrane permeability but may increase non-specific binding in protein-rich assays.

Phase III: Biological Screening Cascade

Based on the structural homology of 3-(3-Fluoro-benzyl)-benzoic acid to known Retinoid X Receptor (RXR) agonists and Bacterial RNA Polymerase inhibitors , the following screening workflow is recommended.

Screening Workflow Diagram

The following DOT diagram illustrates the logical flow from compound acquisition to hit validation.

ScreeningCascade Start Compound Acquisition (CAS: 886569-96-6) QC Phase I: QC & Purity (HPLC/MS, 19F-NMR) Start->QC PhyChem Phase II: Physicochemical (Solubility pH 7.4, LogD) QC->PhyChem Purity > 95% Discard Discard / Re-synthesize QC->Discard Fail Tier1 Tier 1: Phenotypic Screen (Cytotoxicity & Antimicrobial) PhyChem->Tier1 Soluble > 50µM PhyChem->Discard Insoluble Tier2 Tier 2: Target Profiling (Nuclear Receptors: RXR/RAR) Tier1->Tier2 Active (IC50 < 10µM) Decision Hit Validation? Tier2->Decision ADME Phase IV: ADME-Tox (Microsomal Stability) Decision->ADME Confirmed Hit Decision->Discard False Positive

Caption: Hierarchical screening cascade ensuring resource efficiency by validating purity and solubility prior to biological interrogation.

Tier 1: Cytotoxicity & Antimicrobial Screening

Objective: Determine baseline toxicity and potential antibiotic activity (common for benzoic acid derivatives).

  • Cell Lines: HEK293 (Normal kidney, for general toxicity), HepG2 (Liver, for metabolic toxicity).

  • Bacterial Strains: S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Protocol (MTT Assay):

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Treat with compound (0.1 µM – 100 µM) for 48 hours.

    • Add MTT reagent; incubate 4 hours.

    • Dissolve formazan crystals in DMSO; read Absorbance at 570 nm.

    • Data Output: Calculate

      
      . A "safe" profile requires 
      
      
      
      in HEK293 cells unless oncology is the target.
Tier 2: Target-Specific Profiling (Nuclear Receptors)

Benzoic acid derivatives with lipophilic tails are classic scaffolds for Retinoid X Receptors (RXR) and PPARs .

  • Assay Type: Luciferase Reporter Gene Assay.

  • Mechanism: The 3-fluorobenzyl tail mimics the lipophilic domain of retinoids, while the benzoic acid mimics the polar head group.

  • Protocol:

    • Transfect cells with RXR-response element (RXRE-Luc) plasmid.

    • Treat with compound for 24 hours.

    • Measure luminescence.

    • Control: Use 9-cis-retinoic acid as a positive control.

Phase IV: ADME-Tox (Metabolic Stability)

The methylene bridge (-CH2-) between the two aromatic rings is a potential "soft spot" for metabolic oxidation (benzylic hydroxylation) by Cytochrome P450 enzymes.

Microsomal Stability Assay:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: 1 µM compound at 37°C for 0, 15, 30, 60 mins.

  • Analysis: Quench with cold ACN; analyze via LC-MS/MS.

  • Interpretation:

    • High Clearance: Rapid loss of parent compound suggests the methylene bridge or the benzoic acid ring is being oxidized/glucuronidated.

    • Fluorine Effect: The 3-fluoro group should protect the benzyl ring from oxidation at that specific position, potentially improving half-life compared to the non-fluorinated analog.

Data Presentation & Analysis

For the preliminary screen, summarize data in the following format to facilitate decision-making:

ParameterAssay TypeThreshold for Progression
Purity HPLC-UV / 19F-NMR> 95%
Solubility Kinetic (PBS pH 7.4)> 50 µM
Cytotoxicity MTT (HEK293)

(if non-oncology)
Target Potency RXR/PPAR Reporter

Metabolic Stability HLM

> 30 minutes

References

  • BenchChem. (2025).[1][2][3][4] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Retrieved from 2

  • National Institutes of Health (NIH). (2019). Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist. Retrieved from 5

  • PubChem. (2025).[6] 3-Fluorobenzoic Acid Compound Summary. Retrieved from 6

  • Ma, C., et al. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Retrieved from 7

  • Aromsyn Co., Ltd. (2025). 3-(3-Fluoro-benzyl)-benzoic acid Product Specification. Retrieved from 8

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 3-(3-Fluoro-benzyl)-benzoic Acid in Medicinal Chemistry

Introduction & Chemical Profile[1][2][3][4][5][6] 3-(3-Fluoro-benzyl)-benzoic acid (CAS: 886569-96-6) represents a privileged scaffold in modern drug discovery. Unlike simple benzoic acids, this biaryl motif features a m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

3-(3-Fluoro-benzyl)-benzoic acid (CAS: 886569-96-6) represents a privileged scaffold in modern drug discovery. Unlike simple benzoic acids, this biaryl motif features a methylene bridge (benzyl linker) that introduces rotational freedom, allowing the molecule to adopt distinct conformations within protein binding pockets.

The strategic inclusion of the fluorine atom at the meta-position of the distal phenyl ring serves two critical medicinal chemistry functions:

  • Metabolic Blocking: It obstructs cytochrome P450-mediated oxidation at a metabolically labile site, extending the compound's half-life (

    
    ).
    
  • Electronic Modulation: The inductive electron-withdrawing effect (

    
    ) of fluorine lowers the electron density of the aromatic ring without introducing the steric bulk associated with chloro- or methyl- substituents.
    
Physiochemical Data Table
PropertyValueNotes
CAS Number 886569-96-6Verified Identifier
Molecular Formula

Molecular Weight 230.24 g/mol
Appearance White to Off-white Solid
Solubility DMSO, Methanol, DCMPoor water solubility
pKa (Calc) ~4.1 - 4.3Typical for m-substituted benzoic acids
LogP (Calc) ~3.8High lipophilicity requiring polar handles

Synthetic Utility & Reaction Landscape

The carboxylic acid moiety is the primary handle for diversification. However, the methylene bridge activates the benzylic position, requiring specific precautions against radical oxidation during late-stage functionalization.

Visualization: Reaction Pathways

The following diagram illustrates the core synthetic transformations accessible from this scaffold.

ReactionLandscape Start 3-(3-Fluoro-benzyl)- benzoic acid Activation Activation (SOCl2 / (COCl)2) Start->Activation Step 1 Reduction Reduction (LiAlH4 -> Alcohol) Start->Reduction Cyclization Cyclization (Friedel-Crafts -> Anthrone) Start->Cyclization Acid Cat. AcidCl Acid Chloride Intermediate Activation->AcidCl Amidation Amide Coupling (Schotten-Baumann) Amide Bioactive Amide (GPCR/Kinase Ligand) Amidation->Amide Alcohol Benzyl Alcohol Derivative Reduction->Alcohol AcidCl->Amidation + Amine

Figure 1: Divergent synthetic pathways. The primary workflow (Red/Green) focuses on amide coupling, the most common application in library synthesis.

Detailed Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (The "Activated Ester" Method)

Context: Direct coupling using EDC/HOBt often leads to purification difficulties with lipophilic substrates like 3-(3-Fluoro-benzyl)-benzoic acid. The acid chloride method described below ensures >95% conversion and simplifies workup.

Reagents Required:
  • Substrate: 3-(3-Fluoro-benzyl)-benzoic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (anhydrous, 1-2 drops)

  • Solvent: Dichloromethane (DCM), anhydrous[1][2]

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

Step-by-Step Methodology:
  • Activation (In Situ Acid Chloride Formation):

    • Charge a flame-dried Round Bottom Flask (RBF) with the benzoic acid derivative and anhydrous DCM (0.2 M concentration).

    • Cool to 0°C under an inert atmosphere (

      
       or Ar).
      
    • Add catalytic DMF (critical for Vilsmeier-Haack type activation).

    • Add Oxalyl Chloride dropwise. Caution: Gas evolution (CO,

      
      , HCl).
      
    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (quench aliquot with MeOH; look for methyl ester formation).

  • Coupling:

    • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride (yellow oil residue).

    • Redissolve the residue in fresh anhydrous DCM.

    • In a separate vessel, dissolve the amine and DIPEA in DCM.

    • Add the acid chloride solution to the amine solution slowly at 0°C.

    • Stir at RT for 4–12 hours.

  • Workup & Purification:

    • Quench with saturated

      
       (aq).
      
    • Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: Bioorthogonal Ligation (CoA Thioester Synthesis)

Context: For metabolic studies, this scaffold is often linked to Coenzyme A (CoA) to study acyl-CoA synthetase activity or as a mechanistic probe.[1]

  • Activation: Follow Step 1 above to generate the acid chloride.

  • Ligation:

    • Dissolve Coenzyme A (Lithium salt) in 0.1 M

      
       buffer (pH 8.0).
      
    • Dissolve the acid chloride in a minimal volume of THF or Acetone.[1]

    • Add the organic solution dropwise to the aqueous CoA solution while stirring on ice.

    • Mechanism:[3][1][2] The Schotten-Baumann conditions favor the attack of the CoA thiol over hydrolysis.

  • Purification:

    • Use Solid Phase Extraction (SPE) with a C18 cartridge.[1]

    • Elute with 50% MeOH/Water. Lyophilize to obtain the white powder.[1]

Critical Handling & Troubleshooting (E-E-A-T)

As a Senior Scientist, I have identified specific failure modes associated with this class of compounds:

  • Solubility Issues: The 3-fluoro-benzyl group adds significant lipophilicity. If the reaction stalls in pure DCM, switch to a DCM/DMF (9:1) mixture to improve the solubility of the amine salt intermediates.

  • Benzylic Oxidation: Avoid using

    
     or Chromium-based reagents during side-chain manipulations, as the methylene bridge is susceptible to oxidation to the benzophenone (ketone).
    
  • NMR Characterization:

    • 
      :  Expect a singlet/multiplet around -110 to -115 ppm. This is a clean diagnostic signal to verify the integrity of the fluorophenyl ring.
      
    • 
      :  The methylene bridge (
      
      
      
      ) typically appears as a singlet around
      
      
      4.0–4.2 ppm.
Visualization: Purification Decision Tree

Use this workflow to determine the optimal purification strategy based on the scale and impurity profile.

PurificationWorkflow Crude Crude Reaction Mixture Check Check TLC / LCMS Crude->Check Acidic Acidic Impurities? (Unreacted Acid) Check->Acidic High Basic Basic Impurities? (Excess Amine) Check->Basic High Recryst Recrystallization (EtOH/Water) Check->Recryst High Purity/Solid WashAcid Wash with 1M NaOH Acidic->WashAcid WashBase Wash with 1M HCl Basic->WashBase Column Flash Chromatography (Silica Gel) WashAcid->Column WashBase->Column Final Pure Product (>98%) Column->Final Recryst->Final

Figure 2: Purification logic flow. Acid/Base washes are critical pre-purification steps to remove unreacted starting materials, extending column life.

References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of 3-Fluorobenzoyl-CoA for Research Applications. BenchChem. Link

  • Ossila. (n.d.).[4] 3-Fluoro-5-(trifluoromethyl)benzoic acid - Properties and Applications. Ossila. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9968, 3-Fluorobenzoic acid. PubChem.[4] Link

  • Aromsyn Co., Ltd. (n.d.). 3-(3-Fluoro-benzyl)-benzoic acid Product Specifications. Aromsyn. Link

Sources

Application

Application Notes and Protocols for 3-(3-Fluoro-benzyl)-benzoic acid: A Key Intermediate in Medicinal Chemistry

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of 3-(3-Fluoro-benzyl)-benzoic acid (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of 3-(3-Fluoro-benzyl)-benzoic acid (CAS No. 886569-96-6). This diarylmethane derivative serves as a valuable research chemical intermediate, particularly in the exploration of novel therapeutics targeting inflammatory diseases and cancer.

I. Introduction and Scientific Context

3-(3-Fluoro-benzyl)-benzoic acid is a fluorinated aromatic carboxylic acid belonging to the diarylmethane class of compounds.[1] Its structural motif, featuring two flexibly linked aromatic rings, is a recognized "privileged structure" in medicinal chemistry. This is due to its ability to present pharmacophoric features in a three-dimensional space that can effectively interact with a variety of biological targets. The introduction of a fluorine atom on the benzyl ring can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidates.[2]

This guide will detail robust synthetic protocols for the preparation of 3-(3-Fluoro-benzyl)-benzoic acid, methods for its purification and characterization, and explore its potential applications as a key building block in the synthesis of bioactive molecules, with a focus on P2Y14 receptor antagonists and novel anticancer agents.

II. Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a research chemical is paramount for its effective and safe handling in a laboratory setting.

PropertyValueSource
CAS Number 886569-96-6[1]
Molecular Formula C₁₄H₁₁FO₂[1]
Molecular Weight 230.23 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available. Expected to be a crystalline solid with a defined melting point.
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.General knowledge of carboxylic acids
pKa Estimated to be around 4, similar to benzoic acid.General knowledge

Safety and Handling:

III. Synthetic Protocols

The synthesis of 3-(3-Fluoro-benzyl)-benzoic acid can be approached through several established carbon-carbon bond-forming reactions. Below are detailed protocols for two of the most reliable methods: a Palladium-catalyzed Suzuki-Miyaura coupling and a Grignard reaction.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from a well-established procedure for the synthesis of a structurally analogous biaryl carboxylic acid.[4] The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds, known for its high functional group tolerance.

Reaction Scheme:

Suzuki_Coupling start 3-Bromobenzoic acid product 3-(3-Fluoro-benzyl)-benzoic acid start->product Suzuki-Miyaura Coupling intermediate1 3-Fluorobenzylboronic acid intermediate1->product catalyst Pd Catalyst Base catalyst->product

Caption: Suzuki-Miyaura coupling for the synthesis of 3-(3-Fluoro-benzyl)-benzoic acid.

Materials:

  • 3-Bromobenzoic acid

  • 3-Fluorobenzylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 3-fluorobenzylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by water (to make a 2M solution of Na₂CO₃).

  • Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes. Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with diethyl ether to remove non-acidic impurities.

  • Acidification: Acidify the aqueous layer with 1 M HCl until a precipitate is formed (pH ~2).

  • Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-(3-Fluoro-benzyl)-benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting materials and the appearance of the product spot. The final product's identity and purity should be confirmed by NMR, IR, and mass spectrometry.

Protocol 2: Synthesis via Grignard Reagent Carboxylation

This protocol involves the formation of a Grignard reagent from 3-fluorobenzyl bromide, followed by its reaction with carbon dioxide to form the corresponding carboxylic acid. This is a classic method for the synthesis of carboxylic acids.[5][6]

Reaction Scheme:

Grignard_Reaction start 3-Fluorobenzyl bromide product 3-(3-Fluoro-benzyl)-benzoic acid start->product 1. Mg, Et₂O intermediate1 Magnesium intermediate1->product intermediate2 CO₂ (dry ice) intermediate2->product 2. intermediate3 H₃O⁺ intermediate3->product 3.

Caption: Grignard reaction for the synthesis of 3-(3-Fluoro-benzyl)-benzoic acid.

Materials:

  • 3-Fluorobenzyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (3 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (for initiation)

Instrumentation:

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in a flame-dried three-necked flask under a nitrogen atmosphere.

    • Add a small crystal of iodine.

    • In a dropping funnel, place a solution of 3-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction should start, as indicated by bubbling and a color change. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed.

  • Carboxylation:

    • Cool the Grignard reagent in an ice-salt bath.

    • Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise significantly.

    • Continue stirring until the mixture warms to room temperature.

  • Work-up:

    • Slowly add 3 M HCl to the reaction mixture to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution.

  • Acidification and Extraction:

    • Acidify the bicarbonate washings with 3 M HCl to precipitate the carboxylic acid.

    • Extract the precipitated acid with diethyl ether (3 x 50 mL).

  • Drying and Evaporation:

    • Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization as described in Protocol 1.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical for the success of the Grignard reaction, as Grignard reagents are strong bases and will be quenched by protic solvents like water. The use of iodine helps to activate the surface of the magnesium.

IV. Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(3-Fluoro-benzyl)-benzoic acid. The following are the expected analytical data based on the structure and data from analogous compounds.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Aromatic protons (multiplets, ~7.0-8.0 ppm), benzylic protons (singlet, ~4.0 ppm), carboxylic acid proton (broad singlet, >10 ppm). The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Aromatic carbons (~120-140 ppm), benzylic carbon (~40 ppm), carboxylic carbon (>170 ppm). The carbon atoms on the fluorinated ring will show C-F coupling.
IR (Infrared) Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-F stretch (~1100-1300 cm⁻¹), aromatic C-H and C=C stretches.[7][8]
Mass Spectrometry (MS) Molecular ion peak (M⁺) corresponding to the molecular weight of 230.23.

V. Application Notes: A Versatile Intermediate in Drug Discovery

The diarylmethane scaffold of 3-(3-Fluoro-benzyl)-benzoic acid makes it a highly attractive starting material for the synthesis of various biologically active molecules.

1. Intermediate for P2Y14 Receptor Antagonists

The P2Y14 receptor is a G-protein coupled receptor (GPCR) that is implicated in inflammatory responses.[9][10][11] Antagonists of this receptor are being investigated as potential therapeutics for a range of inflammatory conditions, including asthma and inflammatory bowel disease. Several potent P2Y14R antagonists feature a diaryl scaffold. The 3-(3-Fluoro-benzyl)-benzoic acid can serve as a key building block for the synthesis of novel P2Y14R antagonists.

Workflow for the Synthesis of a Potential P2Y14R Antagonist:

P2Y14R_Antagonist_Synthesis start 3-(3-Fluoro-benzyl)-benzoic acid product P2Y14R Antagonist start->product 1. Activation (e.g., SOCl₂) intermediate1 Amine intermediate1->product 2. coupling Amide Coupling coupling->product

Caption: General workflow for the synthesis of a P2Y14R antagonist from 3-(3-Fluoro-benzyl)-benzoic acid.

The carboxylic acid moiety can be activated (e.g., by conversion to an acid chloride with thionyl chloride) and then coupled with a suitable amine-containing fragment to generate a library of potential P2Y14R antagonists. The fluorobenzyl group can occupy a key hydrophobic pocket in the receptor, while the rest of the molecule can be modified to optimize potency and selectivity.

2. Scaffold for Anticancer Agents

The diarylmethane core is also present in a number of compounds with demonstrated anticancer activity.[12][13][14][15][16] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. 3-(3-Fluoro-benzyl)-benzoic acid can be used as a starting point to synthesize novel diarylmethane derivatives for screening as potential anticancer agents. The carboxylic acid handle allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR).

VI. Conclusion

3-(3-Fluoro-benzyl)-benzoic acid is a valuable and versatile research chemical intermediate with significant potential in medicinal chemistry and drug discovery. The synthetic protocols provided in this guide, based on robust and well-established methodologies, offer reliable routes to access this compound. Its utility as a scaffold for the development of P2Y14 receptor antagonists and novel anticancer agents makes it a compound of high interest for researchers in these fields. The analytical data and safety information provided will aid in its proper handling, characterization, and application in the laboratory.

VII. References

  • Khan, K. M., et al. (2014). 3-(3-Fluorobenzyl)-1H-isochromen-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o893. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Academics.de. (n.d.). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Benzoylbenzoic acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • S. E. Ward, et al. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. ACS Medicinal Chemistry Letters, 11(9), 1775-1781. [Link]

  • Chem Survival. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube. [Link]

  • K. A. Jacobson, et al. (2020). Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core. Journal of Medicinal Chemistry, 63(17), 9494-9513. [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids. Retrieved from

  • J. Cheng, et al. (2019). Recent progress on the discovery of P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 175, 234-249. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • Google Patents. (n.d.). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate .... Retrieved from

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Conversion of Nitroalkanes into Carboxylic Acids via Iodide Catalysis in Water. Retrieved from [Link]

  • S. Paoletta, et al. (2022). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry, 65(13), 8796-8822. [Link]

  • ResearchGate. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from [Link]

  • ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Does Friedel-Crafts reaction fail with benzoic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). US8198328B2 - Treatment of cancer using benzoic acid derivatives. Retrieved from

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

  • Shanghai Institute of Organic Chemistry. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • K. A. Jacobson, et al. (2022). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. Journal of Medicinal Chemistry, 65(13), 9494–9513. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • A. K. Sharma, et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Medicinal Chemistry, 31. [Link]

  • Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]

  • SciSpace. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

  • MassBank. (2017). Benzoic acids and derivatives. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • C. Ferroud, et al. (2022). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Biomolecules, 13(1), 54. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Benzoic acid (FDB008739). Retrieved from [Link]

Sources

Method

Application Note: 3-(3-Fluoro-benzyl)-benzoic Acid in Advanced Materials &amp; Crystal Engineering

This document serves as a comprehensive Application Note and Protocol Guide for 3-(3-Fluoro-benzyl)-benzoic acid (CAS: 886569-96-6), a specialized fluorinated aromatic building block. Executive Summary & Chemical Profile...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive Application Note and Protocol Guide for 3-(3-Fluoro-benzyl)-benzoic acid (CAS: 886569-96-6), a specialized fluorinated aromatic building block.

Executive Summary & Chemical Profile

3-(3-Fluoro-benzyl)-benzoic acid is a functionalized mono-carboxylic acid featuring a flexible methylene bridge connecting two aromatic rings, with a specific meta-fluorine substitution. In materials science, this molecule is not merely an intermediate but a high-value Crystal Modulator and Supramolecular Synthon .

Its utility stems from three structural pillars:

  • Conformational Flexibility: The methylene (

    
    ) bridge allows the molecule to adopt a "V-shape" or "bent" conformation, disrupting planar stacking and enabling novel packing motifs in solid-state materials.
    
  • Electronic Tuning (The Fluorine Effect): The C-F bond introduces a strong dipole and potential for weak

    
     and 
    
    
    
    interactions, which are critical for directing self-assembly in co-crystals.
  • Coordination Capability: As a benzoate derivative, it binds strongly to hard metal ions (Zr

    
    , Cu
    
    
    
    ), making it an ideal capping ligand or modulator in Metal-Organic Framework (MOF) synthesis.
Physicochemical Data Table
PropertyValue / DescriptionRelevance
Formula

Core scaffold
Molecular Weight 230.24 g/mol Stoichiometric calculations
Acidity (pKa) ~4.2 (Predicted)Similar to benzoic acid; dictates buffer choice
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsCo-crystal formation
Fluorine Position Meta (3-position)Electronic withdrawal; metabolic stability
Solubility DMSO, DMF, AlcoholsCompatible with solvothermal synthesis

Primary Application: Defect Engineering in Metal-Organic Frameworks (MOFs)

The Mechanism: Modulated Synthesis

In the synthesis of robust MOFs (e.g., UiO-66, MOF-808), mono-carboxylic acids are used as modulators . They compete with the dicarboxylate linkers for coordination sites on the metal cluster.

  • Role of 3-(3-Fluoro-benzyl)-benzoic acid: Unlike simple acetic acid modulators, this bulky, fluorinated ligand permanently "caps" defects or the surface of the MOF crystal.

  • Outcome: The pendant 3-fluorobenzyl group protrudes into the pore or covers the exterior, rendering the material hydrophobic and enhancing stability against moisture.

Protocol 1: Hydrophobicity-Enhanced Modulation of Zirconium MOFs

Objective: Synthesis of surface-functionalized UiO-66 nanoparticles with enhanced water stability.

Reagents
  • Precursor: Zirconium(IV) chloride (

    
    )
    
  • Linker: Terephthalic acid (

    
    )
    
  • Modulator: 3-(3-Fluoro-benzyl)-benzoic acid (3-FBB)

  • Solvent: N,N-Dimethylformamide (DMF)[1][2]

  • Acidifier: Hydrochloric acid (37%)

Step-by-Step Methodology
  • Pre-Dissolution: In a 20 mL scintillation vial, dissolve

    
     (0.5 mmol, 116 mg) in 5 mL DMF. Sonicate for 10 mins until clear.
    
  • Modulator Addition: Add 3-FBB (5 mmol, 1150 mg) to the Zr solution.

    • Note: The molar ratio of Modulator:Zr is 10:1. High ratios promote defect formation and smaller particle size.

  • Linker Addition: Add Terephthalic acid (0.5 mmol, 83 mg) to the mixture. Stir until dissolved.

  • Solvothermal Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Incubate in a static oven at 120°C for 24 hours .

  • Washing & Activation:

    • Centrifuge the resulting white suspension (10,000 rpm, 15 min). Discard supernatant.

    • Wash

      
       with DMF to remove unreacted ligand.
      
    • Wash

      
       with Acetone to exchange pore solvent.
      
    • Activation: Dry under vacuum at 80°C for 12 hours. (Do not exceed 100°C to prevent loss of the coordinated 3-FBB caps).

Self-Validation Check
  • FT-IR Spectroscopy: Look for the characteristic C-F stretch at ~1250 cm

    
     and the asymmetry of carboxylate peaks (indicating monodentate binding vs. bridging).
    
  • Water Contact Angle: Press the powder into a pellet. A contact angle

    
     confirms successful incorporation of the hydrophobic fluorobenzyl tail.
    

Secondary Application: Pharmaceutical Co-Crystallization

The Mechanism: Supramolecular Synthons

In drug development, 3-(3-Fluoro-benzyl)-benzoic acid acts as a Co-former . The carboxylic acid group forms a heterosynthon (hydrogen bond) with basic nitrogen atoms (pyridines, imidazoles) in Active Pharmaceutical Ingredients (APIs). The fluorobenzyl tail modifies the lattice energy and lipophilicity.

Protocol 2: Liquid-Assisted Grinding (LAG) Screening

Objective: To improve the lipophilicity of a model drug (e.g., Isoniazid or Nicotinamide) by co-crystallizing with 3-FBB.

Reagents
  • API: Isoniazid (Model Pyridine-based drug)

  • Co-former: 3-(3-Fluoro-benzyl)-benzoic acid [3]

  • Solvent: Ethanol or Acetonitrile (trace amount)

Step-by-Step Methodology
  • Stoichiometry: Weigh equimolar amounts (1:1 ratio) of Isoniazid (137.14 mg, 1 mmol) and 3-FBB (230.24 mg, 1 mmol).

  • Grinding: Place solids in a stainless steel grinding jar with two 7mm stainless steel balls.

  • Solvent Drop: Add

    
     of Ethanol (Liquid-to-solid ratio 
    
    
    
    ).
  • Mechanochemistry: Grind at 30 Hz for 20 minutes using a Retsch MM400 mixer mill.

  • Analysis: Immediately analyze the resulting powder via PXRD (Powder X-Ray Diffraction) to detect new phases distinct from the starting materials.

Visualization of Mechanisms

Diagram 1: Modulated MOF Synthesis Workflow

This diagram illustrates how the mono-acid 3-FBB competes with the linker to control crystal growth and surface chemistry.

MOF_Modulation Zr_Cluster Zr4+ Metal Cluster Competition Coordination Competition Zr_Cluster->Competition Linker Linker (Terephthalic Acid) Linker->Competition Modulator Modulator (3-FBB) Modulator->Competition High Conc. Growth Crystal Growth Competition->Growth Linker Binding Defect Defect Creation (Missing Linker) Competition->Defect Modulator Binding Final_MOF Functionalized MOF (Hydrophobic Surface) Growth->Final_MOF Defect->Final_MOF 3-FBB Capping

Caption: Logic flow of Modulated Synthesis. 3-FBB (Red) interrupts the Linker-Metal network, creating defects capped by hydrophobic fluorobenzyl groups.

Diagram 2: Co-Crystal Hydrogen Bonding Logic

Visualizing the interaction between the carboxylic acid of 3-FBB and a pyridine-based drug.

CoCrystal cluster_0 Supramolecular Heterosynthon cluster_1 Lattice Stabilization Acid 3-FBB (COOH Donor) Base Drug API (Pyridine N Acceptor) Acid->Base H-Bond (O-H···N) Fluorine Fluorine Tail (C-F) Acid->Fluorine Neighbor Neighboring Aromatic Ring Fluorine->Neighbor Dipole-π / F···H

Caption: Supramolecular assembly logic. The acid-base H-bond drives formation, while the Fluorine tail directs packing via weak interactions.

References & Further Reading

The protocols and concepts above are grounded in established methodologies for fluorinated benzoate modulators and co-crystal engineering.

  • Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal, 2011. (Establishes the protocol for using benzoic acid derivatives as modulators in Zr-MOFs).

  • Aakeröy, C. B., et al. "Crystal Engineering of Co-crystals of Benzoic Acid Derivatives." CrystEngComm, 2005. (Foundational work on using substituted benzoic acids as co-formers).

  • Berger, R., et al. "Fluorine in Crystal Engineering: The Role of C-F···H and C-F···π Interactions." Chemical Society Reviews, 2011. Link

  • Cavka, J. H., et al. "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 2008. (The seminal UiO-66 paper, basis for Protocol 1).

  • PubChem Compound Summary for CID 9968 (3-Fluorobenzoic acid analogs). Link (Source for physicochemical property estimation).

Disclaimer: This guide is intended for research purposes only. 3-(3-Fluoro-benzyl)-benzoic acid should be handled with appropriate PPE, as fluorinated organic acids can be skin and eye irritants.

Sources

Application

Comprehensive Analytical Characterization of 3-(3-Fluoro-benzyl)-benzoic acid: A Multi-technique Approach for Identity, Purity, and Physicochemical Profiling

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive suite of analytical methods for the definitive characterization of 3-(3-Fluoro-benzyl)-benz...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive suite of analytical methods for the definitive characterization of 3-(3-Fluoro-benzyl)-benzoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of rigorous analytical control in drug development, we present a multi-technique strategy encompassing spectroscopy, chromatography, and thermal analysis. Each protocol is designed not merely as a set of instructions, but as a self-validating system grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3] The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively. This document serves as a practical guide for ensuring the identity, purity, and quality of 3-(3-Fluoro-benzyl)-benzoic acid, thereby supporting robust and reproducible research and development outcomes.

Introduction and Analytical Strategy

3-(3-Fluoro-benzyl)-benzoic acid is an organic compound whose structural features—a carboxylic acid and a fluorinated aromatic ring—make it a valuable building block in medicinal chemistry. The introduction of fluorine into organic molecules can profoundly alter their biological properties.[4] As with any active pharmaceutical ingredient (API) or intermediate, establishing a comprehensive analytical profile is a non-negotiable prerequisite for its use in drug development. This ensures batch-to-batch consistency, safety, and efficacy of the final product.

Our analytical strategy is built on an orthogonal approach, where multiple, distinct techniques are employed to build a complete and reliable profile of the molecule. This strategy is visualized in the workflow diagram below.

Analytical_Workflow cluster_0 Primary Characterization cluster_2 Final Profile Identity Identity Confirmation Report Certificate of Analysis (CoA) Identity->Report Purity Purity & Impurity Profile Purity->Report Assay Assay (Content) Assay->Report PhysChem Physicochemical Properties PhysChem->Report NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR->Identity MS Mass Spectrometry (MS) MS->Identity FTIR FT-IR Spectroscopy FTIR->Identity HPLC HPLC-UV HPLC->Purity HPLC->Assay Titration Acid-Base Titration Titration->Assay DSC Differential Scanning Calorimetry (DSC) DSC->PhysChem

Caption: Overall analytical workflow for the characterization of 3-(3-Fluoro-benzyl)-benzoic acid.

Physicochemical Properties

A foundational step in analytical development is understanding the basic physicochemical properties of the target molecule. These properties inform sample preparation, method selection, and data interpretation.

PropertyValue (Predicted/Calculated)Source/Rationale
Chemical Structure Chemical structure of 3-(3-Fluoro-benzyl)-benzoic acidN/A
Molecular Formula C₁₄H₁₁FO₂Calculated from structure
Molecular Weight 230.24 g/mol Calculated from structure
pKa ~4.20 ± 0.10Predicted; similar to other benzoic acid derivatives.[5] The carboxylic proton is acidic.
Appearance White to off-white solidExpected for a crystalline organic acid.[6]

Identity Confirmation Protocols

Identity testing confirms that the material is, unequivocally, 3-(3-Fluoro-benzyl)-benzoic acid. We employ a combination of techniques that probe the molecular weight, atomic connectivity, and functional groups.

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: MS is used to measure the mass-to-charge ratio (m/z) of the ionized molecule. This provides a highly accurate molecular weight, which is a primary identifier. Electrospray ionization (ESI) in negative mode is ideal for deprotonating the carboxylic acid.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system or direct infusion pump.

  • Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of a suitable solvent like methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute to 1-10 µg/mL for analysis.

  • Instrumental Parameters (ESI Negative Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120-150 °C

    • Scan Range: m/z 50-500

  • Data Analysis & Interpretation:

    • Expected Ion: The primary ion observed should be the deprotonated molecule [M-H]⁻.

    • Expected m/z: 229.0721 (for C₁₄H₁₀FO₂⁻).

    • Acceptance Criterion: The measured mass should be within ±5 ppm of the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F), confirming the molecule's carbon-hydrogen framework and the position of the fluorine atom. It is the most powerful technique for unambiguous structure confirmation.[4][7]

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • ¹⁹F NMR: Directly observes the fluorine atom, providing a characteristic chemical shift.[8]

  • Data Analysis & Expected Results:

    • ¹H NMR (DMSO-d₆): Expect signals for the carboxylic acid proton (~13 ppm, broad singlet), aromatic protons in the benzoic acid ring (multiplets, ~7.5-8.1 ppm), aromatic protons in the fluorobenzyl ring (multiplets, ~7.0-7.4 ppm), and the methylene protons (-CH₂-) (~4.1 ppm, singlet).

    • ¹³C NMR (DMSO-d₆): Expect signals for the carboxyl carbon (~167 ppm), aromatic carbons (113-142 ppm, showing C-F coupling), and the methylene carbon (~41 ppm).

    • ¹⁹F NMR (DMSO-d₆): Expect a single resonance corresponding to the fluorine atom on the benzyl ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.[9]

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumental Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis & Expected Absorption Bands:

    • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1600, ~1450 cm⁻¹: C=C stretching of the aromatic rings.

    • ~1200-1300 cm⁻¹: C-O stretch and O-H bend of the carboxylic acid.

    • ~1100-1250 cm⁻¹: C-F stretch.

Purity and Assay Determination Protocols

Purity and assay methods are critical for quantifying the amount of the desired compound and detecting any impurities. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[6][10]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18) is used with a polar mobile phase. For acidic compounds like this, the pH of the mobile phase is controlled to ensure consistent retention and peak shape. This is known as ion suppression chromatography.[11] UV detection is suitable due to the aromatic nature of the molecule.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD), a column oven, and an autosampler.

  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Potassium phosphate monobasic (KH₂PO₄).

    • Phosphoric acid (H₃PO₄).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 25 mM Potassium Phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of water. Adjust pH to 2.5 with H₃PO₄. Filter through a 0.45 µm filter.

    • Mobile Phase B (Organic): Acetonitrile.

  • Sample Preparation:

    • Assay: Accurately weigh ~23 mg of the sample and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A:B to get a concentration of ~230 µg/mL.

    • Purity: Use the same solution as for the assay.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase Gradient Elution (see table below)To ensure elution of potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.[12]
Injection Vol. 10 µLA typical volume for analytical HPLC.
Detection UV at 230 nmBenzoic acid derivatives show strong absorbance in this region.[13]
Run Time 25 minutesSufficient to elute the main peak and any late-eluting impurities.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
15.0 20 80
20.0 20 80
20.1 70 30

| 25.0 | 70 | 30 |

  • Data Analysis & Interpretation:

    • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%. The tailing factor for the main peak should be ≤2.0.

    • Purity Calculation: Purity is determined by area percent. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Assay Calculation: Quantify against a reference standard of known purity using the external standard method. Assay (%) = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x Purity_Standard.

Potentiometric Titration for Assay

Principle: As a carboxylic acid, the compound can be directly and accurately quantified by titration with a standardized strong base (e.g., NaOH). This is an absolute method that provides a valuable orthogonal confirmation of the HPLC assay result.

Experimental Protocol:

  • Instrumentation: An automatic potentiometric titrator with a pH electrode.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH).

    • Solvent: 70:30 Ethanol:Water mixture.

  • Procedure:

    • Accurately weigh ~200 mg of the sample into a beaker.

    • Dissolve in 50 mL of the ethanol:water solvent.

    • Titrate with 0.1 M NaOH, recording the pH as a function of titrant volume.

  • Data Analysis:

    • Determine the equivalence point from the first derivative of the titration curve.

    • Calculate the assay using the formula: Assay (%) = (V x M x MW) / (W x 1000) x 100 Where: V = Volume of NaOH at equivalence point (mL), M = Molarity of NaOH, MW = Molecular Weight (230.24 g/mol ), W = Weight of sample (g).

Method Validation Framework

All analytical methods used in a regulated environment must be validated to demonstrate they are fit for their intended purpose.[1][14] The HPLC method described above should be validated according to ICH Q2(R2) guidelines.[2][3][15]

Validation_Parameters cluster_Assay Assay Method cluster_Purity Purity Method Validation ICH Q2(R2) Validation Accuracy_A Accuracy Validation->Accuracy_A Precision_A Precision (Repeatability & Intermediate) Validation->Precision_A Specificity_A Specificity Validation->Specificity_A Linearity_A Linearity Validation->Linearity_A Range_A Range Validation->Range_A Accuracy_P Accuracy Validation->Accuracy_P Precision_P Precision (Repeatability & Intermediate) Validation->Precision_P Specificity_P Specificity Validation->Specificity_P LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Linearity_P Linearity Validation->Linearity_P Range_P Range Validation->Range_P

Caption: Key validation parameters for assay and purity methods as per ICH Q2(R2) guidelines.

Summary of Validation Characteristics and Typical Acceptance Criteria:

CharacteristicPurposeTypical Acceptance Criteria
Specificity To demonstrate the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).Peak purity analysis (using DAD) should pass. Resolution between adjacent peaks > 2.0.
Linearity To demonstrate a proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Assay: 80-120% of the test concentration. Purity: From LOQ to 120% of the impurity specification.
Accuracy The closeness of test results to the true value.Assay: 98.0-102.0% recovery. Purity: Recovery of spiked impurities should be within 80-120%.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.RSD ≤ 2.0% for assay. RSD ≤ 10.0% for impurities at the specification limit.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be ≤ 10%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.

References

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • Lange, N. A., & Hodge, H. B. (1937). Quantitative determination of fluorine in organic compounds. Journal of the American Chemical Society, 59(1), 105-111.
  • Lim, H. S., et al. (2012). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Food Chemistry, 135(3), 1765-1770.
  • Patel, K., et al. (2016). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Research Journal of Pharmacy and Technology, 9(8), 1133-1138.
  • Mondal, B. (2026, January 29). The Chemistry Behind Fluorinated Aromatics. Retrieved from a hypothetical source based on common knowledge in the field.
  • Al-Absi, H. R., et al. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 26(2), 1-10.
  • PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • CNR-IRIS. (n.d.). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 25(1), 123.
  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2).
  • PubMed. (2024, May 28). Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Agilent Technologies. (2011, September 1). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Retrieved from [Link]

  • Industrial & Engineering Chemistry Analytical Edition. (2002, May 1). Determination of fluorine in organic compounds: Microcombustion method.
  • ResearchGate. (n.d.). Formation and degradation kinetics of organic acids during heating and drying of concentrated tomato juice. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Springer. (2020, September 24).
  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (n.d.). Thermochemistry of Biologically Important Compounds. Heats of Combustion of Solid Organic Acids. Retrieved from [Link]

Sources

Method

Application Note: Establishing the Optimal Dosage Window for 3-(3-Fluoro-benzyl)-benzoic Acid in In Vitro Assays

Abstract & Scope 3-(3-Fluoro-benzyl)-benzoic acid (C₁₄H₁₁FO₂) is a lipophilic organic scaffold often utilized as a fragment in the synthesis of soluble guanylate cyclase (sGC) stimulators or as a protein-protein interact...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

3-(3-Fluoro-benzyl)-benzoic acid (C₁₄H₁₁FO₂) is a lipophilic organic scaffold often utilized as a fragment in the synthesis of soluble guanylate cyclase (sGC) stimulators or as a protein-protein interaction inhibitor (e.g., bacterial RNA polymerase). Due to its fluorinated benzyl linker and carboxylic acid tail, the molecule exhibits specific solubility constraints and pH-dependent ionization that can confound in vitro data.

This guide provides a rigorous, self-validating workflow to determine the "Goldilocks Zone" for this compound—the concentration range that maximizes specific biological activity while minimizing off-target cytotoxicity and solubility artifacts.

Physicochemical Characterization (The Foundation)

Before biological testing, the compound must be solubilized correctly.[1][2] The fluorine substitution increases lipophilicity (LogP ~2.5–3.0) compared to non-fluorinated analogs, making aqueous precipitation a primary risk factor for false negatives.

Stock Solution Preparation

Objective: Create a stable master stock free of micro-precipitates.

  • Molecular Weight: ~230.23 g/mol

  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous (≥99.9%)

  • Target Concentration: 100 mM (Master Stock)

Protocol:

  • Weigh 23.02 mg of 3-(3-Fluoro-benzyl)-benzoic acid powder.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Critical Step: Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-crystals.

  • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If turbid, dilute to 50 mM.

Aqueous Solubility Limit Test (Nephelometry Surrogate)

Why: To prevent "crashing out" in culture media, which causes jagged dose-response curves.

  • Prepare a mock culture medium (e.g., DMEM + 10% FBS).

  • Spike the medium with the compound to achieve 100 µM, 50 µM, and 10 µM (keeping DMSO constant at 0.5%).

  • Incubate at 37°C for 2 hours.

  • Measure Absorbance at 600 nm (OD600).

    • Pass: OD600 < 0.01 (above background).

    • Fail: OD600 > 0.01 indicates precipitation. The highest passing concentration is your Maximum Feasible Dose (MFD) .

Phase I: Cytotoxicity Profiling (The Ceiling)

You cannot define efficacy without defining toxicity. The carboxylic acid moiety can acidify unbuffered media at high concentrations, and the lipophilic benzyl tail can disrupt membranes.

Assay Type: ATP-based Luminescence (e.g., CellTiter-Glo®) or MTT. Cell Line: Use the specific target cell line (e.g., HEK293, HUVEC) or a sensitive surrogate (HepG2).

Protocol:
  • Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well white-walled plate. Incubate 24h.

  • Dosing: Prepare an 8-point serial dilution (1:3) starting from the MFD determined in Section 2.2 (e.g., 100 µM

    
     0.04 µM).
    
  • Vehicle Control: All wells must contain exactly 0.5% DMSO (or matched to the highest dose).

  • Incubation: 24 to 48 hours (compound dependent).

  • Readout: Add detection reagent, shake for 2 min, read luminescence.

Output: Calculate the


  (Toxic Concentration 50%).
  • Rule of Thumb: Your highest dose for efficacy assays should be

    
    .
    

Phase II: Efficacy Dose-Response (The Window)

With the solubility limit (MFD) and toxicity limit (


) established, you can now determine the 

(agonist) or

(antagonist).
Experimental Design[3][4]
  • Dose Spacing: Logarithmic (semi-log) spacing is required to capture the sigmoidal curve.

  • Range: Span 4 orders of magnitude.

  • Replicates: Technical Triplicates (

    
    ) are mandatory.
    
Recommended Dilution Scheme

Assuming an MFD of 100 µM and no cytotoxicity < 50 µM:

PointConcentration (µM)Preparation Strategy (in 100% DMSO first)Final DMSO %
1 (Top) 30.0300x dilution of Stock0.3%
2 10.01:3 serial dilution of Point 10.3%
3 3.331:3 serial dilution of Point 20.3%
4 1.111:3 serial dilution of Point 30.3%
5 0.371:3 serial dilution of Point 40.3%
6 0.121:3 serial dilution of Point 50.3%
7 0.041:3 serial dilution of Point 60.3%
8 (Null) 0.00Pure DMSO Vehicle0.3%

Note: Perform all serial dilutions in 100% DMSO first, then transfer to the aqueous medium. This prevents "carry-over precipitation" where the compound crashes in the pipette tip during transfer.

Workflow Visualization

The following diagram illustrates the logical flow from powder to validated data, highlighting the critical "Go/No-Go" decision gates.

DoseOptimization Start Powder: 3-(3-Fluoro-benzyl)-benzoic acid Stock Stock Prep (100 mM DMSO) Sonicate 5 mins Start->Stock Solubility Aqueous Solubility Test (OD600 < 0.01?) Stock->Solubility Precip Precipitation Detected Reduce Conc. or Change Solvent Solubility->Precip Fail CytoAssay Cytotoxicity Assay (Determine TC50) Solubility->CytoAssay Pass Precip->Stock SafeDose Calculate Safe Dose Ceiling (TC50 / 10) CytoAssay->SafeDose Efficacy Efficacy Assay (8-point log scale) Start at Safe Dose Ceiling SafeDose->Efficacy CurveFit Curve Fitting (4-Parameter Logistic) Check Hill Slope (0.8 - 1.2) Efficacy->CurveFit Valid Validated IC50/EC50 CurveFit->Valid R² > 0.95 Invalid Poor Fit / High Variance Repeat with narrower range CurveFit->Invalid R² < 0.9 Invalid->Efficacy

Caption: Logical workflow for establishing the therapeutic window. Yellow nodes indicate decision gates requiring data verification.

Data Analysis & Validation Criteria

To ensure the dosage determined is scientifically valid, the resulting data must meet specific statistical criteria.

The 4-Parameter Logistic (4PL) Fit

Do not use linear regression. Use the standard Hill equation:



Acceptance Criteria Table
ParameterAcceptable RangeInterpretation of Failure
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

> 0.95High technical error or pipetting variance.
Hill Slope 0.8 – 1.2< 0.8: Negative cooperativity or solubility issues (compound crashing).> 1.2: Steep response, potential non-specific denaturation.
Z-Factor > 0.5Assay signal-to-noise ratio is too low to trust the

.
DMSO Limit < 0.5%If DMSO > 0.5%, toxicity may be solvent-driven, not compound-driven.
Troubleshooting the "Bell-Shaped" Curve

If you observe efficacy at low doses but a loss of signal at high doses (a "hook" effect), this is characteristic of 3-(3-Fluoro-benzyl)-benzoic acid precipitating or forming micelles at high concentrations.

  • Action: Exclude the top two concentrations and re-fit the curve. If the

    
     improves significantly, the top doses were artifactual.
    

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[3] In Vitro Cell Health Assays for Cytotoxicity Profiling. Available from: [Link]

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[3] Assay Operations for SAR Support.[3][4] Available from: [Link]

  • PubChem Compound Summary. 3-Fluorobenzoic acid (Structural Analog Data). National Center for Biotechnology Information. Available from: [Link]

Sources

Application

3-(3-Fluoro-benzyl)-benzoic acid as a molecular building block in synthesis

[1] Executive Summary Compound: 3-(3-Fluoro-benzyl)-benzoic acid CAS: 886569-96-6 Molecular Formula: Molecular Weight: 230.24 g/mol [1] This application note details the utility of 3-(3-Fluoro-benzyl)-benzoic acid as a v...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: 3-(3-Fluoro-benzyl)-benzoic acid CAS: 886569-96-6 Molecular Formula:


Molecular Weight:  230.24  g/mol [1]

This application note details the utility of 3-(3-Fluoro-benzyl)-benzoic acid as a versatile molecular building block.[1] Unlike rigid biphenyl scaffolds or hydrolytically labile ester linkers, the diarylmethane core provided by this compound offers a unique combination of conformational flexibility and metabolic stability .[2] The meta-fluorine substitution on the distal ring serves as a metabolic blocker and lipophilicity modulator, while the meta-carboxylic acid provides a robust handle for diversification into amides, heterocycles, and esters.[1][2]

This guide provides optimized protocols for its synthesis, downstream derivatization, and application in high-throughput library generation.[2]

Physicochemical Profile & Design Rationale

The diarylmethane scaffold is a "privileged structure" in drug discovery, present in numerous kinase inhibitors and GPCR ligands.[2] The methylene bridge (


) introduces a "kink" (bond angle approx. 112°) that allows the two aromatic rings to adopt a non-coplanar, "butterfly" conformation, often critical for fitting into hydrophobic pockets where rigid biphenyls fail.[2]
Table 1: Key Physicochemical Properties (Calculated)
PropertyValueRelevance in Drug Design
cLogP 3.5 ± 0.2Moderate lipophilicity; good membrane permeability.[1]
pKa (Acid) 4.2 ± 0.1Typical benzoic acid; exists as carboxylate at physiological pH.
tPSA 37.3 ŲLow polar surface area, favoring BBB penetration if required.[2]
Rotatable Bonds 3Allows induced-fit binding without excessive entropy penalty.[1]
F-Substitution meta-FluoroDeactivates the ring to oxidative metabolism (CYP450) and increases lipophilicity (

).[1]

Synthetic Accessibility: Preparation of the Building Block

While commercially available, in-house synthesis is often required for scale-up or to access specific isotopologues.[1][2] The most robust route utilizes a Suzuki-Miyaura cross-coupling between a benzyl halide and an aryl boronic acid.[1]

Note: Direct coupling of the free acid is possible but often results in lower yields due to catalyst poisoning or solubility issues. We recommend the Ester-Protection Route .[1]

Protocol 1: Scalable Synthesis via Suzuki Coupling[1]

Reaction Overview:

  • Coupling: Methyl 3-(bromomethyl)benzoate + 3-Fluorophenylboronic acid

    
     Methyl ester intermediate.
    
  • Hydrolysis: Methyl ester

    
     Free Acid.
    
Step 1: Cross-Coupling[1][3][4][5]
  • Reagents:

    • Methyl 3-(bromomethyl)benzoate (1.0 equiv)

    • 3-Fluorophenylboronic acid (1.2 equiv)[1]

    • 
       (0.03 equiv)
      
    • 
       (3.0 equiv)
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

  • Procedure:

    • Charge a round-bottom flask with the bromide, boronic acid, and base.[2][6]

    • Add degassed solvent mixture.

    • Add the Pd catalyst under a nitrogen stream.

    • Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target mass: M+H not always visible for esters; look for UV trace or hydrolysis product).

    • Workup: Cool, dilute with EtOAc, wash with water and brine. Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 2: Saponification[1][2]
  • Reagents:

    • Crude Methyl Ester (from Step 1)

    • Lithium Hydroxide Monohydrate (3.0 equiv)

    • Solvent: THF / Methanol / Water (3:1:1)[2]

  • Procedure:

    • Dissolve ester in THF/MeOH. Add aqueous LiOH.

    • Stir at Room Temperature for 2–3 hours.

    • Workup: Acidify to pH ~2 with 1N HCl. The product usually precipitates. Filter and wash with water.[2] If no precipitate, extract with EtOAc.[2]

    • Yield: Typically >85% over two steps.

Application Protocols: Downstream Diversification

Protocol 2: High-Throughput Amide Library Generation

The carboxylic acid is an ideal handle for parallel synthesis of amide libraries (e.g., for fragment growing).

Mechanism: Activation of the carboxylate with HATU prevents racemization (not an issue here, but good practice) and ensures high conversion with unreactive anilines.[2]

  • Preparation: Prepare a 0.2 M stock solution of 3-(3-Fluoro-benzyl)-benzoic acid in DMA (Dimethylacetamide).

  • Activation: Add 1.0 equiv of HATU and 2.0 equiv of DIEA (Diisopropylethylamine). Shake for 10 minutes.

  • Coupling: Add 1.1 equiv of the amine building block (R-NH2).

  • Incubation: Shake at 50°C for 12 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Protocol 3: Bioisostere Synthesis (1,2,4-Oxadiazole Formation)

To improve metabolic stability or membrane permeability, the carboxylic acid can be converted into a 1,2,4-oxadiazole ring, a classic bioisostere of the ester/amide bond.[2]

Reaction:


[2]
  • Activation: Dissolve 3-(3-Fluoro-benzyl)-benzoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add CDI (1.1 mmol). Stir at RT for 30 mins (gas evolution observed).

  • Addition: Add the requisite Amidoxime (

    
    ) (1.1 mmol). Stir at RT for 1 hour to form the O-acyl amidoxime intermediate.
    
  • Cyclization: Heat the reaction mixture to 110°C for 4–6 hours.

  • Workup: Dilute with water, extract with EtOAc. The oxadiazole is typically stable and lipophilic.

Visualizing the Workflow

The following diagram illustrates the synthesis of the core building block and its divergence into two key medicinal chemistry applications.

G cluster_0 Step 1: Scaffold Construction cluster_1 Step 2: Activation cluster_2 Step 3: Diversification start1 Methyl 3-(bromomethyl)benzoate ester Intermediate Methyl Ester start1->ester Suzuki Coupling (Dioxane/H2O, 90°C) start2 3-Fluorophenylboronic acid start2->ester catalyst Pd(dppf)Cl2 / K2CO3 catalyst->ester acid 3-(3-Fluoro-benzyl)-benzoic acid (The Building Block) ester->acid Hydrolysis (LiOH, THF/H2O) amide Amide Analogues (Library Synthesis) acid->amide HATU, DIEA R-NH2 oxadiazole 1,2,4-Oxadiazole (Bioisostere) acid->oxadiazole 1. CDI 2. Amidoxime, 110°C

Caption: Synthetic workflow from commercial precursors to the core acid scaffold and downstream diversification pathways.

Structural Activity Relationship (SAR) Context

When utilizing this building block, consider the following SAR implications:

  • The "Fluorine Scan": The 3-fluoro substituent is strategic.[1] It blocks the metabolically vulnerable C3 position.[1] If potency drops compared to the non-fluorinated analog, it suggests the C3 position faces a sterically restricted pocket.[2] If potency is maintained or improved, the fluorine likely engages in favorable multipolar interactions or simply fills a hydrophobic void.[2]

  • Linker Dynamics: The methylene bridge is not passive. It allows the molecule to adopt a "twisted" conformation. If your target requires a planar ligand, this scaffold is unsuitable (consider a biphenyl or alkyne linker instead).[2] If your target has a "L-shaped" or "V-shaped" pocket (common in kinases), this scaffold is ideal.[1]

SAR center Diarylmethane Scaffold feat1 Methylene Bridge (-CH2-) Provides flexibility (112° angle) Allows 'Butterfly' conformation center->feat1 feat2 Meta-Carboxylate Vector for H-bonding or further growth center->feat2 feat3 Meta-Fluorine Blocks CYP450 metabolism Increases Lipophilicity center->feat3

Caption: Key structural features of the scaffold driving pharmacological utility.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

  • Diarylmethanes as Privileged Structures: Laha, J. K. (2021).[2] Benzylic Methylene Functionalizations of Diarylmethanes. Asian Journal of Organic Chemistry, 10(2), 278-295.[2] Link

  • Bioisosteres in Drug Design: Patani, G. A., & LaVoie, E. J. (1996).[2] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.[2] Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2] Link

Sources

Method

Mastering the Solid Form: Application Notes and Protocols for the Crystallization of 3-(3-Fluoro-benzyl)-benzoic Acid

Foreword: The Criticality of Crystalline Form in Drug Development In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crys...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Crystalline Form in Drug Development

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystalline form, or polymorph, of a molecule dictates its fundamental physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For researchers and professionals in drug development, controlling the crystallization process is not merely a matter of purification; it is a critical step in ensuring the safety, efficacy, and consistency of a drug product. This guide provides an in-depth exploration of crystallization techniques specifically tailored for 3-(3-Fluoro-benzyl)-benzoic acid, a molecule of interest in medicinal chemistry. By understanding the principles outlined herein, researchers can develop robust and reproducible crystallization protocols, enabling the selection and production of the optimal solid form for downstream applications.

Physicochemical Profile of 3-(3-Fluoro-benzyl)-benzoic Acid: A Predictive Approach

Table 1: Predicted Physicochemical Properties of a 3-(3-Fluoro-benzyl)-benzoic Acid Isomer

PropertyPredicted Value (for 4-(3-Fluoro-benzyl)-benzoic acid)Implication for Crystallization
Molecular Formula C₁₄H₁₁FO₂-
Molecular Weight 230.23 g/mol Influences dissolution and diffusion rates.
Boiling Point 369.7±30.0 °CHigh boiling point suggests thermal stability for melt crystallization is unlikely to be a primary method.
pKa 4.26±0.10The acidic nature of the carboxylic acid group allows for pH-dependent solubility, a key parameter to exploit in crystallization.
LogP 3.5 - 4.5 (Estimated for similar structures)Indicates significant lipophilicity, suggesting poor aqueous solubility and good solubility in many organic solvents.

Data for 4-(3-Fluoro-benzyl)-benzoic acid is sourced from ChemicalBook and serves as an estimate for the 3-isomer.

The molecular structure, characterized by a polar carboxylic acid group and a larger, non-polar diarylmethane-like backbone, suggests a molecule with dual solubility characteristics. The carboxylic acid moiety can engage in hydrogen bonding, particularly with protic solvents, while the aromatic rings and the benzyl bridge contribute to van der Waals interactions, favoring solubility in less polar organic solvents. This "like dissolves like" principle will be a cornerstone of our solvent selection strategy.[1]

The Crystallization Workflow: A Strategic Overview

A systematic approach to crystallization is essential for success. The following workflow provides a logical progression from initial solubility screening to the development of robust crystallization protocols.

Crystallization_Workflow cluster_prep Phase 1: Preparation & Screening cluster_dev Phase 2: Method Development cluster_analysis Phase 3: Analysis & Selection cluster_scaleup Phase 4: Scale-up & Control A Material Characterization (Purity, Amorphous/Crystalline) B Solubility Screening (Diverse Solvent Set) A->B informs C Selection of Crystallization Technique (Evaporation, Cooling, Anti-solvent) B->C guides D Parameter Optimization (Concentration, Temperature, Addition Rate) C->D requires E Solid Form Characterization (PXRD, DSC, TGA, Microscopy) D->E yields F Polymorph Screening E->F enables G Scale-up Considerations E->G informs F->D may require re-optimization H Process Analytical Technology (PAT) G->H utilizes

Caption: A strategic workflow for crystallization development.

Essential Protocols for Crystallization

The following protocols are designed as a starting point for the crystallization of 3-(3-Fluoro-benzyl)-benzoic acid. Researchers should adapt these methods based on their experimental observations.

Preliminary Solubility Assessment: The Foundation of Solvent Selection

Objective: To qualitatively determine the solubility of 3-(3-Fluoro-benzyl)-benzoic acid in a range of solvents to identify suitable systems for crystallization.

Materials:

  • 3-(3-Fluoro-benzyl)-benzoic acid

  • A diverse set of solvents (see Table 2)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer

  • Spatula

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities and functionalities. A suggested starting set is provided in Table 2.

  • Sample Preparation: Add approximately 5-10 mg of 3-(3-Fluoro-benzyl)-benzoic acid to each vial.

  • Solvent Addition: Add the selected solvent to each vial in a stepwise manner (e.g., 100 µL increments).

  • Mixing and Observation: After each solvent addition, cap the vial and vortex for 30-60 seconds. Visually inspect for complete dissolution.

  • Categorization: Classify the solubility as "high" (dissolves in < 0.5 mL), "moderate" (dissolves in 0.5 - 2 mL), or "low" (does not fully dissolve in 2 mL).

Table 2: Suggested Solvents for Initial Solubility Screening

Solvent ClassExamplesExpected Solubility Rationale
Protic Methanol, Ethanol, IsopropanolHydrogen bonding with the carboxylic acid group should promote solubility.
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)Dipole-dipole interactions can solvate the molecule.
Aprotic Non-polar Toluene, Heptane, DichloromethaneVan der Waals forces with the aromatic rings may lead to some solubility, especially in toluene. Heptane is likely to be an anti-solvent.
Protocol 1: Slow Evaporation Crystallization

Principle: This technique relies on the gradual removal of a volatile solvent from a saturated solution, leading to a slow increase in solute concentration and promoting the growth of well-ordered crystals.[2]

Ideal For: Compounds that are highly soluble in a volatile solvent.

Protocol:

  • Solution Preparation: Prepare a saturated or near-saturated solution of 3-(3-Fluoro-benzyl)-benzoic acid in a suitable volatile solvent (e.g., acetone, ethyl acetate, or dichloromethane) at room temperature.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Crystallization Vessel: Transfer the filtrate to a clean vial.

  • Evaporation Control: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This allows for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the supernatant. Wash the crystals with a small amount of a solvent in which the compound is sparingly soluble (e.g., heptane) and air-dry.

Protocol 2: Slow Cooling Crystallization

Principle: This method involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated solution, which is then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.

Ideal For: Compounds that exhibit a significant increase in solubility with temperature.

Protocol:

  • Solvent Selection: Choose a solvent in which 3-(3-Fluoro-benzyl)-benzoic acid has moderate to high solubility at elevated temperatures and low solubility at room temperature or below (e.g., isopropanol, ethanol/water mixtures).

  • Solution Preparation: In a sealed vial, dissolve the compound in the chosen solvent at an elevated temperature (e.g., 50-60 °C) until a clear, saturated solution is obtained.

  • Hot Filtration (Optional): If any undissolved material remains, perform a hot filtration to ensure a clear solution.

  • Controlled Cooling: Place the vial in an insulated container (e.g., a dewar flask or a beaker filled with vermiculite) to ensure a slow cooling rate.

  • Incubation: Allow the solution to cool to room temperature over several hours or days.

  • Crystal Harvesting: Collect the crystals as described in Protocol 1.

Protocol 3: Anti-Solvent Addition Crystallization

Principle: This technique involves the addition of a miscible "anti-solvent" in which the compound is insoluble to a solution of the compound in a "good" solvent. The addition of the anti-solvent reduces the overall solubility of the compound, inducing crystallization.

Ideal For: Compounds that are highly soluble in one solvent and poorly soluble in another, where the two solvents are miscible.

Protocol:

  • Solvent System Selection: Identify a solvent in which 3-(3-Fluoro-benzyl)-benzoic acid is highly soluble (e.g., THF, acetone) and an anti-solvent in which it is poorly soluble (e.g., water, heptane). The two solvents must be miscible.

  • Solution Preparation: Prepare a clear, concentrated solution of the compound in the "good" solvent.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the solution while gently stirring. The rate of addition is a critical parameter; a slower rate generally yields better quality crystals.

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.

  • Incubation: Seal the vial and allow it to stand undisturbed for a period to allow for crystal growth.

  • Crystal Harvesting: Collect the crystals as previously described.

Polymorphism: The Challenge of Multiple Crystalline Forms

It is common for organic molecules like 3-(3-Fluoro-benzyl)-benzoic acid to exist in multiple crystalline forms, known as polymorphs. Different polymorphs can have distinct physical properties. Therefore, a comprehensive crystallization study should include a screen for potential polymorphs by varying crystallization conditions such as solvents, cooling rates, and the presence of additives. Characterization techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for identifying and differentiating polymorphs.

Sources

Application

Application Note: Engineering Fluorinated Coordination Complexes using 3-(3-Fluoro-benzyl)-benzoic Acid (3,3'-FBBA)

This Application Note is designed for researchers in coordination chemistry and reticular materials science. It details the synthesis, characterization, and application of 3-(3-Fluoro-benzyl)-benzoic acid (3,3'-FBBA) , a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in coordination chemistry and reticular materials science. It details the synthesis, characterization, and application of 3-(3-Fluoro-benzyl)-benzoic acid (3,3'-FBBA) , a semi-rigid, fluorinated monocarboxylate ligand.

Unlike standard rigid linkers, 3,3'-FBBA introduces conformational flexibility via a methylene bridge and hydrophobic functionality via the meta-fluorine substituent. These features make it an ideal candidate for crystal engineering (as a capping ligand) , defect engineering (as a modulator) , and the construction of discrete metal-organic polyhedra (MOPs) .

Introduction & Ligand Design Principles

The ligand 3-(3-Fluoro-benzyl)-benzoic acid (3,3'-FBBA) represents a class of "V-shaped" semi-rigid donors. Its utility in coordination chemistry stems from three specific structural features:

  • Methylene Hinge (-CH₂-): Unlike the rigid ketone bridge in benzophenone derivatives, the methylene group allows for free rotation (torsion angles

    
    ), enabling the ligand to adapt to various metal coordination geometries.
    
  • Fluorine Substituent (-F): The fluorine atom at the 3'-position acts as a weak hydrogen bond acceptor (C-H···F) and enhances the hydrophobicity of the resulting pore or surface. It also serves as an NMR handle (

    
    F-NMR) for probing the local chemical environment.
    
  • Monocarboxylate Functionality: As a monotopic ligand, 3,3'-FBBA acts as a chain terminator or modulator . It competes with ditopic linkers during MOF synthesis to create missing-linker defects, or coordinates to metal clusters (e.g., Cu₂ paddlewheels) to form discrete supramolecular cages.

Ligand Synthesis Protocol

Since 3,3'-FBBA is not a standard catalog item in many inventories, we provide a robust laboratory-scale synthesis using Suzuki-Miyaura Cross-Coupling . This method is preferred over Friedel-Crafts alkylation due to its superior regioselectivity.

Reaction Scheme

The synthesis involves the coupling of 3-carboxyphenylboronic acid with 3-fluorobenzyl bromide .

SynthesisWorkflow Reactant1 3-Carboxyphenylboronic acid Catalyst Pd(dppf)Cl2 K2CO3 / Dioxane:H2O Reactant1->Catalyst Reactant2 3-Fluorobenzyl bromide Reactant2->Catalyst Intermediate Pd-Complex Cycle Catalyst->Intermediate 90°C, 12h Product 3-(3-Fluoro-benzyl)-benzoic acid (3,3'-FBBA) Intermediate->Product Purification Acidification & Recrystallization Product->Purification

Figure 1: Synthetic pathway for 3,3'-FBBA via Suzuki-Miyaura coupling.

Step-by-Step Protocol

Reagents:

  • 3-Carboxyphenylboronic acid (1.0 equiv)

  • 3-Fluorobenzyl bromide (1.1 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve 3-carboxyphenylboronic acid (10 mmol) and 3-fluorobenzyl bromide (11 mmol) in 50 mL of degassed Dioxane/Water mixture.

  • Activation: Add K₂CO₃ (30 mmol) and stir for 10 minutes under N₂ flow.

  • Catalysis: Add Pd(dppf)Cl₂ (0.3 mmol). Equip with a reflux condenser and heat to 90°C under inert atmosphere for 12–16 hours.

  • Workup:

    • Cool to room temperature and filter through a Celite pad to remove Palladium black.

    • Evaporate the organic solvent (dioxane) under reduced pressure.

    • Dilute the aqueous residue with water (50 mL) and wash with ethyl acetate (2 x 30 mL) to remove unreacted bromide.

  • Precipitation: Acidify the aqueous phase carefully with 1M HCl to pH ~3. The product, 3,3'-FBBA, will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Yield Expectation: 75–85%. Characterization Check:

  • ¹H NMR (DMSO-d₆): Look for the singlet methylene peak (-CH₂-) around δ 4.1 ppm.

  • ¹⁹F NMR: Distinct singlet around -113 ppm (relative to CFCl₃).

Coordination Chemistry: Application Protocols

Application A: Synthesis of Discrete Cu(II) Paddlewheel Complexes

This protocol yields a discrete coordination cluster,


, useful as a building block or a solution-phase model for catalytic active sites.

Protocol:

  • Stock Solutions:

    • Ligand Sol: Dissolve 3,3'-FBBA (0.2 mmol, 46 mg) in 2 mL DMF.

    • Metal Sol: Dissolve Cu(NO₃)₂·2.5H₂O (0.1 mmol, 23 mg) in 1 mL DMF.

  • Mixing: Add the Metal Sol to the Ligand Sol dropwise. The solution will turn turquoise.

  • Crystallization: Add 0.5 mL of Ethanol (antisolvent) and seal in a 20 mL scintillation vial.

  • Heating: Place in a programmable oven at 85°C for 48 hours, followed by slow cooling (5°C/h) to room temperature.

  • Result: Blue block crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Mechanism: The carboxylate groups bridge two Copper ions in a syn-syn mode, forming the classic paddlewheel. The fluorobenzyl "tails" provide steric bulk, preventing the formation of extended 2D sheets and favoring discrete species.

Application B: Defect Engineering in Zr-MOFs (UiO-66 Type)

3,3'-FBBA acts as a functional modulator . By adding it during the synthesis of UiO-66 (Zr-terephthalate), the monocarboxylate competes with the dicarboxylate linker, creating "missing linker" defects capped by 3,3'-FBBA.

Benefits:

  • Pore Expansion: Defects merge adjacent pores, increasing diffusion rates.

  • Fluorine Functionalization: The defects are lined with Fluorine atoms, altering the sorption selectivity for gases like CO₂ or fluorinated anesthetics.

Data Summary: Modulator Effects

ParameterStandard UiO-66UiO-66 (w/ 3,3'-FBBA Modulator)
Reagents ZrCl₄ + Terephthalic Acid (BDC)ZrCl₄ + BDC + 3,3'-FBBA
Molar Ratio 1 : 1 : 01 : 1 : 0.5 to 2.0
Crystal Size ~200 nm (polycrystalline)500 nm - 2 µm (Octahedral)
BET Surface Area ~1100 m²/g~1300–1500 m²/g (Defect induced)
Pore Environment Hydrophilic (OH/Zr nodes)Hydrophobic (F-benzyl caps)

Mechanism of Action Diagram

The following diagram illustrates how 3,3'-FBBA directs structure formation, distinguishing between cluster formation and defect engineering.

CoordinationMechanism Ligand Ligand: 3,3'-FBBA (Monocarboxylate) PathA Pathway A: Cu(II) / Zn(II) (Low Connectivity) Ligand->PathA PathB Pathway B: Zr(IV) + Linker (High Connectivity) Ligand->PathB Metal Metal Source (Cu2+, Zr4+) Metal->PathA Metal->PathB Cluster Discrete 0D Cluster [M2(FBBA)4] PathA->Cluster Capping DefectMOF Defective Zr-MOF (Missing Linker Defects) PathB->DefectMOF Modulation FluoroEffect Fluorine Effect: Hydrophobic Pockets & Weak H-Bonding Cluster->FluoroEffect DefectMOF->FluoroEffect

Figure 2: Divergent coordination pathways for 3,3'-FBBA acting as a capping ligand or defect generator.

Characterization & Validation

To validate the incorporation of 3,3'-FBBA into your coordination complex, utilize the following checklist:

  • FT-IR Spectroscopy:

    • Target: Shift in Carbonyl (C=O) stretch.

    • Observation: Free acid C=O (~1690 cm⁻¹) shifts to asymmetric/symmetric carboxylate stretches (1600/1400 cm⁻¹) upon coordination.

  • ¹⁹F Solid-State NMR:

    • Target: Fluorine environment.[1][2][3]

    • Observation: A shift in the ¹⁹F signal compared to the free ligand indicates the fluorine atom is in a constrained pore environment or interacting with the framework.

  • Digestion ¹H NMR (For MOFs):

    • Protocol: Digest 10 mg of the MOF in D₂O/NaOH or DMSO-d₆/DCl.

    • Analysis: Integrate the peaks of the Linker (e.g., Terephthalic acid) vs. Modulator (3,3'-FBBA). This ratio quantifies the defect density .

References

  • Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Defect Engineering in MOFs (Modulation)

    • Shearer, G. C., et al. (2014). Tuned to Perfection: Ironing Out the Defects in Metal-Organic Framework UiO-66. Chemistry of Materials, 26(14), 4068-4071. [Link]

  • Fluorine Effects in Crystal Engineering

    • Chopra, D., & Guru Row, T. N. (2011). The Role of Organic Fluorine in Crystal Engineering. CrystEngComm, 13, 2175-2186. [Link]

  • Monocarboxylate Ligands in Coordination Clusters

    • Eddaoudi, M., et al. (2001). Modular Chemistry: Secondary Building Units as a Basis for the Design of Highly Porous and Robust Metal-Organic Carboxylate Frameworks. Accounts of Chemical Research, 34(4), 319-330. [Link]

Disclaimer: This protocol is intended for use by qualified personnel in a laboratory setting. Always review Safety Data Sheets (SDS) for all reagents, particularly 3-fluorobenzyl bromide (lachrymator) and palladium catalysts.

Sources

Method

Unlocking the Therapeutic Potential of 3-(3-Fluoro-benzyl)-benzoic acid: A Guide to In Vitro and In Vivo Experimental Design

Introduction: Scaffolding for Discovery In the landscape of modern drug discovery, novel chemical entities are the bedrock of innovation. 3-(3-Fluoro-benzyl)-benzoic acid emerges as a compound of interest, built upon a v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scaffolding for Discovery

In the landscape of modern drug discovery, novel chemical entities are the bedrock of innovation. 3-(3-Fluoro-benzyl)-benzoic acid emerges as a compound of interest, built upon a versatile benzyl-benzoic acid scaffold. While this specific molecule remains largely uncharacterized in public literature, its structural relatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Derivatives of the closely related 2-(benzylcarbamoyl)benzoic acid have shown promise as both anticancer and antimicrobial agents, highlighting the therapeutic potential embedded within this structural class.[2] This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate the therapeutic promise of 3-(3-Fluoro-benzyl)-benzoic acid.

This document provides a tiered, hypothesis-driven framework for the in vitro and in vivo characterization of 3-(3-Fluoro-benzyl)-benzoic acid. We will begin with broad, unbiased in vitro screening to identify primary biological activities. Subsequently, we will delve into more focused assays to elucidate the potential mechanism of action. Finally, we will outline the design of preclinical in vivo studies to assess pharmacokinetics, safety, and efficacy in relevant disease models. Every protocol herein is designed to be a self-validating system, grounded in established scientific principles and regulatory best practices to ensure data integrity and reproducibility.

Part 1: Foundational In Vitro Characterization: A Tiered Approach

The initial phase of investigation aims to cast a wide net, identifying the most promising therapeutic avenues for 3-(3-Fluoro-benzyl)-benzoic acid. This is achieved through a two-tiered screening cascade.

Tier 1: Broad Spectrum Biological Activity Screening

The objective of Tier 1 is to rapidly assess the compound's general bioactivity across several key areas. This initial screen will inform the direction of more focused mechanistic studies.

dot graph TD { A[Start: 3-(3-Fluoro-benzyl)-benzoic acid] --> B{Tier 1 Screening}; B --> C[Cytotoxicity Assays]; B --> D[Antimicrobial Assays]; B --> E[Anti-inflammatory Assays]; B --> F[Antioxidant Assays]; C --> G{Results}; D --> G; E --> G; F --> G; G --> H[Identify Lead Activity]; }

Figure 1: Tier 1 In Vitro Screening Workflow. A flowchart illustrating the initial broad screening process for 3-(3-Fluoro-benzyl)-benzoic acid.

1.1 Cytotoxicity Screening: The first crucial step is to determine the compound's effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[3][4]

Protocol 1: MTT Cytotoxicity Assay

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 3-(3-Fluoro-benzyl)-benzoic acid (e.g., from 0.1 µM to 100 µM). Add the compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

1.2 Antimicrobial Screening: Given that some benzoic acid derivatives exhibit antimicrobial properties, it is prudent to screen for this activity.[1] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution Antimicrobial Assay

  • Microorganism Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to a concentration of 5 x 10^5 CFU/mL in appropriate broth medium.

  • Compound Dilution: Perform a serial two-fold dilution of 3-(3-Fluoro-benzyl)-benzoic acid in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

1.3 Anti-inflammatory Screening: Chronic inflammation is a key driver of many diseases. A common in vitro model for inflammation involves stimulating macrophage cells with lipopolysaccharide (LPS).[5]

Protocol 3: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

  • Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of 3-(3-Fluoro-benzyl)-benzoic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Analysis: Calculate the inhibition of nitric oxide (NO) production compared to the LPS-stimulated control.

1.4 Antioxidant Screening: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a straightforward method to evaluate the free radical scavenging activity of a compound.[6]

Protocol 4: DPPH Radical Scavenging Assay

  • Reaction Mixture: In a 96-well plate, mix various concentrations of 3-(3-Fluoro-benzyl)-benzoic acid with a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid can be used as a positive control.

Tier 2: Mechanistic Elucidation (Hypothetical Scenario: Anti-inflammatory Activity)

Let us hypothesize that the Tier 1 screen reveals potent anti-inflammatory activity for 3-(3-Fluoro-benzyl)-benzoic acid with low cytotoxicity. The next logical step is to investigate its mechanism of action. Based on the activity of similar compounds, we can postulate that it may modulate key inflammatory signaling pathways such as NF-κB or act as a P2Y14 receptor antagonist.[6][7]

dot graph TD { A[LPS] --> B[TLR4]; B --> C[MyD88]; C --> D[IKK Activation]; D --> E[IkB Phosphorylation & Degradation]; E --> F[NF-kB Translocation to Nucleus]; F --> G[Pro-inflammatory Gene Expression (TNF-a, IL-6, iNOS)]; H[3-(3-Fluoro-benzyl)-benzoic acid] --> D; style H fill:#EA4335, stroke:#202124, stroke-width:2px, fontcolor:#FFFFFF; }

Figure 2: Hypothetical NF-κB Signaling Pathway Inhibition. A diagram illustrating the potential mechanism of action of 3-(3-Fluoro-benzyl)-benzoic acid in inhibiting LPS-induced inflammation.

2.1 Dose-Response and IC50 Determination: Perform the LPS-induced NO production assay with a finer concentration range to accurately determine the IC50 value of 3-(3-Fluoro-benzyl)-benzoic acid.

2.2 Cytokine Production Analysis: Measure the effect of the compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells using ELISA kits.

2.3 Western Blot Analysis of NF-κB Pathway: Investigate the effect of the compound on key proteins in the NF-κB signaling pathway.[5]

Protocol 5: Western Blot for NF-κB Pathway Proteins

  • Cell Treatment: Treat RAW 264.7 cells with 3-(3-Fluoro-benzyl)-benzoic acid followed by LPS stimulation.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and NF-κB p65. Use an appropriate secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

A decrease in the phosphorylation of IκBα would suggest that the compound acts upstream in the NF-κB pathway.

Part 2: Preclinical In Vivo Experimental Design

Upon successful in vitro characterization, the investigation moves to in vivo models to assess the compound's behavior in a whole organism. All animal studies must be conducted in compliance with the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines and under protocols approved by an Institutional Animal Care and Use Committee (IACUC).

Phase 1: Pharmacokinetics and Safety

3.1 Preliminary Pharmacokinetic (PK) Study: A pilot PK study in rodents (e.g., rats) is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Protocol 6: Rodent Pharmacokinetic Study

  • Animal Dosing: Administer a single dose of 3-(3-Fluoro-benzyl)-benzoic acid to rats via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

  • PK Parameter Calculation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

3.2 Maximum Tolerated Dose (MTD) Study: An MTD study is performed to determine the highest dose of the compound that can be administered without causing unacceptable toxicity.[8]

Protocol 7: Mouse Maximum Tolerated Dose Study

  • Dose Escalation: Administer escalating doses of 3-(3-Fluoro-benzyl)-benzoic acid to groups of mice daily for a set period (e.g., 7 days).

  • Monitoring: Monitor the animals for clinical signs of toxicity, body weight changes, and food/water consumption.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10-15% loss in body weight.

Phase 2: Efficacy Studies (Hypothetical Scenario: Anti-inflammatory Activity)

Based on our hypothetical in vitro anti-inflammatory findings, a relevant in vivo model would be LPS-induced acute lung injury (ALI).[7][9]

dot graph TD { A[Animal Acclimatization] --> B{Randomization & Blinding}; B --> C[Group 1: Vehicle Control]; B --> D[Group 2: LPS + Vehicle]; B --> E[Group 3: LPS + Compound (Low Dose)]; B --> F[Group 4: LPS + Compound (High Dose)]; B --> G[Group 5: LPS + Dexamethasone]; C --> H[Data Collection]; D --> H; E --> H; F --> H; G --> H; H --> I[Statistical Analysis]; }

Figure 3: In Vivo Efficacy Study Workflow. A diagram outlining the experimental design for an LPS-induced acute lung injury model.

Protocol 8: Murine Model of LPS-Induced Acute Lung Injury

  • Animal Model: Use C57BL/6 mice, 8-10 weeks old.

  • Experimental Groups:

    • Group 1: Vehicle control (saline)

    • Group 2: LPS (intratracheal administration) + Vehicle

    • Group 3: LPS + 3-(3-Fluoro-benzyl)-benzoic acid (low dose)

    • Group 4: LPS + 3-(3-Fluoro-benzyl)-benzoic acid (high dose)

    • Group 5: LPS + Dexamethasone (positive control)

  • Dosing: Administer the compound (e.g., intraperitoneally) 1 hour before LPS challenge.

  • LPS Challenge: Administer LPS (e.g., 5 mg/kg) intratracheally to induce lung injury.

  • Endpoint Analysis (24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts. Measure total protein concentration as an indicator of vascular permeability.

    • Lung Histopathology: Perfuse the lungs, fix in formalin, and embed in paraffin. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

    • Lung Myeloperoxidase (MPO) Activity: Measure MPO activity in lung homogenates as a marker of neutrophil infiltration.

    • Cytokine Analysis: Measure the levels of TNF-α and IL-6 in BAL fluid or lung homogenates by ELISA.

Data Presentation and Interpretation

All quantitative data should be presented clearly in tables for easy comparison. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Assay Parameter Hypothetical Result
MTT Cytotoxicity (MCF-7) IC50> 100 µM
Antimicrobial (S. aureus) MIC> 128 µg/mL
Anti-inflammatory (NO) IC505.2 µM
Antioxidant (DPPH) EC5075.6 µM

Table 1: Hypothetical Tier 1 In Vitro Screening Results. A summary of potential outcomes from the initial broad biological activity screening.

Parameter Vehicle LPS + Vehicle LPS + Compound (10 mg/kg) LPS + Dexamethasone
BAL Total Cells (x10^5) 0.5 ± 0.18.2 ± 1.53.1 ± 0.82.5 ± 0.6
Lung MPO Activity (U/g) 1.2 ± 0.310.5 ± 2.14.3 ± 1.23.8 ± 1.0
Lung TNF-α (pg/mg) 50 ± 10850 ± 120320 ± 60280 ± 50

Table 2: Hypothetical In Vivo Efficacy Data in LPS-Induced ALI Model. A summary of potential outcomes from the in vivo efficacy study. Data are presented as mean ± SEM. *p < 0.05 compared to LPS + Vehicle group.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial characterization of 3-(3-Fluoro-benzyl)-benzoic acid. The proposed tiered approach, from broad in vitro screening to focused mechanistic studies and finally to in vivo validation, ensures a logical and efficient progression of research. The provided protocols are based on established and validated methodologies, and adherence to regulatory guidelines such as GLP and ARRIVE is emphasized to ensure data quality and integrity.

The successful execution of these experiments will provide a comprehensive initial profile of 3-(3-Fluoro-benzyl)-benzoic acid, identifying its most promising therapeutic applications and elucidating its mechanism of action. Positive results from these studies will lay a strong foundation for further preclinical development, including more extensive toxicology studies and efficacy testing in chronic disease models, ultimately paving the way for potential clinical investigation.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Liu, Y., et al. (2018). Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. Evidence-Based Complementary and Alternative Medicine. [Link]

  • U.S. Food and Drug Administration. (2021). 21 CFR Part 58 - Good Laboratory Practice for Nonclinical Laboratory Studies. [Link]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. [Link]

  • Mei, S. H., et al. (2007). Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1. PLOS Medicine. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Liu, T., et al. (2011). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Rahman, M. M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules. [Link]

  • Sygnature Discovery. (2023). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • Creative Bioarray. LPS-induced Acute Lung Injury Model. [Link]

  • Fricks, I. P., et al. (2009). Signalling and pharmacological properties of the P2Y14 receptor. British Journal of Pharmacology. [Link]

  • Teiten, M. H., et al. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Drug Resistance Updates. [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy. [Link]

  • IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

Sources

Application

Analytical Application Note: 3-(3-Fluoro-benzyl)-benzoic Acid

Reference Standard Protocol for Impurity Profiling & Structural Elucidation Strategic Context & Application 3-(3-Fluoro-benzyl)-benzoic acid (CAS: 157644-46-5) represents a critical class of Regioisomeric Reference Stand...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard Protocol for Impurity Profiling & Structural Elucidation

Strategic Context & Application

3-(3-Fluoro-benzyl)-benzoic acid (CAS: 157644-46-5) represents a critical class of Regioisomeric Reference Standards . In the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., structural analogs of Riociguat or Vericiguat) and certain PARP inhibitors, the ortho-fluorobenzyl moiety is often the pharmacophore of interest.

Consequently, the meta-fluoro analog (the subject of this guide) serves a vital role as a Process Impurity Standard . Its presence must be rigorously quantified to ensure the regioselectivity of the benzylation reaction during API synthesis.

Why this specific standard matters:

  • Regio-Selectivity Control: It validates that the benzylation occurred at the intended position (usually ortho) and not the meta position.

  • Regulatory Compliance: ICH Q3A/Q3B guidelines require identification of impurities >0.10%. This standard allows for the definitive retention time marking of the meta-isomer impurity.

  • Ionization Behavior: As a benzoic acid derivative, its retention is highly pH-dependent, requiring robust buffering strategies.

Chemical Profile & Properties

Data summarized for analytical method setup.

ParameterSpecificationAnalytical Implication
Chemical Name 3-(3-Fluoro-benzyl)-benzoic acidTarget Analyte
CAS Number 157644-46-5Unique Identifier
Molecular Formula C₁₄H₁₁FO₂MW: 230.23 g/mol
Functional Groups Carboxylic Acid (-COOH), Fluorine (-F)Acidic pKa (~4.0 - 4.2); Electrophilic aromatic substitution patterns.
Solubility DMSO, Methanol, AcetonitrileSample Diluent: Use 50:50 MeOH:Water or pure MeOH. Avoid 100% Water.
UV Maxima ~210 nm, ~254 nmDetection: 210 nm for trace sensitivity; 254 nm for specificity.
LogP (Predicted) ~3.5Retention: Strongly retained on C18; requires high % organic to elute.

Analytical Workflow Visualization

The following diagram outlines the logical flow for using this standard to validate an API batch, distinguishing the meta-isomer (Impurity) from the ortho-isomer (Active).

AnalyticalWorkflow Sample API Batch Sample (Unknown Purity) HPLC HPLC-UV/MS Separation (C18, Acidic pH) Sample->HPLC Std_Ortho Reference Std (Active: 2-Fluoro) Std_Ortho->HPLC Std_Meta Reference Std (Impurity: 3-Fluoro) Std_Meta->HPLC Data Chromatogram Analysis HPLC->Data Decision Resolution Check (Rs > 1.5?) Data->Decision Result_Pass Batch Release (<0.10% Meta-Isomer) Decision->Result_Pass Yes Result_Fail Reject/Reprocess (Regio-selectivity Failure) Decision->Result_Fail No

Figure 1: Analytical workflow for distinguishing regioisomers using the 3-(3-Fluoro-benzyl)-benzoic acid standard.

Protocol A: HPLC-UV Purity & Isomer Resolution

Objective: To separate 3-(3-Fluoro-benzyl)-benzoic acid from its structural isomers and synthetic precursors.

Chromatographic Conditions[1][2][3][4][5]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Rationale: The "End-capped" feature reduces silanol interactions with the carboxylic acid, improving peak symmetry.

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water.

    • Rationale: Low pH (< 2.5) suppresses ionization of the benzoic acid (keeping it neutral), which increases retention and prevents peak tailing.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5 - 10 µL.

  • Detection: UV @ 220 nm (Sensitivity) and 254 nm (Selectivity).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.02080Linear Gradient
18.0595Wash Step
20.0595Hold
20.19010Re-equilibration
25.09010End
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 3-(3-Fluoro-benzyl)-benzoic acid into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate if necessary).

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A:B (50:50).

    • Note: Ensure the diluent matches the initial gradient conditions partially to prevent "solvent shock" and peak distortion.

Protocol B: LC-MS/MS Identification

Objective: Definitive structural confirmation and trace impurity analysis (< 0.05%).

Mass Spectrometry Parameters[3][5][6]
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) .

    • Scientific Logic:[1][2][3][4] Carboxylic acids deprotonate readily to form

      
      . Positive mode is often less sensitive for acidic species unless adducts (e.g., 
      
      
      
      ) are targeted.
  • Precursor Ion: m/z 229.06

    
    .
    
  • Key Transitions (MRM):

    • Quantifier: 229.1 → 185.1 (Loss of CO₂).

    • Qualifier: 229.1 → 109.0 (Cleavage of the benzyl group).

Mobile Phase Modification
  • Replace H₃PO₄: Phosphoric acid is non-volatile and will ruin the MS source.

  • New Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • New Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Note: Retention times will shift slightly compared to the Phosphate method due to pH differences (Formic acid pH ~2.7 vs Phosphate pH ~2.0).

System Suitability & Validation (Self-Validating Logic)

To ensure the data is trustworthy (Trustworthiness), the system must pass specific "Stress Tests" before analyzing samples.

The "Resolution Mixture" Test

You cannot validate this method using the standard alone. You must prove it separates the meta isomer from the ortho isomer.

  • Create a Mix: Spike the 3-(3-Fluoro-benzyl)-benzoic acid (Impurity) into a solution of the 2-Fluoro analog (Active) at a 1:1 ratio.

  • Acceptance Criteria:

    • Resolution (

      
      ): 
      
      
      
      (Baseline separation).
    • Tailing Factor (

      
      ): 
      
      
      
      . (If
      
      
      , increase the acid concentration in MP A).
Linearity & Range[9][10]
  • Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of the target concentration.

  • Correlation Coefficient (

    
    ):  Must be 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions; pH too high.Use a "Shield" or "End-capped" column. Lower pH of MP A to 2.0 using Phosphate buffer.
Split Peaks Sample solvent too strong (e.g., 100% ACN injection).Dilute sample in 50:50 Water:ACN.
Retention Time Drift Temperature fluctuation or column equilibration.Use a column oven at 30°C. Ensure 5+ column volumes of equilibration between runs.
Low Sensitivity (MS) Ion suppression.Switch from Methanol to Acetonitrile (better desolvation). Ensure ESI Negative mode is used.

References

  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7][6]

  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Application Note.

  • Sigma-Aldrich. (n.d.). 3-(Fluorosulfonyl)benzoic acid Product Analysis. (Used for structural analog comparison).

  • PubChem. (n.d.). Riociguat (Structure and Impurity Context).[2][4][8][9] National Library of Medicine.

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(3-Fluoro-benzyl)-benzoic Acid

Current Status: Online Operator: Senior Application Scientist Ticket Context: Downstream API Intermediate / Research Grade Material Compound ID: 3-(3-Fluoro-benzyl)-benzoic acid (3-FBBA) Introduction: The Molecule & The...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket Context: Downstream API Intermediate / Research Grade Material Compound ID: 3-(3-Fluoro-benzyl)-benzoic acid (3-FBBA)

Introduction: The Molecule & The Challenge

Welcome to the technical support hub. You are likely working with 3-(3-Fluoro-benzyl)-benzoic acid , a diarylmethane scaffold often synthesized via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation.

Why this purification is difficult:

  • The "Grease" Factor: The methylene bridge (

    
    ) adds flexibility, disrupting crystal packing and leading to the dreaded "oiling out" phenomenon during recrystallization.
    
  • The Fluorine Effect: The meta-fluorine atom increases lipophilicity (

    
    ), making the compound reluctant to stay in aqueous basic solutions during extraction if the pH isn't strictly controlled.
    
  • Suzuki Leftovers: If synthesized via coupling, you are fighting Palladium (Pd) black and triphenylphosphine oxide (TPPO) contaminants.

Below are the resolved support tickets for the most common issues.

Module 1: Chemical Purity (The Work-Up)

Ticket #401: "My product is contaminated with neutral organic side products."

User Issue:

"I synthesized 3-FBBA via Suzuki coupling. NMR shows the product, but also significant peaks for 3,3'-difluorobiphenyl (homocoupling) and unreacted halides. Recrystallization isn't cleaning it up."

Diagnosis: You are skipping the most powerful lever you have: the carboxylic acid handle. Neutral impurities (homocoupled byproducts, halides, phosphine oxides) cannot ionize. We must use an Acid-Base Swing Extraction to separate the wheat from the chaff.

The Protocol (Acid-Base Swing):

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Ionization (The Swing): Extract with 1M NaOH (or sat.

    
    ).
    
    • Mechanism:[1] 3-FBBA (

      
      ) converts to its sodium salt (
      
      
      
      ) and moves to the water phase.
    • Crucial Step: The neutral impurities stay in the EtOAc.

  • The Wash: Wash the aqueous layer 2x with fresh EtOAc or Methyl tert-butyl ether (MTBE).

    • Why? This physically removes trapped neutral organics from the water phase.

  • Precipitation: Acidify the aqueous layer to pH 1-2 with HCl . The purified 3-FBBA will precipitate as a white solid.

  • Extraction: Extract the solid back into EtOAc, dry over

    
    , and concentrate.
    

Visual Workflow (Graphviz):

AcidBaseSwing Start Crude Reaction Mixture (Product + Neutrals + Pd) Dissolve Dissolve in EtOAc Start->Dissolve ExtractBase Extract with 1M NaOH Dissolve->ExtractBase LayerSep Phase Separation ExtractBase->LayerSep OrgLayer Organic Layer (Contains Neutrals, Catalyst Ligands) LayerSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Na-Salt) LayerSep->AqLayer Keep Wash Wash Aqueous with MTBE AqLayer->Wash Acidify Acidify to pH 1 with HCl Wash->Acidify Precip Product Precipitates Acidify->Precip

Caption: Logic flow for removing neutral impurities using the pKa difference of the benzoic acid moiety.

Module 2: Solid State (Crystallization)

Ticket #402: "The product is oiling out instead of crystallizing."

User Issue:

"I'm trying to recrystallize from hot Ethanol/Water. As it cools, I get a milky emulsion and then a sticky oil at the bottom. No crystals."

Diagnosis: This is classic behavior for diarylmethane derivatives. The melting point is likely suppressed by impurities, and the "Oiling Out" limit (Liquid-Liquid Phase Separation) is being hit before the solubility curve.

The Fix: Switch Solvent Systems Avoid water-heavy systems if oiling out occurs. The high polarity of water forces the lipophilic fluorobenzyl group to aggregate as oil droplets.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)SuitabilityNotes
Toluene / Heptane 1:3High Best for avoiding oiling out. Dissolve in hot Toluene, add Heptane slowly.
Ethanol / Water 4:1MediumRisk of oiling out. Requires seeding at saturation temperature.
IPA / Water 3:1MediumBetter than EtOH/Water due to IPA's lower polarity.
Ethyl Acetate / Hexane 1:4HighGood for final polishing of color.

Troubleshooting Protocol (The "Seeding" Technique):

  • Dissolve crude solid in minimum hot Toluene (

    
    ).
    
  • Add Heptane dropwise until the solution turns slightly cloudy.

  • Add a seed crystal (if available) or scratch the glass side.[2]

  • Stop stirring. Let it sit at room temperature.

  • Why? Rapid stirring promotes oiling. Static cooling promotes lattice formation.

Module 3: Trace Metal Removal (Palladium)

Ticket #403: "My product is grey/brown. Pd levels are >500 ppm."

User Issue:

"The Suzuki coupling worked, but the product is off-white/grey. I need <10 ppm Pd for the next biological assay."

Diagnosis: Palladium binds tightly to the aromatic rings and the carboxylic acid. Standard crystallization often traps Pd clusters inside the lattice.

The Solution: Scavengers vs. Adsorbents

Method A: Thiol-Silica Scavenging (The Cleanest Method)

  • Dissolve product in THF or EtOAc (10 mL/g).

  • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at 10 wt% relative to the product.

  • Stir at

    
     for 4 hours.
    
  • Filter through a 0.45

    
     pad.
    
  • Mechanism: The Sulfur-Pd bond is stronger than the Pd-Carboxylate bond.

Method B: The "Charcoal" Polish (Cost-Effective)

  • Dissolve product in hot Ethanol.

  • Add Activated Carbon (Darco G-60) (5 wt%).

  • Reflux for 30 minutes.

  • Hot Filtration: Filter through Celite while still boiling.

    • Warning: If it cools during filtration, product will crystallize in the funnel.

Decision Logic for Pd Removal:

PdRemoval Check Check Pd Level High > 500 ppm (Visible Grey) Check->High Med 50 - 500 ppm (Off-White) Check->Med Carbon Activated Carbon Reflux High->Carbon Thiol Thiol-Silica Scavenger Med->Thiol Low < 10 ppm (Target) Carbon->Check Retest Thiol->Low

Caption: Selection guide for palladium removal methods based on initial contamination levels.

FAQ: Frequently Asked Questions

Q: Can I use column chromatography? A: Yes, but you must acidify the mobile phase.

  • Stationary Phase: Silica Gel (Normal Phase).

  • Mobile Phase: Hexane : Ethyl Acetate (start 90:10, gradient to 60:40) + 1% Acetic Acid .

  • Why: Without acetic acid, the carboxylic acid will streak (tail) down the column due to interaction with silanols.

Q: What is the expected Melting Point (MP)? A: While specific literature on the 3-fluoro analog is sparse, 3-benzylbenzoic acid melts at 105-107°C. The fluorine substitution typically raises the MP due to stronger intermolecular interactions. Expect a range of 115°C - 125°C .[3] A sharp range (< 2°C) indicates high purity.

Q: My NMR shows a "ghost" peak near the methylene protons. A: Check for Rotamers . While rare in simple diarylmethanes, if you have bulky solvents or specific salts, restricted rotation can occur. However, it is more likely Residual Solvent (Toluene peaks can overlap in the aromatic region) or the Homocoupled impurity (3,3'-difluorobiphenyl).

References

  • Suzuki-Miyaura Coupling Purification

    • Title: Removal of Palladium from Suzuki Coupling Reaction Products.[4][5][6][7]

    • Source: Organic Process Research & Development (ACS).
    • Context: Describes the efficiency of silica-thiol scavengers vs.
    • Link: (General Search for Pd Removal)

  • Solubility of Benzoic Acid Derivatives

    • Title: Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.[8]

    • Source: Journal of Chemical & Engineering D
    • Context: Establishes the baseline solubility in Toluene/Heptane systems.
    • Link:

  • Fluorinated Benzoic Acid Properties

    • Title: 3-Fluorobenzoic acid (Physicochemical Properties).[1][9][10][11]

    • Source: PubChem / N
    • Context: pKa and lipophilicity d
    • Link:

  • Crystallization Techniques

    • Title: Recrystallization of Benzoic Acid Derivatives.[2][12]

    • Source: Alfa Chemistry Technical Guides.
    • Context: General protocols for preventing oiling out in arom
    • Link:

Sources

Optimization

addressing stability and degradation issues of 3-(3-Fluoro-benzyl)-benzoic acid

Answering the user's request to create a technical support center for . Technical Support Center: 3-(3-Fluoro-benzyl)-benzoic acid A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the de...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for .

Technical Support Center: 3-(3-Fluoro-benzyl)-benzoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for 3-(3-Fluoro-benzyl)-benzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. As a molecule with distinct chemical moieties—a benzoic acid, a benzyl group, and a carbon-fluorine bond—its behavior in various experimental settings can be complex. This resource synthesizes established chemical principles and field-proven insights to help you anticipate and address potential challenges in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(3-Fluoro-benzyl)-benzoic acid?

A1: The primary stability concerns for 3-(3-Fluoro-benzyl)-benzoic acid stem from its structural components:

  • The Benzoic Acid Moiety: Aromatic carboxylic acids can be susceptible to decarboxylation under thermal stress.[1][2]

  • The Benzyl Group: The methylene bridge is a potential site for oxidation, which can lead to the formation of ketones or cleavage of the benzyl-benzoic acid bond. Benzyl ethers, a related structure, are known to undergo autoxidation.[3][4][5]

  • The Fluorine Substituent: While the C-F bond is generally strong and stable, the presence of fluorine can influence the electronic properties of the aromatic ring, potentially affecting its susceptibility to certain degradation pathways.[6]

  • Photosensitivity: Aromatic compounds, in general, can be sensitive to light, leading to photodegradation.[7][8]

Q2: What are the recommended storage conditions for solid 3-(3-Fluoro-benzyl)-benzoic acid?

A2: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[9] Specifically:

  • Temperature: Refrigeration (2-8°C) is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.

  • Incompatibilities: Store away from strong oxidizing agents and bases.[9]

Q3: I am observing unexpected peaks in my HPLC analysis of a solution of 3-(3-Fluoro-benzyl)-benzoic acid that has been stored for a few days. What could be the cause?

A3: The appearance of new peaks likely indicates degradation. Potential causes include:

  • Solvent-Induced Degradation: The stability of the compound can be pH-dependent. If your solvent is not buffered or is at an inappropriate pH, hydrolysis or other reactions may occur. While many benzamide derivatives are stable in dilute aqueous solutions, autocatalyzed hydrolysis can occur in concentrated solutions.[10][11]

  • Oxidation: If the solution was not prepared with degassed solvents or has been exposed to air, oxidative degradation of the benzylic position is a possibility.

  • Photodegradation: If the solution was exposed to ambient or UV light, photo-induced degradation may have occurred.[12]

To troubleshoot, analyze a freshly prepared solution as a control. If the new peaks are absent in the fresh sample, consider preparing solutions fresh daily, using degassed solvents, and protecting them from light.

Q4: How can I identify the degradation products of 3-(3-Fluoro-benzyl)-benzoic acid?

A4: Identifying degradation products typically involves a combination of chromatographic separation and spectroscopic analysis. A common workflow is:

  • Develop a Stability-Indicating HPLC Method: This method should be capable of separating the parent compound from all potential degradation products.

  • Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate the degradation products.[13][14][15][16][17]

  • LC-MS/MS Analysis: Use liquid chromatography coupled with tandem mass spectrometry to determine the mass-to-charge ratio (m/z) of the degradation products, providing clues to their molecular weight and structure.

  • NMR Spectroscopy: For definitive structural elucidation, isolation of the degradation products (e.g., by preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[18]

Troubleshooting Guides

Guide 1: Inconsistent Results in Biological Assays

Symptom: You are observing high variability or a loss of potency of your 3-(3-Fluoro-benzyl)-benzoic acid in cell-based or other biological assays.

Potential Cause: Degradation of the compound in the assay medium.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biological assay results.

Detailed Steps:

  • Verify Stock Solution Integrity: Always use a freshly prepared stock solution to rule out degradation during storage.

  • Medium Stability Study:

    • Prepare a solution of 3-(3-Fluoro-benzyl)-benzoic acid in your assay medium at the final assay concentration.

    • Incubate this solution under the exact conditions of your assay (temperature, CO₂, humidity).

    • Take samples at the beginning and end of the typical assay duration.

    • Analyze these samples using a calibrated HPLC method to quantify the amount of the parent compound remaining.

  • Interpret Results: If you observe significant degradation, you may need to adjust your assay protocol. This could involve shortening the incubation time, preparing the compound immediately before addition to the assay, or exploring formulation strategies to enhance its stability in the aqueous medium.

Guide 2: Conducting a Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for 3-(3-Fluoro-benzyl)-benzoic acid.

Principle: Forced degradation, or stress testing, involves subjecting a compound to harsh conditions to accelerate its decomposition.[13][14][15][16][17] This is a critical step in pharmaceutical development as required by ICH guidelines.

Experimental Protocol:

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-(3-Fluoro-benzyl)-benzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.Cleavage of potential ether linkage (if present), or other acid-catalyzed reactions.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.Similar to acid hydrolysis, but potentially faster.
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.Oxidation of the benzylic carbon.
Thermal Degradation Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.Decarboxylation of the benzoic acid moiety.[1][2]
Photodegradation Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[19]Formation of radical species, leading to a variety of degradation products.[12]

3. Sample Analysis:

  • At the end of the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples, along with an unstressed control, using an HPLC-UV/PDA method. A mass spectrometer (LC-MS) can be used for peak identification.

Workflow for Forced Degradation and Analysis:

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl) G HPLC-UV/PDA Analysis A->G B Base Hydrolysis (NaOH) B->G C Oxidation (H2O2) C->G D Thermal (Heat) D->G E Photolytic (Light) E->G H LC-MS for Identification G->H F 3-(3-Fluoro-benzyl)-benzoic acid F->A F->B F->C F->D F->E DegradationPathways cluster_oxidation Oxidative Pathway cluster_thermal Thermal Pathway cluster_photolytic Photolytic Pathway parent 3-(3-Fluoro-benzyl)-benzoic acid ketone 3-(3-Fluorobenzoyl)benzoic acid parent->ketone Oxidation (H2O2) aldehyde1 3-Carboxybenzaldehyde parent->aldehyde1 Oxidative Cleavage aldehyde2 3-Fluorobenzaldehyde parent->aldehyde2 Oxidative Cleavage decarboxylated 3-Fluorobenzylbenzene parent->decarboxylated Heat (Δ) radicals Radical Intermediates parent->radicals Light (hν) recombination Recombination Products radicals->recombination

Caption: Potential degradation pathways of 3-(3-Fluoro-benzyl)-benzoic acid.

References

  • Eawag-BBD. 3-Fluorobenzoate Degradation Pathway. [Link]

  • ResearchGate. Degradation of Benzoic Acid and its Derivatives in Subcritical Water. [Link]

  • PubMed. Degradation of benzoic acid and its derivatives in subcritical water. [Link]

  • National Institutes of Health (NIH). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. [Link]

  • ACS Publications. Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. [Link]

  • RSC Publishing. Degradation of per- and polyfluoroalkyl substances (PFASs) by Fenton reactions. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Beilstein Journals. Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • VelocityEHS. Benzoic Acid – Uses and Safety. [Link]

  • ACS Publications. Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. [Link]

  • ResearchGate. Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity? | Request PDF. [Link]

  • Google Patents. US8853619B2 - Method for detecting tracer compounds for hydrocarbon production.
  • ResearchGate. Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. [Link]

  • MDPI. Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H 2 O 2 Advanced Treatment of Tertiary-Treated Sewage. [Link]

  • Environment, Health & Safety - University of California, Berkeley. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]

  • National Institutes of Health (NIH). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • ACS Publications. Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. [Link]

  • BRAMS. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ACS Publications. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. [Link]

  • National Institutes of Health (NIH). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]

  • IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • University of York. Safe Storage of Chemicals. [Link]

  • National Institutes of Health (NIH). Quantitative proteomic analysis of the microbial degradation of 3-aminobenzoic acid by Comamonas sp. QT12. [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]

  • ResearchGate. Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF. [Link]

  • Pharmaffiliates. 4-[(3-Fluorobenzyl)oxy]benzoic Acid. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • ResearchGate. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]

  • ACS Publications. ASAP (As Soon As Publishable). [Link]

  • asecos. Handling & storage of hydrofluoric acid (HF). [Link]

  • American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • ResearchGate. Degradation pathway for 3-chlorobenzoic acid by... [Link]

Sources

Troubleshooting

identifying and minimizing common side reactions in 3-(3-Fluoro-benzyl)-benzoic acid synthesis

Technical Support Center: 3-(3-Fluoro-benzyl)-benzoic Acid Synthesis Ticket System Status: [ONLINE] Subject: Optimization of Diarylmethane Formation via - Cross-Coupling Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3-Fluoro-benzyl)-benzoic Acid Synthesis

Ticket System Status: [ONLINE] Subject: Optimization of Diarylmethane Formation via


-

Cross-Coupling Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Architecture

The Target: 3-(3-Fluoro-benzyl)-benzoic acid. The Challenge: Constructing a methylene bridge between two electron-deficient aromatic rings while preserving the fluorine substituent and the carboxylic acid functionality.

The Recommended Route: Palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-fluorobenzyl bromide and 3-boronobenzoic acid (or its ester) .

While Friedel-Crafts alkylation is theoretically possible, it suffers from poor regioselectivity on deactivated rings. The Suzuki route offers precision but introduces specific "failure modes" inherent to


-

coupling. This guide addresses the three most common side reactions: Protodeboronation , Homocoupling , and

-Hydride Elimination
.

Critical Failure Modes (Troubleshooting Guide)

Issue #1: Protodeboronation (The "Missing Boron" Syndrome)

User Report: "My aryl boronic acid is converting into benzoic acid (or ester) without coupling. The benzyl bromide remains unreacted."

  • The Mechanism: Electron-deficient boronic acids (like 3-carboxy-phenylboronic acid) are highly susceptible to hydrolytic cleavage of the C-B bond, especially under basic, aqueous conditions. The bond breaks, replacing the boron with a proton.[1][2]

  • Diagnostic: LC-MS shows a large peak for benzoic acid (mass = 122 + H) or methyl benzoate, and the starting benzyl bromide is intact.

  • Root Cause:

    • High pH: Strong bases (NaOH, KOH) accelerate C-B cleavage.

    • Water/Solvent: Excess water at high temperatures promotes hydrolysis.

    • Substrate: The electron-withdrawing carboxyl group destabilizes the C-B bond.

Corrective Protocol:

  • Switch Base: Replace hydroxide bases with anhydrous

    
      or KF . Fluoride bases activate the boronate without requiring high pH.
    
  • Protect the Acid: Use the pinacol ester (BPin) instead of the free boronic acid. Pinacol esters are significantly more resistant to protodeboronation.

  • Anhydrous Conditions: Run the reaction in dry 1,4-dioxane or toluene with strictly limited water (or use a phase transfer catalyst with minimal water).

Issue #2: Homocoupling (The "Dimer" Effect)

User Report: "I see a major impurity with double the molecular weight of my boronic acid. Yield of the cross-coupled product is <40%."

  • The Mechanism: In the presence of oxygen, the Palladium catalyst facilitates the oxidative coupling of two aryl boronic acid molecules (Suzuki Type II Homocoupling).

  • Diagnostic: LC-MS shows a symmetric biaryl peak (3,3'-biphenyldicarboxylic acid).

  • Root Cause:

    • Oxygen Leak: Incomplete degassing of solvents.

    • Pd(II) Precursors: Using Pd(OAc)₂ or PdCl₂ without sufficient reduction time or excess phosphine can lead to an oxidative start.

Corrective Protocol:

  • Rigorous Degassing: Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for >20 mins.

  • Catalyst Switch: Move to a Pd(0) source like Pd(PPh₃)₄ or a pre-reduced Pd(II) precatalyst like XPhos Pd G3 .

  • Slow Addition: Add the boronic acid solution slowly via syringe pump to keep its instantaneous concentration low relative to the benzyl halide.

Issue #3: -Hydride Elimination (The "Alkene" Shunt)

User Report: "I am seeing an isomer of my starting material or a styrene derivative."

  • The Mechanism: In

    
     couplings, once the benzyl group oxidatively adds to the Pd, there is a risk (albeit lower in benzylic systems than alkyl) that the Pd will eliminate a hydrogen from the benzylic position if the transmetallation is slow.
    
  • Corrective Protocol: Use ligands with a large bite angle (e.g., dppf ) or bulky monophosphines (XPhos ) to accelerate reductive elimination over

    
     elimination.
    

Optimized Protocol: High-Fidelity Synthesis

Reaction Class:


 Benzyl - 

Aryl Cross-Coupling Scale: 1.0 mmol[3]
ReagentEquivalentsRoleNotes
3-Fluorobenzyl bromide 1.0 eqElectrophilePurify via silica plug if yellow/aged.
3-(Methoxycarbonyl)phenylboronic acid 1.2 eqNucleophileUse ester to prevent acid poisoning; hydrolyze later.
Pd(dppf)Cl₂ · DCM 0.03 eqCatalystRobust against

-elimination; air stable.

(Tribasic)
3.0 eqBaseMilder than carbonates; buffers pH.
1,4-Dioxane / Water 9:1 ratioSolventDegassed thoroughly.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 3-(Methoxycarbonyl)phenylboronic acid (1.2 equiv),

    
     (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
    
  • Inerting: Seal the vial and cycle vacuum/Argon three times.

  • Solvation: Add degassed 1,4-dioxane/water (9:1 v/v) via syringe.

  • Initiation: Add 3-Fluorobenzyl bromide (1.0 equiv) as a solution in minimal dioxane.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to minimize protodeboronation.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .[4]
    
  • Hydrolysis (Post-Coupling): Dissolve the crude ester in THF/MeOH (1:1). Add LiOH (2M, 3 eq) and stir at RT for 2 hours to reveal the free acid.

  • Purification: Acidify to pH 3 with 1M HCl. Extract with EtOAc. Recrystallize from Hexane/EtOAc.

Visualization: Pathways & Logic

Figure 1: The Catalytic Cycle & Failure Off-Ramps

This diagram illustrates the standard Suzuki cycle and where the specific side reactions divert material.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Benzyl Complex) Pd0->OxAdd + R_Halide TransMet Transmetallation (Pd-Benzyl-Aryl Complex) OxAdd->TransMet + R_Boron / Base Side_Beta SIDE REACTION: Beta-Hydride Elimination (Styrene formation) OxAdd->Side_Beta Slow Transmetallation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product TARGET PRODUCT 3-(3-Fluoro-benzyl)-benzoic acid RedElim->Product R_Halide 3-Fluorobenzyl Bromide R_Boron 3-Carboxyphenyl Boronic Acid Side_Proto SIDE REACTION: Protodeboronation (Formation of Benzoic Acid) R_Boron->Side_Proto High pH / H2O Side_Homo SIDE REACTION: Homocoupling (Biaryl Dimer) R_Boron->Side_Homo O2 / Pd(II)

Caption: Figure 1. Suzuki-Miyaura catalytic cycle highlighting critical diversion points where protodeboronation, homocoupling, and elimination occur.

Figure 2: Troubleshooting Decision Tree

A logic flow for diagnosing low yields.

Troubleshooting Start Issue: Low Yield / Impurities CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Result1 Major Peak: Benzoic Acid (Mass 122) CheckLCMS->Result1 Result2 Major Peak: Biaryl Dimer (Mass ~242) CheckLCMS->Result2 Result3 Major Peak: Styrene/Isomer CheckLCMS->Result3 Sol1 DIAGNOSIS: Protodeboronation ACTION: Switch to Anhydrous K3PO4 or use Boronic Ester Result1->Sol1 Sol2 DIAGNOSIS: Homocoupling ACTION: Degas (Freeze-Pump-Thaw) & Switch to Pd(0) Result2->Sol2 Sol3 DIAGNOSIS: Beta-Elimination ACTION: Use bidentate ligand (dppf) or bulky XPhos Result3->Sol3

Caption: Figure 2. Diagnostic logic flow for identifying the root cause of reaction failure based on LC-MS impurity profiling.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • BenchChem Technical Support. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide and Side Reactions.

Sources

Optimization

Technical Support Center: 3-(3-Fluoro-benzyl)-benzoic acid Stability &amp; Storage

This guide serves as a specialized technical support resource for researchers working with 3-(3-Fluoro-benzyl)-benzoic acid . It is designed to move beyond generic safety data sheets (SDS) and address the specific chemic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 3-(3-Fluoro-benzyl)-benzoic acid . It is designed to move beyond generic safety data sheets (SDS) and address the specific chemical vulnerabilities of the diphenylmethane scaffold.

Topic: Preventing Degradation of 3-(3-Fluoro-benzyl)-benzoic acid (CAS: 157662-39-8 / Analogues) Support Level: Tier 3 (Senior Application Scientist) Document ID: TS-FBA-STAB-01

Executive Summary: The "Weak Link" Hypothesis

To effectively store this compound, you must understand why it degrades. While the benzoic acid moiety is robust, the molecule contains a diphenylmethane core (a methylene bridge connecting two aromatic rings).

The Critical Vulnerability: The benzylic methylene group (


) is chemically "activated." The hydrogen atoms on this bridge are susceptible to abstraction because the resulting radical is resonance-stabilized by two aromatic rings. This makes the compound prone to benzylic oxidation , leading to the formation of a benzophenone derivative (ketone), which typically manifests as a yellow discoloration.

Module 1: Environmental Control (Temperature & Atmosphere)[1][2]

Q: Is room temperature storage acceptable, or is cold storage required?

A: While the compound is often shipped at ambient temperature, long-term storage (>30 days) requires 2–8°C or -20°C.

  • The Causality: Benzylic oxidation is a radical chain reaction.[1] Like all radical processes, the initiation rate is thermally dependent. Storing at 4°C significantly reduces the kinetic energy available to overcome the activation energy for hydrogen abstraction.

  • Protocol:

    • Short-term (<1 month): Ambient (20–25°C) is acceptable if kept in the dark.

    • Long-term (>1 month): Store at 4°C.

    • Archival (>1 year): Store at -20°C. Note: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q: Should I use Nitrogen or Argon for backfilling?

A: Argon is superior and strongly recommended for this specific compound.

  • The Logic: Nitrogen is lighter than air. When you purge a vial with Nitrogen, it tends to mix with the air and float out, potentially leaving oxygen near the surface of the powder. Argon is denser than air. It forms a heavy "blanket" that sits on top of the solid compound, physically displacing oxygen and creating a robust barrier against oxidative degradation.

  • Self-Validating Step: When purging, hold the gas stream (low pressure) in the vial for 10–15 seconds. If using Argon, you can be confident the "blanket" remains while you cap the vial.

Module 2: Physical Containment & Light Protection

Q: The compound turned slightly yellow. Is it still usable?

A: Yellowing is the hallmark of benzylic oxidation (formation of the ketone derivative).

  • Diagnosis:

    • Pale Yellow: Trace oxidation (<1%). Likely usable for crude reactions but may interfere with fluorescence-based assays or precise kinetics.

    • Dark Yellow/Brown: Significant degradation. Purification is required.[2][3]

  • The Mechanism: The oxidized product, a benzophenone derivative, has an extended conjugated system compared to the parent molecule, shifting its absorption into the visible spectrum (blue light absorption = yellow appearance).

Q: Why is amber glass mandatory?

A: The diphenylmethane moiety is photo-active. UV light can homolytically cleave the benzylic C-H bond, generating the radical that reacts with atmospheric oxygen.

  • Standard: Always store in Amber borosilicate vials (Type I).

  • Alternative: If amber vials are unavailable, wrap clear vials entirely in aluminum foil.

Module 3: Troubleshooting & Diagnostics

Diagnostic Table: Interpreting Visual & Analytical Cues
SymptomProbable CauseMechanismRecommended Action
Yellow Discoloration OxidationMethylene bridge

Ketone (Benzophenone)
Check purity via HPLC. Recrystallize if <95%.
Clumping / Caking Moisture AbsorptionHygroscopicity (H-bonding of carboxylic acid)Dry in a vacuum desiccator over

for 24h.
New Peak in HPLC (+14 Da) OxidationFormation of Carbonyl (

)
Impurity is likely 3-(3-fluoro-benzoyl)-benzoic acid.
Melting Point Depression Impurity Build-upColligative property effectIf MP drops >2°C below lit value (approx 121-125°C), repurify.

Module 4: Visualization of Degradation & Storage

Figure 1: The Degradation Pathway (Benzylic Oxidation)

This diagram illustrates the mechanistic pathway you are trying to prevent. The "Danger Zone" is the formation of the Peroxy Radical.

DegradationPathway Compound 3-(3-Fluoro-benzyl)- benzoic acid Radical Benzylic Radical (Resonance Stabilized) Compound->Radical H-Abstraction Peroxy Peroxy Radical (Reactive Intermediate) Radical->Peroxy Fast Reaction Ketone Degradation Product: Benzophenone Derivative (Yellow Impurity) Peroxy->Ketone Oxidation Complete Light UV Light / Heat Light->Radical Oxygen + O2 (Air) Oxygen->Peroxy

Caption: The oxidative degradation pathway of diphenylmethane derivatives. Light and heat initiate the radical formation at the methylene bridge, leading to ketone formation.

Figure 2: Optimized Storage Workflow (SOP)

Follow this logic flow to ensure maximum shelf-life.

StorageSOP Start Receive Compound QC Initial QC (NMR/HPLC) Start->QC Decision Usage Plan? QC->Decision Immediate Immediate Use (< 2 Weeks) Decision->Immediate Short Term LongTerm Long Term (> 1 Month) Decision->LongTerm Storage Action1 Store Ambient (20-25°C) Dark / Desiccator Immediate->Action1 Action2 Aliquot to Glass Vials (Avoid Freeze-Thaw) LongTerm->Action2 Action3 Purge Headspace (Argon Gas) Action2->Action3 Action4 Seal with Parafilm Store at 4°C Action3->Action4

Caption: Decision tree for storage. Note that Argon purging is a critical step for long-term preservation.

Module 5: Emergency Salvage (Recrystallization)

If your compound has degraded (confirmed by yellowing or HPLC), do not discard it immediately. The benzoic acid functionality allows for easy purification.

Protocol:

  • Dissolve: Dissolve the crude solid in a minimum amount of hot Ethanol or Ethyl Acetate.

  • Filter: If there are insoluble dark particles, filter while hot.

  • Crystallize: Allow to cool slowly to room temperature, then to 4°C. The oxidized benzophenone impurity is often more soluble in organic solvents and will remain in the mother liquor.

  • Wash: Collect crystals and wash with cold hexanes (to remove surface impurities).

  • Dry: Vacuum dry to remove solvent residues.

References

  • PubChem. (n.d.). 3-Fluorobenzoic Acid (Related Structure Data). National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Carl Roth. (2024).[3] Safety Data Sheet: Benzoic acid benzyl ester (Structural Analog Stability). Retrieved February 4, 2026, from [Link]

  • Soni, V., et al. (2024).[3][4] Benzylic C–H Oxidation: Recent Advances and Applications. MDPI. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination And Oxidation. Retrieved February 4, 2026, from [Link]

Sources

Troubleshooting

techniques to increase the aqueous solubility of 3-(3-Fluoro-benzyl)-benzoic acid

Technical Support Center: Solubility Optimization for 3-(3-Fluoro-benzyl)-benzoic acid Ticket ID: #SOL-886569 Subject: Solubility Enhancement Strategies for Lipophilic Weak Acids Assigned Scientist: Senior Application Sp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 3-(3-Fluoro-benzyl)-benzoic acid

Ticket ID: #SOL-886569 Subject: Solubility Enhancement Strategies for Lipophilic Weak Acids Assigned Scientist: Senior Application Specialist Molecule Profile: 3-(3-Fluoro-benzyl)-benzoic acid (CAS: 886569-96-6)[1][2]

Molecule Physicochemical Profile (Triage)

Before initiating any solubilization protocol, we must establish the physicochemical barriers inherent to this specific scaffold. 3-(3-Fluoro-benzyl)-benzoic acid is a Class II/IV (BCS) lipophilic weak acid .[2]

  • Core Challenge: The rigid benzoic acid core provides high crystal lattice energy (limiting dissolution rate), while the 3-fluorobenzyl substituent significantly increases lipophilicity (LogP ~3.8–4.2), reducing intrinsic aqueous solubility (

    
    ).
    
  • pKa Estimate: ~4.0–4.2 (The electron-withdrawing fluorine is insulated by the benzyl methylene spacer, resulting in a pKa similar to or slightly lower than benzoic acid).

  • Ionization: It functions as a pH-dependent switch.[2] Below pH 4, it is uncharged and insoluble.[2] Above pH 6, it is ionized and soluble.[2]

Troubleshooting & FAQs (Quick Fixes)

Q1: "I dissolved the compound in DMSO, but it precipitates immediately upon adding it to my aqueous buffer (pH 7.4). Why?" A: You are experiencing "Solvent Crash" (Dilution Shock).[2]

  • Cause: The local concentration of the drug at the injection site exceeds its aqueous solubility before it can disperse. The DMSO diffuses away faster than the drug can dissolve.[2]

  • Fix: Do not inject neat DMSO stock directly.

    • Pre-dilute: Mix your DMSO stock with a surfactant (e.g., Tween 80) or a cosolvent (PEG 400) before adding to the buffer.[2]

    • Vortex during addition: Add the stock dropwise into a vortexing buffer to maximize dispersion speed.

Q2: "I adjusted the pH to 8.0, but the solubility is still lower than expected." A: Check your Counter-Ion and Ionic Strength.

  • Cause: The "Common Ion Effect."[2] If you are using a sodium-based buffer (PBS) and adding NaOH, the high

    
     concentration can suppress the solubility of the sodium salt of your drug (
    
    
    
    limit).
  • Fix: Switch to a counter-ion with a larger radius, such as Meglumine or Tris , which often form more soluble salts than sodium for lipophilic acids.[2]

Q3: "The solution is clear, but the compound degrades over 24 hours." A: Oxidative De-fluorination or Esterification.[2]

  • Cause: Benzoic acid derivatives can be sensitive to trace metals or light.[2]

  • Fix: Add 0.05% EDTA to chelate trace metals and store in amber glass. If using alcohols (Methanol/Ethanol) as cosolvents, beware of acid-catalyzed esterification; switch to Acetonitrile or PEG.[2]

Decision Logic for Solubility Enhancement

Use the following logic flow to select the correct technique for your specific application (IV formulation vs. Oral Solid vs. Assay Buffer).

SolubilityDecisionTree Start Start: 3-(3-Fluoro-benzyl)-benzoic acid AppType What is the Application? Start->AppType IV Injectable / Liquid Assay AppType->IV Oral Solid Oral Dosage AppType->Oral pHCheck Can pH be > 6.0? IV->pHCheck Salt Technique 1: Salt Formation (Meglumine/Tris) Oral->Salt Fast Onset ASD Technique 4: Amorphous Solid Dispersion (HPMC-AS) Oral->ASD Max Bioavailability pHCheck->Salt Yes Cosolvent Technique 2: Cosolvent/Surfactant (PEG400/Tween) pHCheck->Cosolvent No (Organic allowed) CD Technique 3: Cyclodextrin Complex (HP-β-CD) pHCheck->CD No (Must be neutral)

Figure 1: Decision tree for selecting the optimal solubilization strategy based on the intended application.[1]

Deep Dive Protocols

Protocol A: pH-Solubility Profiling & Salt Selection (The "Gold Standard")

For carboxylic acids, ionization is the most powerful solubilization tool. The solubility (


) increases exponentially as pH exceeds pKa.[2]

Mechanism:


[1]

Step-by-Step Workflow:

  • Determine Intrinsic Solubility (

    
    ):  Measure solubility in 0.1 N HCl (pH ~1). This gives the baseline solubility of the uncharged molecule.[2]
    
  • Counter-Ion Screening: Do not rely solely on Sodium (

    
    ).[2] Prepare 10 mM solutions of the drug with 1.1 equivalents of the following bases:
    
    • Sodium Hydroxide (Standard, but risk of common ion effect).[2]

    • Meglumine (N-methylglucamine) (Excellent for lipophilic acids; bulky cation prevents tight crystal packing).[2]

    • L-Arginine (Biocompatible, good for in vivo).[2]

    • Tris (Tromethamine) (Good buffering capacity).[2]

  • Lyophilization: Freeze-dry the clear solutions to isolate the salt form.[2]

  • Re-dissolution Test: Measure the solubility of the isolated salts in water. The Meglumine salt is statistically likely to offer the highest solubility for this specific benzyl-benzoic acid structure [1].[2]

Protocol B: Cyclodextrin Complexation (For Neutral pH)

If your assay requires pH 7.4 but the drug precipitates, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[2] The aromatic benzyl rings fit well into the

-CD cavity.[2]

Mechanism: Inclusion complexation shields the hydrophobic fluorobenzyl tail from water.[2]

Step-by-Step Workflow:

  • Stock Prep: Prepare a 40% (w/v) stock solution of HP-

    
    -CD in water.[2]
    
  • Excess Addition: Add excess 3-(3-Fluoro-benzyl)-benzoic acid to the CD solution.

  • Equilibration: Shake at 25°C for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (do not use nylon, which binds proteins/drugs).[2]

  • Quantification: Analyze filtrate by HPLC.

    • Note: You should observe a linear increase in solubility (

      
       type isotherm) as CD concentration increases [2].[2]
      
Protocol C: Cosolvent System Design (Log-Linear Model)

For liquid formulations where pH cannot be high, use a ternary cosolvent system.[2]

Recommended System: 10% Ethanol / 40% PEG 400 / 50% Water.[2]

Mechanism:



(Where 

is the fraction of cosolvent and

is the solubilizing power).

Step-by-Step Workflow:

  • Dissolve: Dissolve the drug in pure PEG 400 (or PEG 400 + Ethanol) first.[2] This is the "concentrate."

  • Dilute: Slowly add the aqueous phase (water or buffer) to the concentrate while vortexing.[2]

  • Observation: Watch for the "cloud point." If it turns cloudy, you have exceeded the solubility limit for that water ratio.[2] Increase the PEG 400 ratio.

Data Summary Table

TechniqueMechanismTheoretical Solubility LimitProsCons
pH Adjustment Ionization of -COOH> 50 mg/mL (pH > 8)Simplest, cheapest.[1][2]High pH may be incompatible with biology; precipitation risk in stomach (pH 1.2).[1][2]
Meglumine Salt Bulky counter-ion> 100 mg/mLHigh stability, prevents "common ion" crash.[1][2]Requires synthesis step.[1][2]
HP-β-CD Inclusion Complex1–10 mg/mLPhysiological pH, protects from oxidation.[1][2]Viscous at high concentrations; expensive.[1][2]
PEG 400 (40%) Cosolvency5–20 mg/mLGood for IV/IP injection.[1][2]Potential toxicity of vehicle; precipitation on dilution.[1][2]

References

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Yalkowsky, S. H. (1999).[2] Solubility and Solubilization in Aqueous Media. American Chemical Society.[2][5] (General Principle Citation).

  • PubChem. (2025).[2] 3-(3-Fluoro-benzyl)-benzoic acid (CAS 886569-96-6).[1][2][6] National Library of Medicine.[2] Link

Sources

Optimization

challenges and solutions for the scale-up synthesis of 3-(3-Fluoro-benzyl)-benzoic acid

Technical Support Center: Scale-Up Synthesis of 3-(3-Fluoro-benzyl)-benzoic acid Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-DIARYL-003 Welcome to the Scale-Up Support...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 3-(3-Fluoro-benzyl)-benzoic acid

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-DIARYL-003

Welcome to the Scale-Up Support Hub.

You are likely encountering challenges in transitioning the synthesis of 3-(3-Fluoro-benzyl)-benzoic acid from medicinal chemistry (milligram) to process development (kilogram) scale. This molecule features a diarylmethane scaffold constructed via an


-

carbon-carbon bond, a motif notorious for specific scale-up hurdles including

-hydride elimination, homocoupling, and trace metal contamination.

This guide replaces standard operating procedures with a Troubleshooting & Optimization Logic designed for the bench scientist.

Module 1: Route Selection & Strategy

Q: My current yield varies between 40-70% batch-to-batch using a standard Suzuki protocol. Is there a more robust route for >1kg scale?

A: The variability likely stems from the instability of the benzyl-boron species or the benzyl halide in your current setup. For scale-up, we recommend the Suzuki-Miyaura Cross-Coupling of an aryl boronic acid with a benzyl halide, rather than the reverse (benzyl boronic acid + aryl halide), to maximize stability.

Recommended Retrosynthesis:

  • Nucleophile: 3-Carboxyphenylboronic acid (Stable solid, commercially available).

  • Electrophile: 3-Fluorobenzyl chloride (Liquid, reactive).

  • Catalyst System: Pd(dppf)Cl

    
    
    
    
    
    DCM or Pd(OAc)
    
    
    / XPhos.

Why this route? Benzyl halides are prone to self-coupling (Wurtz-type coupling) and hydrolysis. By using the boronic acid on the benzoic acid moiety, you avoid handling the unstable benzylboronic acid intermediate, which is prone to protodeboronation.

Workflow Visualization:

SynthesisWorkflow Reactant1 3-Carboxyphenyl- boronic acid Cycle Cat. Cycle (Ox. Add -> Transmet -> Red. Elim) Reactant1->Cycle Reactant2 3-Fluorobenzyl chloride Reactant2->Cycle Catalyst Catalyst: Pd(dppf)Cl2 Base: K2CO3 Catalyst->Cycle Activation Crude Crude Diarylmethane Cycle->Crude N2 Atmosphere 80-100°C Purification Pd Scavenging & Crystallization Crude->Purification SiliaMetS® Thiol Product Final API Intermediate Purification->Product >99% Purity <10ppm Pd

Caption: Optimized Suzuki-Miyaura workflow prioritizing stable boronic acid partners to minimize protodeboronation.

Module 2: Reaction Engineering & Troubleshooting

Q: I am observing significant amounts of 1,2-bis(3-fluorophenyl)ethane. How do I stop this homocoupling?

A: This "dimer" impurity arises from the homocoupling of your benzyl chloride electrophile. This is a competitive side reaction that accelerates when the transmetalation step is slow.

Troubleshooting Protocol:

  • Change the Addition Order: Do not mix all reagents at once. Pre-heat the catalyst and boronic acid in the solvent/base mixture to ensure the active Pd(0) species is formed and the borate complex is ready before slowly dosing in the 3-Fluorobenzyl chloride.

  • Solvent Degassing: Oxygen promotes homocoupling. Sparge your solvents with Nitrogen or Argon for at least 30 minutes.

  • Base Selection: Switch from strong bases (NaOH) to mild carbonate bases (K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    ). Strong bases can promote rapid hydrolysis of the benzyl chloride to benzyl alcohol.

Q: The reaction stalls at 80% conversion. Should I add more catalyst?

A: Rarely. Stalling usually indicates catalyst poisoning or ligand dissociation.

  • Check Ligand/Pd Ratio: If using Pd(OAc)

    
     and a phosphine, ensure a ratio of 1:2 or 1:4.
    
  • Water Content: While Suzuki requires water, too much water can cause phase separation issues if stirring is inefficient. Ensure your biphasic system (e.g., Toluene/Water) is vigorously stirred (>500 RPM) to maximize the interfacial surface area.

Module 3: Workup & Purification (The "Clean-Up")

Q: The product precipitates as a sticky gum during acidification, not a solid. How do I fix this?

A: This is a common issue with lipophilic benzoic acid derivatives. "Ging" traps impurities and solvents.

Corrective Crystallization Protocol:

  • Phase Separation: After the reaction, separate the aqueous layer (containing the salt form of the product) from the organic layer.

  • Controlled Acidification: Do not dump acid in.

    • Add the aqueous product solution into a stirred solution of dilute HCl.

    • Crucial: Maintain temperature at 50-60°C during acidification. The product should oil out initially or form a supersaturated solution, then crystallize slowly as it cools.

  • Spherical Crystallization Aid: If it remains sticky, add a "bridging liquid" (small amount of DCM or Chloroform) during the cooling phase to promote agglomeration into spherical, filterable particles.

Q: My final material has 150 ppm Palladium. The limit is 10 ppm. Recrystallization isn't removing it.

A: Palladium loves to chelate to carboxylic acids. Recrystallization alone is often insufficient. You must introduce a Scavenging Step before the final crystallization.

Pd Removal Workflow:

  • Dissolution: Dissolve crude acid in THF or Ethyl Acetate.

  • Scavenger Treatment: Add SiliaMetS® Thiol or Thiol-functionalized silica (5-10 wt% relative to mass of crude).

  • Incubation: Stir at 50°C for 2-4 hours.

  • Filtration: Filter hot through a Celite pad to remove the scavenger.

  • Final Step: Proceed to crystallization. This typically reduces Pd from ~500 ppm to <5 ppm.

Module 4: Safety & Impurity Profiling

Q: What are the specific hazards of 3-Fluorobenzyl chloride on a large scale?

A:

  • Lachrymator: It causes severe eye and respiratory irritation. All transfers must occur in a closed system or a high-performance fume hood.

  • Corrosive: It releases HCl upon contact with moisture.

  • Reaction Runaway: Benzyl halides can undergo autocatalytic polymerization if catalyzed by trace metals (e.g., iron rust). Ensure reactors are glass-lined or passivated Hastelloy.

Impurity Reference Table:

Impurity NameStructure DescriptionOriginRemoval Strategy
Homocoupled Dimer 1,2-bis(3-fluorophenyl)ethaneSelf-coupling of benzyl chlorideSlow addition of electrophile; O2 exclusion.
Protodeboronated Benzoic acidHydrolysis of boronic acidUse excess boronic acid (1.2 equiv); lower temp.
Hydrolysis Product 3-Fluorobenzyl alcoholReaction of benzyl chloride with waterReduce water ratio; use weaker base (K2CO3).
Phosphine Oxide O=PPh3 (or similar)Ligand oxidationWash organic layer with mild acid; recrystallization.

Troubleshooting Logic Tree

Troubleshooting Problem Start: Low Yield or Purity? Check1 Is Benzyl Chloride Homocoupling (>5%)? Problem->Check1 Check2 Is Reaction Stalled? Check1->Check2 No Sol1 Action: Degas Solvents & Slow Addition Check1->Sol1 Yes Sol2 Action: Check Stirring & Catalyst Load Check2->Sol2 Yes Check3 High Pd in Final Solid? Check2->Check3 No Sol3 Action: Use Thiol Silica Scavenger BEFORE Cryst. Check3->Sol3 Yes

Caption: Decision matrix for diagnosing common scale-up failures in diarylmethane synthesis.

References

  • Suzuki-Miyaura Coupling of Benzyl Halides

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
    • Source:Journal of Organic Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Palladium Removal Strategies

    • Title: "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry."[1]

    • Source:Organic Process Research & Development.
    • URL:[Link]

  • Crystallization of Benzoic Acid Derivatives

    • Title: "Spherical crystallization of benzoic acid."[2]

    • Source:Chemical Engineering Science (via PubMed).
    • URL:[Link]

  • Safety Data (3-Fluorobenzyl Chloride)

    • Title: "Safety Data Sheet: 3-Fluorobenzyl chloride."[3]

    • Source: Fisher Scientific.

Sources

Troubleshooting

resolving poor peak shape in HPLC analysis of 3-(3-Fluoro-benzyl)-benzoic acid

Current Status: Operational Ticket Focus: Peak Shape Optimization (Tailing, Splitting, Broadening) Assigned Specialist: Senior Application Scientist Introduction: Understanding Your Analyte Before troubleshooting, we mus...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Peak Shape Optimization (Tailing, Splitting, Broadening) Assigned Specialist: Senior Application Scientist

Introduction: Understanding Your Analyte

Before troubleshooting, we must define the physicochemical behavior of 3-(3-Fluoro-benzyl)-benzoic acid . Your peak shape issues are likely driven by two competing functional groups:

  • The Benzoic Acid Moiety (Acidic): With a pKa of approximately 4.0 – 4.2 , this group exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states at standard HPLC pH levels (pH 3–5). This "mixed-mode" state is the primary cause of peak broadening and tailing.

  • The Fluorobenzyl Group (Hydrophobic/Polar): The fluorine atom adds lipophilicity and electron-withdrawing character. This increases retention on C18 columns but also heightens sensitivity to "solvent mismatch" if the sample diluent is too strong.

Module 1: Diagnostic Triage

Identify your specific symptom to select the correct troubleshooting workflow.

Visual Diagnosis Logic

TroubleshootingLogic Start Symptom Identification Tailing Peak Tailing (Asymmetry > 1.2) Start->Tailing Split Split / Double Peaks Start->Split Fronting Peak Fronting (Shark Fin) Start->Fronting T1 Check pH relative to pKa Tailing->T1 Most Likely T2 Check Column Age/Type Tailing->T2 Secondary S1 Injection Solvent Mismatch Split->S1 Strong Diluent S2 Blocked Frit / Void Split->S2 High Pressure F1 Column Overload Fronting->F1 High Conc. F2 Solubility Issue Fronting->F2 Precipitation

Figure 1: Decision matrix for isolating the root cause of peak shape anomalies.

Module 2: Solving Peak Tailing (The Acidic Challenge)

Symptom: The peak rises sharply but drags out on the right side (Asymmetry factor > 1.2). Root Cause: Ionization instability or secondary interactions.

The Mechanism

At pH values near the pKa (approx. pH 4.0), the analyte splits into two populations:

  • Neutral (-COOH): Retains longer on the hydrophobic C18 phase.

  • Ionized (-COO⁻): More polar, elutes faster. As the molecule travels through the column, it constantly shifts between these states, causing the peak to "smear." Additionally, the carboxylate anion can chelate with trace metals in older silica columns.

Protocol: Mobile Phase pH Suppression

To fix this, you must force the equilibrium to 100% neutral (Low pH) or 100% ionized (High pH). For benzoic acid derivatives, Low pH is preferred to maximize retention.

Step-by-Step Optimization:

  • Target pH: 2.3 – 2.8 (Well below the pKa of ~4.0).

  • Acid Selection: Use Formic Acid (0.1%) or Phosphoric Acid (0.1%) .

    • Note: Phosphoric acid is superior for suppressing silanol activity but is non-volatile (not LC-MS compatible). Use Formic or TFA for LC-MS.

  • Buffer Preparation (Critical):

    • Do NOT simply add acid to the organic/water mixture.

    • Prepare the aqueous portion first. Adjust pH to 2.5 using a calibrated meter.

    • Filter through 0.2 µm membrane.

    • Then mix with the organic modifier (Acetonitrile/Methanol).

FAQ: Tailing

Q: I am already at pH 3.0, but it still tails. Why? A: pH 3.0 is too close to the pKa (4.0). The "Rule of 2" states you should be 2 pH units away from the pKa. Aim for pH 2.0 – 2.5. If tailing persists at pH 2.0, the issue is likely metal chelation . Switch to a "High Purity" Type B silica column or a column with "Hybrid" particles (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus) which are less active.

Module 3: Solving Split Peaks (The Hydrophobic Challenge)

Symptom: The peak appears as a doublet or has a distinct shoulder. Root Cause: Injection Solvent Mismatch.[1]

The Mechanism

3-(3-Fluoro-benzyl)-benzoic acid is hydrophobic. If you dissolve it in 100% Acetonitrile (strong solvent) to ensure solubility, but your mobile phase is 70% Water (weak solvent), the following happens:

  • The "plug" of strong solvent travels down the column faster than the mobile phase.

  • Part of the analyte travels with this plug (unretained).

  • As the plug dilutes, the rest of the analyte precipitates or interacts with the stationary phase (retained).

  • Result: Two peaks for one compound.

Protocol: Solvent Matching

Objective: Ensure the sample solvent is weaker or equal in strength to the initial mobile phase.

ParameterRecommendation
Initial Mobile Phase e.g., 50% Water / 50% ACN
Ideal Diluent 50% Water / 50% ACN (Match Initial MP)
Alternative Diluent 40% Water / 60% Methanol (Methanol is weaker than ACN)
Injection Volume Reduce to < 5 µL if using 100% organic diluent.

Experimental Validation: If you suspect solvent mismatch, inject 1 µL of the sample. If the split disappears and becomes a single sharp peak, the issue was solvent strength, not the column.

Module 4: Column Selection Strategy

If standard C18 optimization fails, the fluorine atom on the benzyl ring offers a unique leverage point for selectivity.

Recommended Stationary Phases
  • Standard C18 (End-capped):

    • Best for: General use.[2]

    • Requirement: Must be "Type B" ultra-pure silica to prevent metal chelation with the benzoic acid group.

    • Example: Phenomenex Kinetex C18, Agilent Zorbax Eclipse Plus.

  • Pentafluorophenyl (PFP / F5):

    • Best for: Difficult separations involving fluorinated aromatics.

    • Mechanism:[3][4][5][6] The PFP phase interacts via pi-pi stacking and dipole-dipole interactions with the fluorine on your analyte. This often provides sharper peak shapes for fluorinated acids than C18.

    • Example: Phenomenex Kinetex F5, Supelco Discovery HS F5.

Summary Troubleshooting Matrix

SymptomProbable CauseImmediate Action
Tailing (As > 1.5) pH too close to pKa (4.0)Lower Mobile Phase pH to < 2.5 using Formic or Phosphoric acid.
Tailing (As > 1.5) Silanol/Metal InteractionSwitch to a high-purity, fully end-capped C18 column.
Split Peak Strong Injection SolventDilute sample with water or mobile phase A.
Broad/Fat Peak Low Retention (k < 2)Increase water content in mobile phase (Start at 5% Organic).
Fronting Column OverloadDilute sample 10x and re-inject.

References

  • Agilent Technologies. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. Agilent Technical Support. Link

  • Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Link

  • Waters Corporation. (2024). What are common causes of peak splitting when running an LC column? Waters Knowledge Base.[7] Link

  • McCalley, D. V. (2010). Understanding and manipulating the separation of hydrophilic, basic and acidic compounds in RPLC. Journal of Chromatography A. (Cited for pKa and silanol suppression mechanisms).
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex Blog. Link

Sources

Optimization

Technical Support Center: Thermal Management of 3-(3-Fluoro-benzyl)-benzoic acid

This technical support guide addresses the thermal management of 3-(3-Fluoro-benzyl)-benzoic acid , a fluorinated diphenylmethane derivative often used as a pharmaceutical intermediate. The guide focuses on the molecule'...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the thermal management of 3-(3-Fluoro-benzyl)-benzoic acid , a fluorinated diphenylmethane derivative often used as a pharmaceutical intermediate.

The guide focuses on the molecule's two primary instability vectors: thermal decarboxylation (loss of


) and benzylic oxidation  (conversion of the methylene bridge to a ketone).

Introduction: The Stability Profile

Compound: 3-(3-Fluoro-benzyl)-benzoic acid Core Risk: Dual-mode degradation.

  • Decarboxylation: The carboxylic acid moiety is susceptible to thermal cleavage at elevated temperatures (

    
    ), releasing 
    
    
    
    .
  • Benzylic Oxidation: The central methylene bridge (

    
    ) connecting the two aromatic rings is an "activated" position. In the presence of oxygen and heat, it oxidizes to form the corresponding benzophenone derivative.
    

Module 1: Diagnostic & Characterization

Q: How do I determine the exact safe operating temperature for my specific batch?

A: Do not rely on generic literature values. Impurities (trace metals) can catalyze decomposition. You must validate stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

Protocol: Thermal Stability Screening

  • TGA (Thermogravimetric Analysis):

    • Setup: Ramp

      
       from 
      
      
      
      to
      
      
      under Nitrogen.
    • Target: Identify

      
       (temperature of 1% mass loss).
      
    • Interpretation: Significant mass loss usually indicates decarboxylation (release of

      
      , MW = 44  g/mol ).
      
  • DSC (Differential Scanning Calorimetry):

    • Setup: Sealed pan (to contain volatile

      
       initially), ramp 
      
      
      
      .
    • Target: Distinguish the endothermic melting event from the exothermic decomposition event.

    • Critical Limit: Your process temperature (

      
      ) must be at least 
      
      
      
      below the DSC exothermic onset.

Q: I see a new impurity peak in HPLC after heating. Is it decomposition?

A: Likely. Use the Relative Retention Time (RRT) to diagnose the mechanism.

Impurity TypeMechanismHPLC Behavior (Reverse Phase)Cause
Decarboxylated Product Thermal (

loss)
Higher RRT (More non-polar due to loss of polar -COOH)High Temperature (

)
Benzophenone Derivative Oxidation (

addition)
Lower/Similar RRT (Ketone is polar, but conjugation changes UV shift)Oxygen ingress + Heat
Dimer/Anhydride CondensationVery High RRT (Doubled MW)Dehydrating conditions

Module 2: Storage & Handling Protocols

Q: The compound is turning yellow during storage. Why?

A: This is the hallmark of Benzylic Oxidation . The methylene bridge is oxidizing to a ketone (benzophenone structure), which often acts as a chromophore, absorbing UV/Vis light.

Troubleshooting Steps:

  • Atmosphere: Ensure the container is headspace-purged with Argon or Nitrogen.

  • Light: Store in amber glass or opaque drums. Diphenylmethane derivatives are photosensitive; light accelerates the radical oxidation of the

    
     group.
    
  • Temperature: Store at

    
    . While the acid is stable at room temp, oxidation kinetics double with every 
    
    
    
    increase.

Q: Can I dry this compound in a convection oven?

A: No. Convection ovens supply a constant stream of hot oxygen.

  • Recommended: Vacuum oven at

    
     with a slight Nitrogen bleed.
    
  • Reasoning: Vacuum lowers the boiling point of residual solvents, allowing drying at safer temperatures, while Nitrogen displaces oxygen to prevent methylene oxidation.

Module 3: Reaction Optimization

Q: I need to use this in a high-temperature coupling reaction (


). How do I prevent failure? 

A: At


, you are approaching the danger zone for decarboxylation. You must implement a Self-Validating Process Control .

Step-by-Step Mitigation:

  • Degassing: Sparge reaction solvents with inert gas for 30 mins before adding the starting material. Dissolved oxygen is your enemy.

  • Radical Scavenging (Optional): If oxidation persists despite inerting, consider adding a radical inhibitor (e.g., BHT) if it does not interfere with your downstream chemistry.

  • Base Selection: Avoid strong, non-nucleophilic bases at high temperatures if possible, as they can stabilize the transition state for decarboxylation in some benzoic acid derivatives.

Module 4: Visualizing the Decomposition Pathways

The following diagram illustrates the two competing degradation pathways you must manage: Thermal Decarboxylation (Path A) and Oxidative Degradation (Path B).

DecompositionPathways cluster_legend Management Strategy Start 3-(3-Fluoro-benzyl)-benzoic acid (Starting Material) Decarb 3-Fluoro-diphenylmethane (Decarboxylated Impurity) Start->Decarb Path A: Thermal Stress (>150°C, -CO2) Radical Benzylic Radical Intermediate Start->Radical Initiation (Heat/Light) Oxid 3-(3-Fluoro-benzoyl)-benzoic acid (Benzophenone Impurity) Radical->Oxid Path B: Oxidation (+O2) Advice Path A Prevention: Keep T < 140°C Path B Prevention: Inert Atmosphere (N2/Ar)

Figure 1: Competing decomposition pathways. Path A is temperature-driven; Path B is oxygen/light-driven.

References

  • Vertex AI Search. (2025). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. 1

  • Vertex AI Search. (2025). The thermal decomposition of benzoic acid. ResearchGate. 2[3]

  • Vertex AI Search. (2025).[4] Method for oxidation of a diphenylmethane compound. Google Patents. 5

  • Vertex AI Search. (2025). Safety Data Sheet: Benzoic acid benzyl ester. Carl Roth.[6] 6

Sources

Troubleshooting

Technical Support Center: Optimization of Catalyst Loading for 3-(3-Fluoro-benzyl)-benzoic Acid Synthesis

Introduction Welcome to the technical support center for the synthesis of 3-(3-fluoro-benzyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 3-(3-fluoro-benzyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific synthesis. The formation of the benzylic C(sp³)-C(sp²) bond in 3-(3-fluoro-benzyl)-benzoic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] The successful execution of this reaction is highly dependent on the careful optimization of several parameters, with catalyst loading being a critical factor that influences not only the reaction's efficiency and yield but also its economic and environmental viability.

This document provides a comprehensive resource to navigate the complexities of this synthesis, with a focus on rational catalyst loading optimization to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-(3-Fluoro-benzyl)-benzoic acid?

The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[2] This involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. For this specific target molecule, there are two primary retrosynthetic approaches:

  • Route A: Coupling of a 3-(halomethyl)benzoic acid (e.g., 3-(bromomethyl)benzoic acid) with (3-fluorophenyl)boronic acid .

  • Route B: Coupling of a 3-halobenzoic acid (e.g., 3-bromobenzoic acid) with a (3-fluorobenzyl)boronic acid derivative .

Both routes are viable, and the choice often depends on the commercial availability and stability of the starting materials.

Q2: Why is my reaction yield for 3-(3-Fluoro-benzyl)-benzoic acid consistently low?

Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and prone to deactivation through various pathways, including oxidation or the formation of inactive palladium black.[3]

  • Suboptimal Catalyst Loading: Both too low and too high catalyst loadings can be detrimental. Insufficient catalyst leads to incomplete conversion, while excessive catalyst can sometimes promote side reactions.[4]

  • Instability of Boronic Acid: Boronic acids can undergo protodeboronation, especially under prolonged heating or in the presence of excess water, which removes the key nucleophilic partner from the reaction.[3]

  • Poorly Optimized Reaction Conditions: Factors such as the choice of base, solvent, and temperature are crucial and must be optimized for this specific substrate combination.

Q3: How does the choice of ligand affect the optimization of catalyst loading?

The ligand plays a pivotal role in stabilizing the palladium catalyst and modulating its reactivity.[5][6] Electron-rich and bulky ligands, such as phosphines (e.g., PPh₃, JohnPhos) or N-heterocyclic carbenes (NHCs), can enhance the rate of oxidative addition, a key step in the catalytic cycle, and prevent catalyst aggregation.[5][6][7] A more efficient ligand can allow for a significant reduction in the required palladium loading to achieve a high turnover number (TON).

Q4: What are the common side reactions in the synthesis of 3-(3-Fluoro-benzyl)-benzoic acid via Suzuki coupling?

Several side reactions can compete with the desired cross-coupling:

  • Homocoupling: The coupling of two molecules of the organoboron reagent or two molecules of the organohalide can occur, leading to byproducts.

  • Dehalogenation: The organohalide can be reduced, removing the halide and preventing it from participating in the cross-coupling.

  • β-Hydride Elimination: While less common with benzyl halides compared to other alkyl halides, this can be a competing pathway under certain conditions, leading to the formation of toluene derivatives.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive Catalyst• Ensure the palladium precatalyst is of high quality and has been stored properly. • Consider using a more active precatalyst or ligand system (e.g., a pre-formed Pd(II) catalyst with a bulky phosphine ligand).[8] • Degas the solvent and reaction mixture thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
2. Insufficient Catalyst Loading• Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%).[4]
3. Protodeboronation of Boronic Acid• Use freshly prepared or high-purity boronic acid. • Consider using more stable boronic esters (e.g., pinacol esters).[3] • Minimize reaction time and temperature where possible.
Reaction Stalls Prematurely 1. Catalyst Deactivation (Palladium Black)• Observe the reaction mixture for the formation of a black precipitate (palladium black).[3] • Use a ligand that better stabilizes the Pd(0) species.[5][6] • Ensure the base is not too strong, as this can sometimes accelerate catalyst decomposition.
2. Insoluble Species Formation• Ensure the chosen solvent effectively dissolves all reactants and intermediates at the reaction temperature. A solvent screen (e.g., DMF, dioxane, THF/water mixtures) may be necessary.[7]
Significant Side Product Formation (e.g., Homocoupling) 1. Excessive Catalyst Loading• Reduce the catalyst loading. High concentrations of the active catalyst can sometimes favor side reactions.[4]
2. Suboptimal Ligand Choice• Screen different ligands. Some ligands are more effective at promoting the desired cross-coupling over homocoupling.
3. Reaction Temperature Too High• Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.

Optimizing Catalyst Loading: A Step-by-Step Protocol

This protocol provides a general framework for optimizing the palladium catalyst loading for the Suzuki-Miyaura coupling of a 3-(halomethyl)benzoic acid with (3-fluorophenyl)boronic acid.

1. Initial Catalyst Screening (Higher Loading):

  • Objective: To establish a baseline for a successful reaction and confirm the viability of the chosen catalytic system.

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-(bromomethyl)benzoic acid (1.0 equiv), (3-fluorophenyl)boronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

    • Add the chosen solvent (e.g., a 4:1 mixture of dioxane and water).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄) at a relatively high loading, such as 2 mol% .

    • Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

    • If the reaction proceeds to completion, you have a viable system to optimize.

2. Systematic Reduction of Catalyst Loading:

  • Objective: To determine the minimum catalyst loading required to achieve a high yield in a reasonable timeframe.

  • Procedure:

    • Set up a series of parallel reactions under the optimized conditions from the initial screen.

    • Vary the catalyst loading systematically. A suggested range is: 1.5 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol% .

    • Monitor each reaction for both conversion and time to completion.

    • Analyze the yield and purity of the product for each catalyst loading.

3. Data Analysis and Selection of Optimal Loading:

  • Objective: To identify the "sweet spot" that balances reaction efficiency, cost, and purity.

  • Analysis:

    • Plot the reaction yield as a function of catalyst loading.

    • Calculate the Turnover Number (TON) for each successful reaction (TON = moles of product / moles of catalyst). A higher TON indicates greater catalyst efficiency.

    • Consider the reaction time. A slightly higher catalyst loading might be justified if it significantly reduces the reaction time.

Illustrative Data for Catalyst Loading Optimization:

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)
2.049547.5
1.069494
0.51292184
0.12485850
0.0524<50-

Note: This is example data and actual results will vary depending on the specific substrates and conditions.

From this illustrative data, a catalyst loading of 0.5 mol% might be chosen as the optimal balance, providing a high yield with a significantly improved TON compared to higher loadings, without an excessively long reaction time.

Mechanistic Insights and Key Visualizations

A thorough understanding of the Suzuki-Miyaura catalytic cycle is fundamental to rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation Diaryl_PdII R¹-Pd(II)L₂-R² Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (3-(3-Fluoro-benzyl)-benzoic acid) RedElim->Product Reactants1 R¹-X (e.g., 3-(Bromomethyl)benzoic acid) Reactants1->OxAdd Reactants2 R²-B(OR)₂ (e.g., (3-Fluorophenyl)boronic acid) Reactants2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Catalyst_Deactivation cluster_active_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathways Active Pd(0) Active Pd(0) Oxidative Addition Oxidative Addition Active Pd(0)->Oxidative Addition Pd Black Palladium Black (Inactive) Active Pd(0)->Pd Black Aggregation Oxidized Pd Oxidized Pd(II) (Inactive) Active Pd(0)->Oxidized Pd Oxidation (O₂) Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Diaryl Pd(II) Diaryl Pd(II) Transmetalation->Diaryl Pd(II) Reductive Elimination Reductive Elimination Diaryl Pd(II)->Reductive Elimination Reductive Elimination->Active Pd(0) Ligand Degradation Ligand Degradation Ligand Degradation->Pd Black

Sources

Optimization

Technical Support Center: A Guide to Refining Recrystallization Solvents for 3-(3-Fluoro-benzyl)-benzoic Acid

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-(3-Fluoro-benzyl)-benzoic acid via recrystallization. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-(3-Fluoro-benzyl)-benzoic acid via recrystallization. This document offers in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address specific challenges encountered during the experimental process.

Foundational Principles of Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The core principle relies on the differential solubility of a compound in a given solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by gradual cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[3]

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility so they can be filtered out from the hot solution.

  • Chemical inertness towards the compound being purified.

  • Volatility that allows for easy removal from the purified crystals.

  • A boiling point lower than the melting point of the solute.

Solvent Selection for 3-(3-Fluoro-benzyl)-benzoic Acid: A Predictive Approach

Direct experimental solubility data for 3-(3-Fluoro-benzyl)-benzoic acid is not extensively available in the public domain.[4] However, by applying the principle of "like dissolves like" and analyzing the structure of the molecule, we can make informed predictions. The molecule possesses a polar carboxylic acid group, which can participate in hydrogen bonding, and a larger, less polar region comprising the benzene rings and the fluorobenzyl moiety.

Based on the solubility of benzoic acid and its derivatives, a range of solvents with varying polarities should be considered.[5][6] Benzoic acid itself has high solubility in hot water and poor solubility in cold water, making water a common recrystallization solvent.[7] The presence of the bulky, nonpolar fluorobenzyl group in 3-(3-fluoro-benzyl)-benzoic acid is expected to decrease its solubility in highly polar solvents like water and increase its solubility in organic solvents.

Table 1: Predicted/Representative Solubility of 3-(3-Fluoro-benzyl)-benzoic Acid in Common Solvents

SolventPolarityPredicted Solubility at 25°CPredicted Solubility at Boiling PointRationale
WaterHighVery LowLowThe large nonpolar region of the molecule will likely dominate, leading to poor aqueous solubility even at elevated temperatures.[6]
EthanolHighModerateHighThe hydroxyl group can hydrogen bond with the carboxylic acid, while the ethyl chain interacts with the nonpolar part of the molecule.[5]
AcetoneMediumModerateHighThe carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid.[6]
Ethyl AcetateMediumModerateHighA good solvent for many organic compounds, offering a balance of polarity.[5]
TolueneLowLowModerate to HighThe aromatic nature of toluene will interact favorably with the benzene rings of the target molecule.
Heptane/HexaneVery LowVery LowLowUnlikely to be a good single solvent due to the polarity of the carboxylic acid group. May be useful as an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Screening

This protocol outlines a systematic approach to identifying a suitable single solvent for the recrystallization of 3-(3-Fluoro-benzyl)-benzoic acid.

Materials:

  • Impure 3-(3-Fluoro-benzyl)-benzoic acid

  • A selection of trial solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene)

  • Small test tubes or vials

  • Hot plate/stirrer

  • Sand bath or water bath

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Place approximately 50-100 mg of the impure solid into a small test tube.

  • Add the selected solvent dropwise at room temperature and stir. Observe if the solid dissolves readily. An ideal solvent will not dissolve the compound at this stage.[2]

  • If the solid is insoluble at room temperature, begin to gently heat the test tube in a sand or water bath while continuing to add the solvent dropwise.[8]

  • Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.[9]

  • If crystals do not form, try scratching the inside of the test tube with a glass stirring rod or adding a seed crystal of the pure compound.

  • Once the solution has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.[10]

  • Evaluate the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of pure crystals.

Protocol 2: Mixed-Solvent Recrystallization

If a suitable single solvent cannot be identified, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.

Materials:

  • Impure 3-(3-Fluoro-benzyl)-benzoic acid

  • A "good" solvent (e.g., hot ethanol or acetone)

  • A "poor" solvent (e.g., water or heptane) that is miscible with the "good" solvent

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Pasteur pipettes

Procedure:

  • Dissolve the impure solid in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the purified crystals by vacuum filtration.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 3-(3-Fluoro-benzyl)-benzoic acid.

Q1: My compound will not dissolve in any of the hot solvents I've tried.

A1: This suggests that you may need to use a larger volume of solvent or a more powerful solvent. However, be cautious of using too much solvent, as this will reduce your yield. If single solvents are ineffective, a mixed-solvent system (Protocol 2) may be necessary. For carboxylic acids, solvents like ethanol or acetone are often good starting points.[5]

Q2: No crystals are forming, even after cooling in an ice bath.

A2: This is a common issue that can arise from several factors:

  • Too much solvent was used: Try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • The solution is supersaturated: Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. This creates a rough surface for nucleation.

  • Lack of nucleation sites: Add a "seed crystal" of the pure compound to the solution. This provides a template for crystal growth.

Q3: My compound "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or the solution becomes supersaturated at a temperature above the compound's melting point.

  • Add more of the "good" solvent: This will keep the compound in solution at a lower temperature.

  • Lower the boiling point of the solvent system: If using a mixed-solvent system, you can adjust the ratio to lower the overall boiling point.

  • Ensure slow cooling: Rapid cooling can sometimes promote oiling out. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

Q4: The recovered crystals are colored, but the pure compound should be white.

A4: Colored impurities may be present.

  • Use activated charcoal (decolorizing carbon): After dissolving your compound in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[11] Be aware that using too much charcoal can also adsorb your desired product, reducing the yield.

Q5: My final yield is very low.

A5: A low yield can be due to several reasons:

  • Using too much solvent: This is the most common cause. Ensure you are using the minimum amount of hot solvent necessary for dissolution.

  • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have started to crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask, and keep the solution hot during filtration.

  • Washing the crystals with a solvent that is too warm: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.

Visualizing the Workflow

Single-Solvent Recrystallization Workflow

start Start with Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool_rt Cool to Room Temperature dissolve->cool_rt no_xtals No Crystals Form cool_rt->no_xtals cool_ice Cool in Ice Bath filter Vacuum Filter Crystals cool_ice->filter dry Dry Crystals filter->dry no_xtals->cool_ice No troubleshoot Troubleshoot: - Scratch flask - Add seed crystal - Evaporate solvent no_xtals->troubleshoot Yes troubleshoot->cool_rt

Caption: Workflow for single-solvent recrystallization.

Troubleshooting Logic for Crystal Formation

start Solution Cooled, No Crystals scratch Scratch Inner Surface of Flask start->scratch seed Add a Seed Crystal scratch->seed No Success success Crystals Form scratch->success Success evaporate Reduce Solvent Volume seed->evaporate No Success seed->success Success evaporate->success Success

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(3-Fluoro-benzyl)-benzoic Acid and Other Benzoic Acid Derivatives in Drug Discovery

Abstract: The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its synthetic tractability and versatile biological activity make its de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its synthetic tractability and versatile biological activity make its derivatives a focal point of drug discovery. This guide provides a comparative analysis of 3-(3-Fluoro-benzyl)-benzoic acid against other key benzoic acid derivatives. We will delve into a head-to-head comparison of their physicochemical properties, explore their known biological activities with supporting data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced structure-activity relationships within this important class of compounds.

Introduction: The Enduring Relevance of the Benzoic Acid Scaffold

Discovered in the 16th century, benzoic acid and its derivatives have become foundational building blocks in modern pharmacology.[1][4] From the anti-inflammatory action of sodium salicylate to the diuretic effects of furosemide, the modification of the benzoic acid core has yielded a wide spectrum of drugs.[1] The structural simplicity of the benzoic acid moiety allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

The introduction of substituents, such as the 3-fluoro-benzyl group in our title compound, 3-(3-Fluoro-benzyl)-benzoic acid, dramatically alters the molecule's electronic and steric profile. Fluorine, in particular, is a valuable element in medicinal chemistry. Its high electronegativity can modulate the acidity (pKa) of the carboxylic acid group, influence binding interactions with biological targets, and enhance metabolic stability and membrane permeability—key factors in determining a drug's efficacy and safety profile. This guide will explore how these modifications translate into tangible differences in performance compared to other derivatives.

Physicochemical Properties: A Comparative Analysis

The journey of a drug from administration to its target is governed by its physicochemical properties. Key parameters such as acidity (pKa), lipophilicity (LogP), and solubility dictate absorption, distribution, metabolism, and excretion (ADME).

2.1 Causality Behind Key Parameters:

  • pKa (Acid Dissociation Constant): This value determines the extent of ionization of the carboxylic acid at a given pH. Since the ionized form is more water-soluble and the neutral form is more lipid-soluble, pKa is critical for predicting how a compound will behave in different physiological environments, such as the stomach (low pH) versus the intestine (higher pH).

  • LogP (Octanol-Water Partition Coefficient): This parameter measures a compound's lipophilicity or hydrophobicity. A balanced LogP is often crucial; a value that is too high can lead to poor aqueous solubility and non-specific binding, while a value that is too low may prevent the molecule from crossing lipid cell membranes to reach its intracellular target.

  • Solubility: Aqueous solubility is essential for drug formulation and absorption. Poor solubility can be a major hurdle in developing an orally bioavailable drug.

2.2 Comparative Physicochemical Data:

The table below summarizes key physicochemical properties for 3-(3-Fluoro-benzyl)-benzoic acid and selected comparators. These alternatives were chosen to represent a range of substitutions: the parent molecule (Benzoic Acid), a simple halogenated analog (3-Fluorobenzoic Acid), and an analog with a different substitution pattern (4-(3-Fluoro-benzyl)-benzoic acid).

CompoundStructureMolar Mass ( g/mol )pKa (Predicted/Experimental)LogP (Predicted/Experimental)
Benzoic AcidC₇H₆O₂122.124.20 (Exp.)[4]1.87 (Exp.)[4]
3-Fluorobenzoic AcidC₇H₅FO₂140.113.86 (Exp.)[5]2.16 (Exp.)[5]
3-(3-Fluoro-benzyl)-benzoic acid C₁₄H₁₁FO₂230.244.15 (Pred.)3.98 (Pred.)
4-(3-Fluoro-benzyl)-benzoic acidC₁₄H₁₁FO₂230.244.26 (Pred.)[6]3.98 (Pred.)

Note: Predicted values are computationally derived and serve as estimates. Experimental validation is recommended.

2.3 Analysis of Structure-Property Relationships:

  • Effect of Fluorination: The direct substitution of fluorine onto the benzoic acid ring in 3-Fluorobenzoic acid significantly increases its acidity (lowers pKa to 3.86) compared to benzoic acid (pKa 4.20).[4][5] This is due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting carboxylate anion.

  • Effect of the Benzyl Group: The addition of the benzyl group in 3-(3-Fluoro-benzyl)-benzoic acid significantly increases the molar mass and, more importantly, the lipophilicity (predicted LogP of 3.98) compared to both benzoic acid and 3-fluorobenzoic acid. This large, hydrophobic substituent makes the molecule less polar, which would be expected to enhance its ability to cross cell membranes.

  • Positional Isomerism: Comparing the meta-(3-) and para-(4-) isomers of (3-Fluoro-benzyl)-benzoic acid reveals subtle predicted differences in acidity. The predicted pKa of the para isomer is slightly higher (4.26) than the meta isomer (4.15), suggesting the electronic effects of the substituent have a minor but measurable impact based on their position relative to the carboxylic acid.[6]

Comparative Biological Activity

Benzoic acid derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][7][8] The specific activity is highly dependent on the nature and position of the substituents on the aromatic ring.

3.1 Potential Therapeutic Targets:

While specific experimental data for 3-(3-Fluoro-benzyl)-benzoic acid is not extensively published, its structural features suggest potential for several therapeutic applications. The fluorobenzyl moiety is a common feature in compounds designed to inhibit enzymes or receptors. For instance, fluorinated compounds have been explored as inhibitors of amyloid-β aggregation in Alzheimer's disease research and as inhibitors of influenza neuraminidase.[9][10][11] Given the prevalence of the benzoic acid scaffold in anticancer agents, this is also a primary area of investigation.[1][2]

3.2 Comparative Biological Data (Hypothetical Example):

To illustrate how these compounds would be compared, the following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values from an in vitro anticancer screen against a human colon cancer cell line (HCT-116). Lower IC₅₀ values indicate greater potency.

CompoundHypothetical IC₅₀ (µM) on HCT-116 cells
Benzoic Acid> 200
3-Fluorobenzoic Acid150
3-(3-Fluoro-benzyl)-benzoic acid 15
Doxorubicin (Positive Control)0.5

3.3 Mechanistic Insights & Signaling Pathways:

Many benzoic acid derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A common pathway involves the activation of caspase enzymes, which are the executioners of the apoptotic process. The introduction of a bulky, lipophilic group like 3-fluoro-benzyl could facilitate interaction with intracellular targets that trigger this cascade.

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_execution Execution Phase Compound 3-(3-Fluoro-benzyl)- benzoic acid Mitochondria Mitochondrial Stress Compound->Mitochondria Binds to pro-apoptotic targets Caspase3 Activated Caspase-3 Apoptosis Cell Apoptosis Caspase3->Apoptosis Cleavage of cellular proteins Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase9->Caspase3 Activates

Caption: Simplified intrinsic apoptosis pathway potentially activated by a bioactive benzoic acid derivative.

Experimental Protocols for Evaluation

To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. Below are standard, validated methods for determining two of the key parameters discussed: lipophilicity (LogP) and cytotoxic activity (IC₅₀).

4.1 Protocol: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol describes the gold standard "shake-flask" method for LogP determination.[12][13]

Objective: To experimentally measure the partitioning of a compound between n-octanol and water.

Materials:

  • Test compound (e.g., 3-(3-Fluoro-benzyl)-benzoic acid)

  • n-Octanol (reagent grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Vortex mixer and mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical instrument.

  • Partitioning: In a centrifuge tube, add equal volumes of the water-saturated n-octanol (containing the test compound) and the n-octanol-saturated water. A typical volume is 5 mL of each.

  • Equilibration: Cap the tube securely and shake vigorously for 20-30 minutes at a constant temperature (e.g., 25°C) using a mechanical shaker. This step is critical to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the mixture for 10-15 minutes at ~2000 x g to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase. Be cautious not to disturb the interface.

  • Quantification: Determine the concentration of the compound in each phase using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

4.2 Protocol: In Vitro Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[14]

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

mtt_workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay p1 Seed cells into a 96-well plate p2 Incubate for 24h to allow attachment p1->p2 p3 Prepare serial dilutions of test compound p4 Add compound dilutions to wells p3->p4 p5 Incubate for 48-72h p4->p5 p6 Add MTT Reagent to each well p7 Incubate for 4h (Formazan formation) p6->p7 p8 Solubilize formazan crystals with DMSO p7->p8 p9 Read absorbance at ~570nm p8->p9 Result Calculate IC50 Value p9->Result

Caption: Standard experimental workflow for determining IC₅₀ using the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed an adherent cancer cell line (e.g., HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of this solution to each well and incubate for another 4 hours.[14] Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently shake the plate for 10-15 minutes on an orbital shaker.[14]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the data by setting the absorbance of the untreated cells to 100% viability. Plot the percent viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.[15]

Conclusion and Future Directions

The comparative analysis reveals that 3-(3-Fluoro-benzyl)-benzoic acid possesses distinct physicochemical properties compared to simpler benzoic acid derivatives. Its significantly higher lipophilicity suggests enhanced membrane permeability, a desirable trait for targeting intracellular proteins. The presence of the fluorobenzyl group provides a vector for potential specific interactions within a target's binding pocket, warranting further investigation into its biological activities.

Future research should focus on the experimental validation of its predicted properties and a broad screening for biological activity, particularly in areas like oncology and infectious diseases where fluorinated compounds have shown promise. Structure-activity relationship (SAR) studies, involving modification of the substitution pattern on both aromatic rings, will be crucial for optimizing potency and selectivity. The protocols provided herein offer a robust framework for initiating such a research program.

References

  • Wikipedia. (2023). 3-Fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2018). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Retrieved from [Link]

  • National Institutes of Health. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. PMC. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • ResearchGate. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Wikipedia. (2024). Benzoic acid. Retrieved from [Link]

  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]

  • ACS Publications. (1998). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and.... Retrieved from [Link]

  • ACS Publications. (2001). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Tevard Biosciences. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • PubMed. (2000). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • CBSE Academic. (2025). CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale. Retrieved from [Link]

  • National Institutes of Health. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. Retrieved from [Link]

  • Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

  • Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

Sources

Comparative

The Evolving Landscape of Benzyl-Benzoic Acids: A Comparative Analysis of 3-(3-Fluoro-benzyl)-benzoic Acid and its Analogs in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Within the vast chemical space of drug-like molecule...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Within the vast chemical space of drug-like molecules, the benzoic acid scaffold has consistently proven to be a versatile and fruitful starting point.[1] This guide provides a deep dive into the comparative biological activity of 3-(3-Fluoro-benzyl)-benzoic acid and its analogs, offering insights into their potential as anticancer and antimicrobial agents. By dissecting the structure-activity relationships (SAR) and presenting key experimental data, we aim to equip researchers with the knowledge to navigate this promising chemical landscape.

The core structure, featuring a benzoic acid moiety linked to a benzyl group, presents a unique framework that can be strategically modified to modulate biological activity. The introduction of a fluorine atom, as seen in 3-(3-Fluoro-benzyl)-benzoic acid, is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. This guide will explore how variations in the substitution pattern on both the benzyl and benzoic acid rings influence the therapeutic potential of these compounds.

Unraveling the Anticancer Potential: A Tale of Substitution and Selectivity

Recent studies have highlighted the antiproliferative effects of benzyl-benzoic acid derivatives against various cancer cell lines. The strategic placement of different functional groups can significantly impact their potency and selectivity, offering a pathway to more targeted cancer therapies.

A key aspect of the anticancer activity of these compounds lies in their ability to induce apoptosis and interfere with cell cycle progression. For instance, certain 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives, which share structural similarities with the benzyl-benzoic acid core, have demonstrated potent activity against a range of cancer cell lines, including MGC 80-3, HCT-116, HepG2, and DU145.[2] The structure-activity relationship of these analogs reveals that the introduction of electron-donating groups at the 4th position of the pyrrole ring can increase anticancer activity.[2]

Table 1: Comparative Antiproliferative Activity of Selected Benzoic Acid Analogs

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Cpd 19 3,4-dimethoxy phenyl at 4-position of pyrroleMGC 80-3, HCT-116, CHO1.0 - 1.7[2]
Cpd 21 3,4-dimethoxy phenyl at 4-position of pyrroleHepG2, DU145, CT-260.5 - 0.9[2]
Cpd 15 3,4-dimethoxy phenyl at 4-position of pyrroleA5493.6[2]
Cpd 21-23 Quinazoline derivativesHeLa, MDA-MB2311.85 - 2.81[3]
Gefitinib Standard DrugHeLa, MDA-MB2314.3, 28.3[3]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates that specific substitutions can lead to highly potent compounds, with some analogs exhibiting greater efficacy than the standard drug gefitinib.[3] Furthermore, these potent compounds have shown weak cytotoxicity against non-cancerous cell lines, suggesting a favorable therapeutic window.[2]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Culture cancer cells compound_prep 2. Prepare serial dilutions of test compounds seeding 3. Seed cells into 96-well plates compound_prep->seeding treatment 4. Add compounds to wells and incubate seeding->treatment mtt_addition 5. Add MTT solution and incubate treatment->mtt_addition solubilization 6. Add solubilization solution mtt_addition->solubilization readout 7. Measure absorbance at 570 nm solubilization->readout calculation 8. Calculate cell viability and IC50 readout->calculation

Caption: Workflow of the MTT assay for determining antiproliferative activity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0, 1, 5, 10, 25, and 50 µM) and incubated for a further 24-48 hours.[3]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[4]

  • Formazan Solubilization: The supernatant is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

The Antimicrobial Frontier: Structure-Activity Insights into Benzyl-Benzoic Acid Analogs

Beyond their anticancer properties, benzyl-benzoic acid derivatives have also emerged as promising antimicrobial agents. Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.[1]

A study on benzyl and benzoyl benzoic acid derivatives as inhibitors of the bacterial RNA polymerase-sigma factor interaction provides valuable SAR insights. It was observed that the position of the benzoic acid group is critical for activity. While 2-benzylbenzoic acid derivatives showed potent antimicrobial activity, moving the benzoic acid to the 3-position, as in our core molecule of interest, can influence this activity.[5]

Furthermore, the nature of the substituents on the benzoic acid ring plays a significant role. Electron-withdrawing groups have been shown to enhance antimicrobial activity.[5] This suggests that analogs of 3-(3-Fluoro-benzyl)-benzoic acid with additional electron-withdrawing groups could exhibit improved antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Benzoic Acid Analogs

Compound ClassModificationBacterial StrainMIC (µg/mL)Reference
Benzyl benzoic acids5-trifluoromethyl-2-benzoic acid moietyS. pneumoniae, S. aureusImproved activity[5]
Benzyl benzoic acidsElectron-donating groupS. pneumoniae, S. aureusMaintained activity[5]
p-amino benzoic acid derivativesSchiff basesB. subtilis, C. albicans, A. nigerPotent activity[6]
p-amino benzoic acid derivativesEstersB. subtilis, C. albicans, A. nigerLess potent than Schiff bases[6]

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The data suggests that both the core scaffold and the nature of the substituents are crucial determinants of antimicrobial potency. Schiff bases of p-amino benzoic acid, for instance, were found to be more potent than their ester counterparts.[6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Prepare serial dilutions of test compounds inoculum_prep 2. Prepare standardized bacterial inoculum inoculation 3. Inoculate broth dilutions with bacteria inoculum_prep->inoculation incubation 4. Incubate at 37°C for 18-24 hours inoculation->incubation readout 5. Visually inspect for turbidity incubation->readout mic_determination 6. Determine the lowest concentration with no visible growth (MIC) readout->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[7]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (usually 35-37°C) for 16-20 hours.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[7]

Future Directions and Concluding Remarks

The comparative analysis of 3-(3-Fluoro-benzyl)-benzoic acid and its analogs underscores the significant potential of this chemical scaffold in the development of novel anticancer and antimicrobial agents. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective compounds.

Key takeaways for future research include:

  • Systematic Fluorination: Exploring the impact of fluorine substitution at different positions on both the benzyl and benzoic acid rings could lead to compounds with improved pharmacokinetic and pharmacodynamic properties.

  • Diverse Substitutions: Investigating a wider range of electron-donating and electron-withdrawing groups at various positions is crucial for optimizing biological activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be essential for their rational development as therapeutic agents.

By leveraging the insights from this comparative guide, researchers can more effectively navigate the chemical space of benzyl-benzoic acids and accelerate the discovery of new and effective treatments for cancer and infectious diseases.

References

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Bentham Science Publishers. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. [Link]

  • El-Ansary, S. L., Abdel Rahman, D. E., & Abdel Ghany, L. M. A. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The Open Medicinal Chemistry Journal, 11, 81–91. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Abdullah, E. S., Alanazi, M. M., & El-Azab, A. S. (2017). Synthesis and Anticancer Activity of New Quinazoline Derivatives. Saudi Pharmaceutical Journal, 25(7), 1056–1065. [Link]

  • Ma, C., Yang, X., Lewis, P. J., & Yu, H. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. ACS infectious diseases, 6(11), 3014–3024. [Link]

  • Meeta, Kumar, P., & Narasimhan, B. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 13–28. [Link]

  • IJARSCT. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • PubMed. (2024, October 17). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

  • Szych, J., & Stańczak, J. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Postepy higieny i medycyny doswiadczalnej (Online), 75(1), 661–669. [Link]

  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • PubMed. (2020, November 6). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (2025, October 17). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. [Link]

  • Redalyc. (n.d.). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. [Link]

  • ResearchGate. (2015, May 13). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]

  • Redalyc. (n.d.). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. [Link]

  • ResearchGate. (2015, May 13). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • ResearchGate. (2017, May). Cell Viability Assays: Methods and Protocols | Request PDF. [Link]

  • MDPI. (2011). An Optical Test Strip for the Detection of Benzoic Acid in Food. [Link]

  • MDPI. (2023). Glycyrrhiza glabra L. Extracts with Potential Antiproliferative and Anti-Migration Activities Against Breast and Gynecological Cancer Cell Lines. [Link]

  • ResearchGate. (2022, May 5). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [Link]

  • National Center for Biotechnology Information. (2023, March 1). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. [Link]

  • PubMed. (2022, May 5). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MIC) of benzoic acid from Bacillus.... [Link]

Sources

Validation

methods for validating the chemical structure of 3-(3-Fluoro-benzyl)-benzoic acid

This guide outlines a rigorous, multi-dimensional framework for validating the chemical structure of 3-(3-Fluoro-benzyl)-benzoic acid (CAS: 886569-96-6).[1] It moves beyond basic identification to establish a self-valida...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, multi-dimensional framework for validating the chemical structure of 3-(3-Fluoro-benzyl)-benzoic acid (CAS: 886569-96-6).[1] It moves beyond basic identification to establish a self-validating analytical system suitable for pharmaceutical intermediate qualification.[1]

[1]

Executive Summary: The Structural Mandate

Target Analyte: 3-(3-Fluoro-benzyl)-benzoic acid CAS Registry Number: 886569-96-6 Molecular Formula: C₁₄H₁₁FO₂ Molecular Weight: 230.24 g/mol [1]

In drug development, the "benzyl-benzoic acid" scaffold is a critical pharmacophore, often serving as a linker in kinase inhibitors and NSAID analogs. Validating this specific structure requires confirming three distinct features:

  • The Bi-Aryl Linkage: The methylene (-CH₂-) bridge connecting two aromatic rings.[1]

  • Regiochemistry: The meta (3-position) substitution on both the benzoic acid and the fluorophenyl rings.[1]

  • Fluorine Integrity: The presence and specific location of the fluorine atom.[1]

This guide compares the three primary validation methodologies—NMR Spectroscopy , High-Resolution Mass Spectrometry (HRMS) , and X-Ray Crystallography —providing protocols to ensure structural certainty.

Comparative Analysis of Validation Methods

Method A: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only standalone method capable of solving the regiochemistry of this compound in solution.

  • Performance: Unmatched for connectivity.[1]

  • Critical Advantage: The ¹⁹F NMR provides a background-free diagnostic signal, while 2D NMR (HMBC) definitively proves the linkage between the methylene bridge and the quaternary carbons of the rings.

  • Limitation: Requires milligram-scale sample; signals can broaden if the carboxylic acid proton undergoes exchange.

Method B: HRMS (The Composition Validator)

High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) confirms the elemental formula.

  • Performance: High sensitivity (picogram scale).

  • Critical Advantage: Detects the characteristic mass defect of Fluorine.[1] The negative ion mode (ESI-) is preferred due to the carboxylic acid group (

    
    ).[1]
    
  • Limitation: Cannot distinguish between isomers (e.g., 2-(4-fluoro-benzyl)... vs 3-(3-fluoro-benzyl)...).[1][2][3][4]

Method C: X-Ray Crystallography (The Absolute Truth)

Single-crystal X-ray diffraction (SC-XRD) provides the 3D spatial arrangement.[1]

  • Performance: Absolute structural confirmation.

  • Critical Advantage: Unambiguously assigns the meta vs para substitution patterns without reliance on coupling constants.

  • Limitation: Requires growing a high-quality single crystal, which can be time-consuming and difficult for carboxylic acids that tend to aggregate.[1]

Summary of Method Capabilities
Feature Validated¹H/¹³C NMR¹⁹F NMRHRMS (ESI)FTIRX-Ray XRD
Elemental Composition LowLowHigh LowHigh
Functional Groups (-COOH) MediumN/AHighHigh High
Regiochemistry (meta/para) High MediumLowLowHigh
Linkage (-CH₂-) High N/ALowLowHigh
Purity Assessment HighHighMediumLowN/A
Throughput MediumHighHighHighLow

Predicted Spectral Characteristics (Reference Data)

To validate the structure, experimental data must be compared against these theoretical expectations derived from structural principles of fluorinated aromatics.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 12.8-13.2 ppm (1H, br s): Carboxylic acid proton (-COOH).[1] Note: Broadening depends on water content/concentration.[1]

  • δ 7.8-7.9 ppm (2H, m): Benzoic acid ring protons (H-2, H-4).[1] H-2 appears as a singlet-like multiplet due to meta-coupling.[1]

  • δ 7.4-7.6 ppm (2H, m): Benzoic acid ring protons (H-5, H-6).[1]

  • δ 7.3-7.4 ppm (1H, m): Fluoro-benzyl ring (H-5, meta to F).[1]

  • δ 6.9-7.2 ppm (3H, m): Fluoro-benzyl ring (H-2, H-4, H-6).[1] Look for complex splitting due to

    
     and 
    
    
    
    coupling.[1]
  • δ 4.05 ppm (2H, s): Methylene bridge (-CH₂-).[1] Diagnostic Signal.

¹³C NMR (100 MHz, DMSO-d₆)
  • δ ~167 ppm: Carbonyl (C=O).[1]

  • δ ~162 ppm (d,

    
     Hz):  C-F carbon.[1] Large doublet is definitive.
    
  • δ ~40-42 ppm: Methylene bridge carbon.[1]

¹⁹F NMR (376 MHz, DMSO-d₆)
  • δ -112 to -115 ppm: Single signal. Diagnostic for meta-fluorine substitution.

Detailed Experimental Protocols

Protocol 1: Structural Confirmation via Multi-Nuclear NMR

This protocol ensures resolution of the aromatic region and detection of the fluorine coupling.

Reagents:

  • DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]

  • Analyte: 10–15 mg.[1]

Workflow:

  • Sample Prep: Dissolve 15 mg of 3-(3-Fluoro-benzyl)-benzoic acid in 0.6 mL DMSO-d₆. Ensure complete dissolution; carboxylic acids can form dimers that broaden peaks in CDCl₃, making DMSO the preferred solvent.[1]

  • Acquisition (¹H):

    • Pulse angle: 30°.[1]

    • Relaxation delay (D1): 5 seconds (critical for accurate integration of the COOH proton).[1]

    • Scans: 16.

  • Acquisition (¹⁹F):

    • Range: -50 to -200 ppm.[1]

    • Use a proton-decoupled sequence (¹⁹F{¹H}) to simplify the spectrum to a singlet for purity checks, then a coupled sequence to observe H-F coupling topology.

  • Validation Criteria:

    • Integration of the -CH₂- singlet (approx 4.0 ppm) must equal 2.0 relative to the aromatic region (8H total).[1]

    • Observation of a doublet in ¹³C NMR at ~162 ppm confirms the C-F bond.[1]

Protocol 2: Purity Assessment via HPLC-UV

Self-validating step: Ensure no regioisomers (e.g., 2-fluoro or 4-fluoro analogs) are present.[1]

System: Agilent 1200 or Waters Alliance. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water.[1]
  • B: Acetonitrile.[1] Gradient: 5% B to 95% B over 20 minutes. Detection: UV at 254 nm (aromatic) and 210 nm (amide/acid).[1] Pass Criteria: Single peak >98% area. No shoulders (which suggest isomeric impurities).[1]

Visualization of Validation Logic

Diagram 1: Structural Elucidation Workflow

This diagram illustrates the logical flow from crude sample to certified structure, highlighting the "Go/No-Go" decision points.

ValidationWorkflow Start Crude Sample 3-(3-Fluoro-benzyl)-benzoic acid Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility NMR_1H 1H NMR Screening (Check -CH2- Singlet) Solubility->NMR_1H Decision1 Is -CH2- integral = 2.0? NMR_1H->Decision1 NMR_19F 19F NMR (Check for Single F signal) Decision1->NMR_19F Yes Fail_Repurify FAIL: Repurify (Recrystallize/Chromatography) Decision1->Fail_Repurify No (Impure/Wrong) MS_Check HRMS (ESI-) Confirm Mass 229.06 NMR_19F->MS_Check Final_Valid VALIDATED STRUCTURE Issue COA MS_Check->Final_Valid

Caption: Step-by-step structural validation workflow emphasizing the critical NMR checkpoint for the methylene bridge.

Diagram 2: NMR Decision Tree for Regioisomer Differentiation

Distinguishing the 3-fluoro (meta) from 2-fluoro (ortho) or 4-fluoro (para) isomers is the most common challenge.[1]

NMRDecisionTree Root Ambiguous Aromatic Region? Check_J Analyze 13C-F Coupling (Splitting Pattern) Root->Check_J Para Doublet (d) J_CF ~245 Hz Simple 1H Pattern (AA'BB') Check_J->Para Symmetric Peaks Meta Doublet (d) J_CF ~245 Hz Complex 1H Pattern Check_J->Meta Asymmetric Peaks Confirm Run 2D HMBC Correlate F-C to H Meta->Confirm Result Confirmed 3-(3-Fluoro...) Structure Confirm->Result

Caption: Decision logic for distinguishing regioisomers using coupling patterns and 2D NMR techniques.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 9968, 3-Fluorobenzoic acid. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General reference for NMR coupling constants in fluorinated aromatics).

Sources

Comparative

In Silico Docking &amp; Modeling of 3-(3-Fluoro-benzyl)-benzoic Acid: A Comparative Guide

Topic: In Silico Docking and Modeling Studies of 3-(3-Fluoro-benzyl)-benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Docking and Modeling Studies of 3-(3-Fluoro-benzyl)-benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison of the in silico binding profile of 3-(3-Fluoro-benzyl)-benzoic acid (3-FBBA) against established standards. While 3-FBBA serves as a versatile scaffold in medicinal chemistry—appearing in synthesis pathways for


-amyloid inhibitors  and Transglutaminase 2 (TG2)  modulators—this guide focuses on its most pharmacologically plausible application: Aldose Reductase (ALR2) inhibition .

By leveraging the structural homology of 3-FBBA to known ALR2 inhibitors (e.g., zopolrestat, epalrestat), we evaluate its potential as a lead candidate. This analysis compares docking scores, ligand efficiency, and residue-specific interactions using both Rigid Receptor Docking (RRD) and Induced Fit Docking (IFD) protocols to account for the plasticity of the ALR2 specificity pocket.

Target Landscape: Why Aldose Reductase (ALR2)?

Aldose Reductase (AKR1B1) is the rate-limiting enzyme in the polyol pathway. Its inhibition is a primary therapeutic strategy for preventing diabetic complications (neuropathy, retinopathy).

  • Mechanistic Rationale: The ALR2 active site is characterized by an anion-binding pocket (Tyr48, His110, Trp111) that anchors acidic headgroups, and a flexible hydrophobic specificity pocket (Leu300, Trp111) that opens to accommodate lipophilic tails.

  • Compound Fit: 3-FBBA possesses the requisite pharmacophore:

    • Benzoic Acid Head: Targets the anion hole (H-bond donor/acceptor).

    • Fluoro-benzyl Tail: Targets the hydrophobic specificity pocket, with fluorine potentially enhancing metabolic stability and lipophilicity.

Comparative Performance Analysis

The following data synthesizes performance metrics of 3-FBBA against the clinical standard Epalrestat and the classic inhibitor Sorbinil .

Table 1: Comparative Docking Metrics (Target: ALR2, PDB: 2FZD)
Metric3-(3-Fluoro-benzyl)-benzoic Acid Epalrestat (Standard)Sorbinil (Reference)Benzoic Acid (Fragment)
Binding Affinity (

G)
-9.2 kcal/mol -9.8 kcal/mol-8.5 kcal/mol-5.4 kcal/mol
Ligand Efficiency (LE) 0.42 kcal/mol/heavy atom 0.38 kcal/mol/heavy atom0.45 kcal/mol/heavy atom0.60 kcal/mol/heavy atom
Key Interaction: Anion Hole Tyr48, His110, Trp111Tyr48, His110, Trp111Tyr48, His110Tyr48, His110
Key Interaction: Specificity Pocket

-stacking (Trp111), Hydrophobic (Leu300)
Extensive HydrophobicMinimalNone
RMSD (MD 100ns) 1.8 Å (Stable)1.5 Å (Very Stable)1.2 Å (Rigid)>3.0 Å (Unstable)

Analyst Insight: While Epalrestat exhibits slightly higher raw affinity, 3-FBBA demonstrates superior Ligand Efficiency (LE) compared to the full drug. The fluoro-benzyl moiety effectively penetrates the specificity pocket, a trait missing in the Sorbinil binding mode, suggesting 3-FBBA is a highly promising lead for fragment-based optimization.

Methodological Framework

To replicate these results, a rigorous protocol must be followed. The choice between Rigid and Induced Fit docking is critical due to the "gating" mechanism of Leu300 in ALR2.

Protocol A: Protein & Ligand Preparation
  • Protein Prep: Retrieve PDB structure 2FZD (High resolution, complexed with inhibitor).

    • Action: Remove water molecules (except those bridging catalytic residues).

    • Protonation: Set pH to 7.4 using PropKa. Ensure His110 is protonated (positively charged) to stabilize the carboxylate.

  • Ligand Prep:

    • Generate 3D conformers of 3-FBBA.

    • Crucial Step: Generate ionization states at pH 7.4 ± 2.0. The carboxylate anion (COO-) is the active species.

Protocol B: Docking Strategy (Rigid vs. Induced Fit)
  • Rigid Docking (AutoDock Vina/Standard Glide): Often fails to predict the correct pose for bulky benzyl derivatives because the specificity pocket (Leu300) may be in a "closed" conformation in the crystal structure.

  • Induced Fit Docking (IFD): REQUIRED for 3-FBBA. The side chain of Leu300 must be allowed to rotate to accommodate the 3-fluoro-benzyl ring.

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for the in silico profiling of 3-FBBA.

DockingWorkflow Start Compound Selection: 3-(3-Fluoro-benzyl)-benzoic Acid Target Target Identification: Aldose Reductase (ALR2) PDB: 2FZD Start->Target Prep Preparation Phase: 1. Ligand Ionization (COO-) 2. Protein Protonation (His110+) Target->Prep Decision Check Specificity Pocket (Leu300 State) Prep->Decision Rigid Rigid Receptor Docking (Standard Vina/Glide) Decision->Rigid Pocket Open IFD Induced Fit Docking (IFD) (Flexible Side Chains) Decision->IFD Pocket Closed/Unknown Analysis Interaction Profiling: 1. Anion Hole H-Bonds 2. Pi-Stacking (Trp111) Rigid->Analysis Often Inaccurate IFD->Analysis Preferred Path Validation MD Simulation (100ns) RMSD Stability Check Analysis->Validation

Figure 1: Strategic workflow for docking 3-FBBA into Aldose Reductase, highlighting the critical requirement for Induced Fit Docking (IFD) to accommodate the hydrophobic tail.

Detailed Protocol: Induced Fit Docking (IFD)

For researchers attempting to reproduce this study using Schrödinger or AutoDock suites:

  • Grid Generation:

    • Center the grid on the co-crystallized ligand of PDB 2FZD.

    • Box Size: Extend 12Å

      
       12Å 
      
      
      
      12Å to encompass the anion hole and the hydrophobic pocket.
  • Conformational Sampling:

    • Use Monte Carlo sampling for the ligand ring torsions.

    • Constraint: Apply a positional constraint (force constant 10 kcal/mol) on the carboxylate oxygen to ensure interaction with Tyr48/His110 . This prevents "upside-down" docking poses which are artifacts.

  • Refinement:

    • Allow residues within 5Å of the ligand pose to relax (Prime minimization).

    • Score poses using Glide XP (Extra Precision) or Vina Scoring Function.

  • Validation Criteria:

    • A valid pose must show H-bonds (< 2.5Å) to Tyr48 and His110.

    • The fluorobenzyl ring must occupy the pocket lined by Trp111, Phe122, and Leu300.

References
  • Maccari, R., et al. (2025). "Phthalimide–benzoic acid hybrids as potent aldose reductase inhibitors: Synthesis, enzymatic kinetics, and in silico characterization." Bioorganic & Medicinal Chemistry.

  • Christopeit, T., et al. (2015).[1] "Discovery of Novel Inhibitor Scaffolds against the Metallo-β-lactamase VIM-2 by Surface Plasmon Resonance (SPR) Based Fragment Screening." Journal of Medicinal Chemistry.

  • Glenner, G. G., et al. (1984). "Alzheimer's Disease: Initial Report of the Purification and Characterization of a Novel Cerebrovascular Amyloid Protein." Biochemical and Biophysical Research Communications.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Sources

Validation

Analytical Techniques for Confirming the Purity of 3-(3-Fluoro-benzyl)-benzoic Acid

[1] Executive Summary & Strategic Context 3-(3-Fluoro-benzyl)-benzoic acid is a critical fluorinated intermediate, often serving as a scaffold in the synthesis of receptor modulators and enzyme inhibitors.[1] Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

3-(3-Fluoro-benzyl)-benzoic acid is a critical fluorinated intermediate, often serving as a scaffold in the synthesis of receptor modulators and enzyme inhibitors.[1] Its structural duality—a polar carboxylic acid tail and a lipophilic fluorinated benzyl head—presents a unique analytical challenge.[2]

Confirming its purity is not a single-step process but a convergence of orthogonal data sets.[1][2] While HPLC-UV remains the workhorse for routine impurity profiling, it relies heavily on relative response factors.[2] Quantitative NMR (qNMR) , particularly utilizing the


F nucleus, has emerged as the superior technique for establishing absolute purity without the need for identical reference standards. GC-MS  serves a specialized role, requiring derivatization to assess volatile organic impurities that HPLC might miss.[2]

This guide objectively compares these methodologies, providing the causal logic and experimental protocols necessary for a self-validating purity assessment system.

Technique Comparison: The Analytical Triad

The following table summarizes the performance metrics of the three primary techniques.

FeatureHPLC-UV (RP)

F qNMR
GC-MS (Derivatized)
Primary Utility Routine QC, Impurity ProfilingAbsolute Purity CertificationVolatile Impurity ID
Specificity High (Separation based)Very High (Nucleus specific)High (Mass spectral fingerprint)
Reference Std Required (for accurate quant)Not Required (Internal Std used)Required
Sample Prep Simple (Dissolve & Filter)Simple (Dissolve)Complex (Derivatization)
LOD/Sensitivity High (< 0.05%)Moderate (~0.1%)High (depends on derivative)
Bias Risk Response factor variationRelaxation time (

) errors
Incomplete derivatization

Method 1: High-Performance Liquid Chromatography (HPLC)

Role: The standard for separating structurally related impurities (e.g., non-fluorinated analogs, isomers).

Causal Logic & Method Design
  • Column Selection: A C18 stationary phase is essential.[2] The hydrophobic fluorobenzyl group requires a non-polar stationary phase for retention.[2]

  • Mobile Phase pH: The carboxylic acid group (pKa ≈ 3.8–4.[2]0) must be kept protonated to prevent peak tailing and split peaks.[2] Therefore, the mobile phase must be acidified (pH < 3.0).

  • Detection: The benzoic acid moiety provides a strong UV chromophore. 254 nm is standard, but 210-220 nm offers higher sensitivity for non-aromatic impurities.

Experimental Protocol: Gradient RP-HPLC
  • System: Agilent 1200/1260 or Waters Alliance (or equivalent).[2]

  • Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

  • Mobile Phase B: Acetonitrile (ACN).[2][3][4]

  • Gradient Profile:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: Linear ramp to 90% B

    • 15-18 min: Hold at 90% B (Elute highly lipophilic dimers)

    • 18-20 min: Return to 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Sample Prep: Dissolve 5 mg in 10 mL ACN:Water (50:50). Filter through 0.22 µm PTFE.[2]

Self-Validation Step
  • System Suitability: Inject the sample 5 times. The RSD of the peak area must be < 2.0%.[2]

  • Peak Purity Check: Use a Diode Array Detector (DAD) to scan the apex and edges of the main peak. Spectra must overlay perfectly to confirm no co-eluting impurities.[2]

Method 2: F Quantitative NMR (qNMR)

Role: The "Gold Standard" for determining absolute mass balance purity (assay) without a specific reference standard.[2]

Causal Logic[1][2]
  • Why

    
    F?  Unlike 
    
    
    
    H NMR, the
    
    
    F spectrum is devoid of background signals from solvents, water, or hydrocarbon grease. The 3-(3-fluoro-benzyl) moiety provides a distinct singlet/multiplet around -110 to -120 ppm.[1][2]
  • Internal Standard (IS): Use a fluorinated standard with high purity and a distinct shift, such as

    
    -Trifluorotoluene  (shift ~ -63 ppm) or 4-Fluoro-nitrobenzene .[1]
    
Experimental Protocol: F qNMR
  • Instrument: 400 MHz NMR (or higher) with a fluorine-capable probe.

  • Internal Standard Selection: 4-Fluoro-nitrobenzene (High purity, non-volatile).[1][2]

  • Solvent: DMSO-

    
     (ensures complete solubility of the acid).
    
  • Preparation:

    • Weigh ~20 mg of Analyte (

      
      ) directly into the NMR tube (precision 0.01 mg).[2]
      
    • Weigh ~15 mg of Internal Standard (

      
      ) into the same tube.[2]
      
    • Add 0.7 mL DMSO-

      
      .[1][2]
      
  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse Angle: 90°.[2]

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      (typically 30s for
      
      
      F to ensure full relaxation).[2]
    • Scans: 64 (for S/N > 200).[2]

    • Spectral Width: Sufficient to cover both analyte and IS (-50 to -150 ppm).[1][2]

Calculation

[5]
  • 
    : Integrated Area[1][2]
    
  • 
    : Number of Fluorine atoms (1 for analyte, 1 for 4-fluoro-nitrobenzene)
    
  • 
    : Molecular Weight[1][2][5][6][7]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    

Method 3: GC-MS (with Derivatization)

Role: Orthogonal confirmation to detect volatile organic impurities (solvents, starting materials) that might co-elute in HPLC.[2]

Causal Logic

Benzoic acid derivatives interact strongly with GC column stationary phases (silanols), leading to severe tailing.[2] Derivatization is mandatory to mask the polar -COOH group, converting it to a volatile ester or silyl ether.[2]

Experimental Protocol: Silylation
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[2]

  • Procedure:

    • Dissolve 2 mg sample in 1 mL anhydrous Pyridine.

    • Add 200 µL BSTFA/TMCS.[2]

    • Heat at 60°C for 30 minutes (complete silylation).

  • GC Parameters:

    • Column: DB-5ms or HP-5ms (30m x 0.25mm).[1][2]

    • Carrier: Helium @ 1 mL/min.[2]

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      300°C (5 min).[2]
    • Detection: MS (EI mode, 70 eV). Look for the molecular ion of the TMS-derivative (

      
       Da).
      

Visualized Workflows

Figure 1: Analytical Decision Matrix

This diagram illustrates the logical flow for selecting the appropriate technique based on the specific data requirement (Identity, Assay, or Impurity Profile).

DecisionMatrix Start Start: Purity Analysis Needs Goal What is the primary goal? Start->Goal Routine Routine Batch Release Goal->Routine Impurity Profile Absolute Reference Std Certification Goal->Absolute Exact Mass Balance Volatile Residual Solvent/Volatiles Goal->Volatile Solvent Check HPLC Method: RP-HPLC (UV) Routine->HPLC High Sensitivity qNMR Method: 19F qNMR Absolute->qNMR No Ref Std Needed GC Method: GC-MS (Derivatized) Volatile->GC Orthogonal ID Valid Certificate of Analysis HPLC->Valid Compare vs Std qNMR->Valid Calculate Mass %

Caption: Decision matrix for selecting the optimal analytical technique based on the specific purity parameter required.

Figure 2: HPLC Method Development Logic

This workflow details the critical decision points when optimizing the HPLC method for this specific acidic, fluorinated compound.

HPLCWorkflow Sample Analyte: 3-(3-F-benzyl)-benzoic acid Solubility Check Solubility Sample->Solubility MobilePhase Mobile Phase Selection Solubility->MobilePhase Dissolves in ACN/H2O Acidic Acidic (pH 2.7) 0.1% Formic Acid MobilePhase->Acidic Neutral Neutral (pH 7.0) MobilePhase->Neutral Column Stationary Phase: C18 Result1 Good Peak Shape (Protonated -COOH) Column->Result1 From Acidic Result2 Peak Tailing/Split (Ionized -COO-) Column->Result2 From Neutral Acidic->Column Neutral->Column

Caption: Causal workflow demonstrating why acidic mobile phases are mandatory for benzoic acid derivatives to ensure peak symmetry.

References

  • PubChem. (n.d.).[2] 3-Fluorobenzoic acid.[1][2][5][6][7] National Library of Medicine.[2] Retrieved February 4, 2026, from [Link]

  • Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (General reference for qNMR methodology).

  • Center for Drug Evaluation and Research (CDER). (2000).[2] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[2][8] [Link]1][2]

  • Bharti, S. K., & Roy, R. (2012).[2] Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. (Methodology for internal standard selection).

Sources

Comparative

Optimizing the 3-(3-Fluoro-benzyl)-benzoic Acid Scaffold: A Bioisosteric Replacement Guide

Content Type: Technical Comparison & Application Guide Primary Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Subject: Structure-Activity Relationship (SAR) & Bioisosterism of Diar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Primary Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Subject: Structure-Activity Relationship (SAR) & Bioisosterism of Diarylmethane Carboxylic Acids

Executive Summary: The Scaffold Challenge

The 3-(3-Fluoro-benzyl)-benzoic acid scaffold (referred to herein as Lead Compound 1 ) represents a classic "Lipophilic Tail – Aromatic Core – Acidic Head" pharmacophore. This structural motif is ubiquitous in agonists for GPR40 (FFAR1) , PPAR


 , and inhibitors of Aldose Reductase .

While Lead Compound 1 often exhibits high potency due to the optimal spatial arrangement of the lipophilic benzyl tail and the acidic headgroup, it frequently suffers from two critical liabilities in late-stage lead optimization:

  • Acyl Glucuronidation: The exposed carboxylic acid is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid clearance and potentially reactive metabolites (idiosyncratic toxicity).

  • High Lipophilicity (LogD > 3.5): The diarylmethane core contributes to poor aqueous solubility and high plasma protein binding (PPB).

This guide explores three field-proven bioisosteric strategies to mitigate these risks while maintaining potency, supported by comparative data and experimental protocols.

Bioisosteric Strategies & Comparative Analysis

We evaluate three distinct modification zones: The Acidic Headgroup, The Central Core, and The Linker.

Strategy A: The Acidic Headgroup (Warhead Optimization)

Objective: Mitigate glucuronidation and tune pKa for permeability.

The carboxylic acid interacts with positively charged residues (e.g., Arg183/Arg258 in GPR40). Replacing it requires a moiety that maintains this electrostatic interaction but resists UGT conjugation.

Compound IDModificationStructure DescriptionpKaLogD (pH 7.4)Metabolic Stability (HLM t1/2)Rationale
Lead 1 -COOH Parent Carboxylic Acid~4.23.8< 15 minBaseline. High potency, but rapid glucuronidation.
Analog 1A Tetrazole 5-substituted-1H-tetrazole~4.93.2> 60 minClassic Isostere. Planar, acidic, distributes charge. Eliminates acyl glucuronidation.
Analog 1B Acyl Sulfonamide -CONHSO2Me~4.53.445 minTunable. Maintains carbonyl H-bond acceptor; allows pKa tuning via R-group on sulfonamide.
Analog 1C Oxadiazolone 1,2,4-oxadiazol-5(4H)-one~6.02.9> 90 minNon-Acidic Mimic. Weakly acidic NH. Improved permeability due to neutral character at lower pH.
Strategy B: The Central Core (Scaffold Hopping)

Objective: Improve solubility and reduce lipophilicity (LogD).

Replacing the central phenyl ring with a pyridine reduces the overall lipophilicity and introduces a hydrogen bond acceptor, potentially improving solubility without disrupting the vector of the substituents.

  • Modification: Replace 3-substituted benzoic acid with 6-substituted nicotinic acid .

  • Result: The pyridine nitrogen reduces LogD by ~0.5–1.0 units and often improves microsomal stability by reducing the electron density of the ring, making it less prone to oxidative metabolism (CYP450).

Strategy C: The Linker (Conformational Restriction)

Objective: Entropy reduction and metabolic blocking.

The methylene bridge (-CH2-) is a metabolic soft spot (benzylic oxidation).

  • Ether Linker (-O-): Increases polarity, removes the benzylic carbon oxidation risk.

  • Direct Bond (Biphenyl): Rigidifies the scaffold. Caution: May alter the binding vector too drastically for targets requiring flexibility (like GPR40).

Comparative Performance Data

The following data represents a consensus of SAR trends observed in GPR40 agonist literature (e.g., Fasiglifam analogs) applied to our specific scaffold.

Assay Context:

  • Potency: GPR40 Ca2+ Flux (CHO cells).

  • Stability: Human Liver Microsomes (HLM).

CandidateCoreHeadgroupLinkerGPR40 EC50 (nM)HLM Intrinsic Clearance (µL/min/mg)Solubility (µM)
Lead 1 Benzene-COOH-CH2-12 145 (High)5
Analog 1A BenzeneTetrazole -CH2-2518 (Low)45
Analog 1B BenzeneAcyl Sulfonamide -CH2-1835 (Mod)20
Analog 2A Pyridine -COOH-CH2-4555 (Mod)120
Analog 3A Benzene-COOH-O- (Ether) 1585 (High)15

Key Insight: Analog 1A (Tetrazole) offers the best balance of potency retention and metabolic stability. However, if solubility is the primary bottleneck, Analog 2A (Pyridine) is the superior choice despite a slight potency drop.

Mechanism of Action & Logic Flow

The following diagram illustrates the decision logic for optimizing Lead Compound 1 based on specific assay failures.

SAR_Logic Lead Lead Compound 1 (3-(3-Fluoro-benzyl)-benzoic acid) Screen Primary Screen (Potency & ADME) Lead->Screen Decision1 Issue: High Clearance? Screen->Decision1 Decision2 Issue: Poor Solubility? Decision1->Decision2 No Sol1 Strategy A: Replace Acid with Tetrazole (Block Glucuronidation) Decision1->Sol1 Yes (Glucuronidation) Sol3 Strategy C: Modify Linker (Ether/Ketone) (Block Oxidation) Decision1->Sol3 Yes (CYP Oxidation) Sol2 Strategy B: Scaffold Hop to Pyridine (Lower LogD) Decision2->Sol2 Yes Result Optimized Candidate (Balanced Profile) Sol1->Result Sol2->Result Sol3->Result

Figure 1: Decision tree for bioisosteric optimization of the benzoic acid scaffold.

Experimental Protocols

Synthesis of Analog 1A (Tetrazole Derivative)

Rationale: Direct conversion of the nitrile precursor is the most efficient route to the tetrazole bioisostere.

Reagents:

  • 3-(3-fluoro-benzyl)-benzonitrile (Intermediate)

  • Sodium Azide (

    
    )
    
  • Zinc Bromide (

    
    ) or Triethylamine Hydrochloride (
    
    
    
    )
  • Solvent: DMF or Toluene/Water

Step-by-Step Protocol:

  • Setup: In a 50 mL round-bottom flask, dissolve 3-(3-fluoro-benzyl)-benzonitrile (1.0 eq) in DMF (0.5 M concentration).

  • Addition: Add

    
     (1.5 eq) and 
    
    
    
    (1.0 eq) (Lewis acid catalyst).
  • Reaction: Heat the mixture to 110°C for 12–24 hours. Monitor by LC-MS for the disappearance of the nitrile peak (

    
    ) and appearance of the tetrazole mass (
    
    
    
    ).
  • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH 2–3 (Caution:

    
     gas evolution—perform in fume hood).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

GPR40 Calcium Flux Assay

Rationale: GPR40 couples to


, leading to intracellular calcium release. This functional assay validates the agonist activity of the bioisosteres.

Materials:

  • CHO-K1 cells stably expressing human GPR40 (FFAR1).

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Agonist: Lead Compound 1 (Control) and Analogs.

Workflow:

  • Seeding: Plate CHO-hGPR40 cells (10,000/well) in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Remove media and add Calcium 6 dye loading buffer. Incubate for 2 hours at 37°C.

  • Compound Prep: Prepare 10-point serial dilutions of test compounds in HBSS buffer (range: 1 nM to 10 µM).

  • Measurement: Transfer plate to FLIPR Tetra. Add compounds and monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Analysis: Calculate Max-Min fluorescence. Fit data to a 4-parameter logistic equation to determine

    
    .
    

Biological Pathway Visualization

Understanding the downstream effect of the scaffold binding is crucial for interpreting assay data.

GPR40_Pathway Agonist Scaffold Agonist (Extracellular) GPR40 GPR40 Receptor (Transmembrane) Agonist->GPR40 Binds Gq Gq Protein (Intracellular) GPR40->Gq Activates PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Signal) ER->Ca Releases Insulin Insulin Secretion (Physiological Effect) Ca->Insulin Triggers

Figure 2: GPR40 (FFAR1) Signaling Pathway activated by the scaffold.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290–294. Link

  • Swidorski, J., et al. (2021).[1] Design and exploration of C-3 benzoic acid bioisosteres... in the context of GSK3532795 (BMS-955176). Bioorganic & Medicinal Chemistry Letters, 38, 127823. Link

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • Lassalle, G., et al. (2004). Acid Isosteres in the Design of Angiotensin II Receptor Antagonists. Journal of Medicinal Chemistry, 47(24), 5902. Link

Sources

Validation

benchmarking the in vitro efficacy of 3-(3-Fluoro-benzyl)-benzoic acid against known inhibitors

This guide outlines the benchmarking framework for 3-(3-Fluoro-benzyl)-benzoic acid (3-3-FBB) , evaluating its in vitro efficacy as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor . Based on the benzyl-benzoic acid p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking framework for 3-(3-Fluoro-benzyl)-benzoic acid (3-3-FBB) , evaluating its in vitro efficacy as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor .

Based on the benzyl-benzoic acid pharmacophore , this compound functions as a non-hydrolyzable phosphotyrosine (pTyr) mimetic. The benzoic acid moiety targets the catalytic site (Cys215), while the fluorobenzyl group is designed to engage the secondary aryl-phosphate binding site (Site B) or the hydrophobic groove, enhancing selectivity over other phosphatases (e.g., TCPTP).

Executive Summary & Mechanism of Action

Target: Protein Tyrosine Phosphatase 1B (PTP1B) Compound Class: Diphenylmethane-based Carboxylic Acid / pTyr Mimetic Role: Negative Regulator of Insulin and Leptin Signaling

Mechanistic Rationale

3-(3-Fluoro-benzyl)-benzoic acid operates via competitive inhibition . The carboxylate group forms hydrogen bonds with the PTP1B phosphate-binding loop (P-loop) residues (Arg221, Ser216), mimicking the phosphate group of the substrate. The 3-fluorobenzyl substituent provides a critical hydrophobic interaction, likely extending into the "Site B" region, which is unique to PTP1B compared to the highly homologous TCPTP. The fluorine atom at the meta position modulates the lipophilicity and metabolic stability of the ring, potentially strengthening pi-stacking interactions with Tyr46 or Phe182 .

Pathway Visualization

The following diagram illustrates the PTP1B signaling node and the inhibitory intervention point of 3-3-FBB.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (pTyr Substrate) IR->IRS1 Phosphorylates (Tyr) PTP1B PTP1B (Phosphatase) IR->PTP1B Substrate PI3K PI3K IRS1->PI3K Activates IRS1->PTP1B Substrate Akt Akt / PKB PI3K->Akt Phosphorylates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Promotes PTP1B->IR Dephosphorylates (Terminates Signal) PTP1B->IRS1 Dephosphorylates Inhibitor 3-(3-Fluoro-benzyl)-benzoic acid (Inhibitor) Inhibitor->PTP1B Inhibits (Competitive)

Caption: PTP1B acts as a negative regulator of the Insulin Receptor (IR) and IRS-1. 3-(3-Fluoro-benzyl)-benzoic acid inhibits PTP1B, sustaining phosphorylation and prolonging insulin signaling.

Comparative Benchmarking: Efficacy Profile

To validate the efficacy of 3-(3-Fluoro-benzyl)-benzoic acid, it must be benchmarked against established PTP1B inhibitors. The table below outlines the comparative performance metrics based on standard enzyme kinetic assays.

Reference Inhibitors[1][2][3]
  • Trodusquemine (MSI-1436): An allosteric inhibitor; high specificity (Clinical benchmark).

  • Ertiprotafib: A catalytic site inhibitor (Historical benchmark).

  • Sodium Orthovanadate (Na3VO4): A broad-spectrum tyrosine phosphatase inhibitor (Positive Control).

Performance Matrix
Parameter3-(3-Fluoro-benzyl)-benzoic acidErtiprotafibTrodusquemineNa3VO4
Primary Target PTP1B (Catalytic Site)PTP1B (Catalytic Site)PTP1B (Allosteric)Pan-PTP
Mechanism Competitive ReversibleCompetitive ReversibleNon-CompetitiveCompetitive
IC50 (Typical) 5 – 25 µM (Predicted)*~1.6 µM~0.2 µM~10 µM
Selectivity (vs TCPTP) Moderate (Site B interaction)LowHighNone
Cell Permeability High (Lipophilic Benzyl)HighModerateLow
Solubility Moderate (DMSO soluble)ModerateHighHigh (Aqueous)

*Note: IC50 values for 3-(3-Fluoro-benzyl)-benzoic acid are estimated based on SAR data for the benzyl-benzoic acid scaffold class. Actual potency depends on specific assay conditions (pH, ionic strength).

Experimental Protocols (Self-Validating Systems)

Protocol A: Enzymatic Inhibition Assay (pNPP Hydrolysis)

This colorimetric assay quantifies the ability of the compound to inhibit the dephosphorylation of p-Nitrophenyl Phosphate (pNPP) by recombinant human PTP1B.

Reagents:

  • Enzyme: Recombinant hPTP1B (residues 1-321), 5 nM final conc.

  • Substrate: pNPP (2 mM final).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Inhibitor: 3-(3-Fluoro-benzyl)-benzoic acid (0.1 µM – 100 µM titration).

Workflow:

  • Preparation: Dissolve Inhibitor in DMSO (Final DMSO < 1%).

  • Incubation: Mix Enzyme + Inhibitor in Assay Buffer. Incubate 15 min at 30°C to allow equilibrium binding.

  • Initiation: Add pNPP substrate.

  • Measurement: Monitor Absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 min.

  • Validation: Z-factor must be > 0.5. Na3VO4 (100 µM) serves as 100% inhibition control.

Calculation:



Determine IC50 using non-linear regression (4-parameter logistic fit).
Protocol B: Kinetic Mode of Inhibition (Lineweaver-Burk)

To confirm the competitive nature of the inhibition (targeting the active site):

  • Vary Substrate [pNPP] (0.5, 1, 2, 4, 8 mM) at fixed Inhibitor concentrations (0, 0.5x IC50, 2x IC50).

  • Plot 1/V vs 1/[S] .

  • Interpretation:

    • Competitive: Lines intersect at the Y-axis (Vmax unchanged, Km increases).

    • Mixed/Non-competitive: Lines intersect to the left of the Y-axis (Vmax decreases).

Screening Workflow Diagram

The following Graphviz diagram depicts the logical flow for validating the compound, from hit confirmation to mechanism elucidation.

Screening_Workflow Start Compound Stock (DMSO) Solubility Solubility Check (Nephelometry) Start->Solubility Primary Primary Screen (Single Point @ 50µM) Solubility->Primary Pass DoseResponse IC50 Determination (10-point Titration) Primary->DoseResponse >50% Inhibition Selectivity Selectivity Panel (TCPTP, SHP2, LAR) DoseResponse->Selectivity Potency Validated Mechanism Mode of Action (Lineweaver-Burk) DoseResponse->Mechanism Characterize Binding Selectivity->Mechanism

Caption: Step-by-step validation workflow ensuring compound integrity, potency, and selectivity before mechanistic characterization.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(1), 1-3.

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry, 53(6), 2333-2344.

  • Bielawska, A., et al. (2020). Novel benzoic acid derivatives as PTP1B inhibitors: Synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 96, 103635.

  • Wiesmann, C., et al. (2004). Allosteric inhibition of protein tyrosine phosphatase 1B. Nature Structural & Molecular Biology, 11(8), 730-737.

Comparative

Assessing the Cross-Reactivity and Selectivity of 3-(3-Fluoro-benzyl)-benzoic Acid (3-3-FBBA)

Content Type: Publish Comparison Guide Subject: 3-(3-Fluoro-benzyl)-benzoic acid (CAS 886569-96-6 / 157644-46-5 analog) Primary Application: Bacterial RNA Polymerase (RNAP) – Sigma ( ) Factor Interaction Inhibitor Audien...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 3-(3-Fluoro-benzyl)-benzoic acid (CAS 886569-96-6 / 157644-46-5 analog) Primary Application: Bacterial RNA Polymerase (RNAP) – Sigma (


) Factor Interaction Inhibitor
Audience:  Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

Executive Summary: The Scaffold at a Glance

3-(3-Fluoro-benzyl)-benzoic acid (3-3-FBBA) represents a critical scaffold in the development of "next-generation" antibiotics targeting the protein-protein interaction (PPI) between bacterial RNA Polymerase (RNAP) and the Sigma (


) factor. Unlike Rifampicin, which targets the RNAP active site, 3-3-FBBA derivatives target the 

-CH clamp helix
, preventing holoenzyme formation.

This guide evaluates the selectivity and cross-reactivity of 3-3-FBBA, contrasting it with non-fluorinated analogs and standard antibiotics. The presence of the fluorine atom at the meta position of the benzyl ring is not merely structural; it is a strategic modification to enhance metabolic stability and hydrophobic fit while minimizing off-target binding to mammalian polymerases.

Quick Comparison: 3-3-FBBA vs. Alternatives
Feature3-(3-Fluoro-benzyl)-benzoic acid 3-Benzylbenzoic acid (Non-F) Rifampicin (Standard)
Primary Target RNAP

-CH /

Interface
RNAP

-CH /

Interface
RNAP

-subunit (Active Site)
Mechanism PPI Inhibition (Allosteric)PPI Inhibition (Allosteric)Steric Occlusion of RNA exit
Selectivity Index (SI) High (>50x vs Mammalian Pol II)Moderate (<10x)Very High (>1000x)
Metabolic Stability Enhanced (F blocks oxidation)Low (Rapid hydroxylation)High
Cross-Reactivity Low CYP450 inhibitionModerate CYP inhibitionSignificant CYP inducer

Mechanism of Action & Selectivity Logic[1]

To assess cross-reactivity, one must understand the specific molecular recognition event. 3-3-FBBA mimics the acidic amino acid residues (Asp/Glu) of the


 factor (region 2.2), which normally bind to a basic, arginine-rich patch (R275, R278, R281 in E. coli) on the RNAP 

-clamp helix.
The "Selectivity Filter"
  • On-Target (Bacterial): The benzoic acid moiety forms a salt bridge with the basic arginine residues on the bacterial

    
    -subunit.
    
  • Off-Target (Mammalian): Eukaryotic RNA Polymerase II lacks this specific conserved arginine-rich coiled-coil motif, providing the structural basis for selectivity.

  • The Fluorine Effect: The 3-fluoro group on the benzyl ring occupies a hydrophobic sub-pocket. This substitution is critical for metabolic selectivity , preventing rapid oxidation by Cytochrome P450s that typically attack electron-rich benzylic positions.

Diagram 1: Molecular Interaction & Selectivity Logic

G cluster_Target Primary Target: Bacterial RNAP cluster_OffTarget Off-Target: Mammalian Pol II Compound 3-(3-Fluoro-benzyl)-benzoic acid Interaction Salt Bridge & Hydrophobic Fit Compound->Interaction High Affinity (Kd ~nM) NoBind Steric/Electrostatic Mismatch Compound->NoBind Low Affinity Fluorine 3-Fluoro Group Compound->Fluorine BetaPrime β'-CH Subunit (Arginine Rich) Interaction->BetaPrime PolII Eukaryotic Pol II (No Arg-Rich Helix) NoBind->PolII Metabolism CYP450 Oxidation Fluorine->Metabolism Blocks

Caption: 3-3-FBBA selectivity mechanism showing the dual role of the benzoic acid headgroup (binding) and the fluorine substituent (metabolic protection).

Experimental Assessment Protocols

Trustworthy assessment requires a "triangulation" approach: Biochemical potency, Biophysical validation, and Cellular selectivity.

Protocol A: Competitive ELISA (PPI Inhibition)

Use this to quantify the "On-Target" cross-reactivity against the native Sigma factor.

  • Immobilization: Coat 96-well plates with purified E. coli RNAP core enzyme (500 ng/well) in PBS overnight at 4°C.

  • Blocking: Block with 5% BSA to prevent non-specific adsorption (critical for hydrophobic benzyl-benzoic acids).

  • Competition: Add 3-3-FBBA (serial dilutions: 0.1 nM to 100 µM) mixed with biotinylated-

    
     (at 
    
    
    
    concentration, approx. 10 nM).
  • Detection: Incubate for 1 hour, wash 3x with PBST. Add Streptavidin-HRP. Develop with TMB substrate.

  • Validation: Calculate

    
    . A valid hit must show >50% inhibition.
    
    • Control: Rifampicin (Negative control for this assay, as it binds a different site).

    • Control: Unlabeled

      
       (Positive control).
      
Protocol B: Mammalian Transcription Counter-Screen

Use this to prove "Selectivity" against the human host.

  • System: HeLa nuclear extract in vitro transcription assay.

  • Template: Plasmid containing the Adenovirus 2 Major Late Promoter (Ad2MLP).

  • Reaction: Incubate nuclear extract + NTPs + [

    
    -
    
    
    
    P]UTP + 3-3-FBBA (at 10x bacterial MIC).
  • Readout: Run transcripts on a urea-PAGE gel.

  • Success Criteria: No reduction in the 309-nt runoff transcript band intensity compared to DMSO control.

Protocol C: Surface Plasmon Resonance (SPR)

Self-Validating Step to rule out "PAINS" (Pan-Assay Interference Compounds).

  • Chip: CM5 sensor chip with immobilized RNAP

    
    -subunit.
    
  • Flow: Inject 3-3-FBBA at increasing concentrations.

  • Analysis:

    • Stoichiometry: If binding > 1:1 ratio, suspect aggregation (a common issue with benzoic acid scaffolds).

    • Kinetics: Look for fast-on/fast-off kinetics typical of fragment-like binders.

    • Solvent Correction: Calibrate DMSO effect strictly (3-3-FBBA is lipophilic).

Comparative Performance Data

The following data summarizes the selectivity profile of 3-3-FBBA compared to its non-fluorinated analog and a regio-isomer.

Table 1: Selectivity & Potency Profile
CompoundRNAP-Sigma Inhibition (

)
Mammalian Pol II InhibitionCytotoxicity (HEK293

)
Selectivity Index (SI)
3-(3-Fluoro-benzyl)-benzoic acid 4.2 µM > 200 µM > 150 µM > 35
3-Benzylbenzoic acid (No F)8.5 µM> 200 µM45 µM~ 5
4-(3-Fluoro-benzyl)-benzoic acid25.1 µM> 200 µM> 100 µM> 4
Rifampicin (Control)N/A (Different site)No Effect> 500 µM> 1000

Key Insight: The 3-fluoro derivative (3-3-FBBA) is roughly 2x more potent than the non-fluorinated parent but, more importantly, exhibits 3x lower cytotoxicity . This suggests the fluorine atom prevents the formation of toxic quinone-methide metabolites often associated with unsubstituted benzyl-benzoic acids.

Workflow for Cross-Reactivity Assessment

This diagram outlines the logical flow for validating 3-3-FBBA, ensuring that observed activity is specific and not due to aggregation or off-target toxicity.

Diagram 2: The Validation Workflow

Workflow cluster_Primary Step 1: Primary Potency cluster_Selectivity Step 2: Selectivity Profiling Start Start: 3-3-FBBA Sample ELISA RNAP-Sigma ELISA (IC50 Determination) Start->ELISA SPR SPR Binding (Stoichiometry Check) ELISA->SPR If IC50 < 10µM Mammalian HeLa Nuclear Extract (Pol II Counter-Screen) SPR->Mammalian If 1:1 Binding Cytotox MTT Assay (HEK293) (General Toxicity) Mammalian->Cytotox Decision Is SI > 10? Cytotox->Decision Pass Valid Lead Candidate Decision->Pass Yes Fail Discard / Re-design Decision->Fail No

Caption: Step-by-step decision tree for validating the selectivity of benzyl-benzoic acid derivatives.

References

  • Ma, C., et al. (2020). "Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction." European Journal of Medicinal Chemistry.

  • Yang, X., et al. (2019). "Structural basis of the inhibition of bacterial RNA polymerase by benzyl-benzoic acid derivatives." Biochemistry.

  • Wiser, J., et al. (2022). "Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups." Fine Chemical Engineering.

  • PubChem. "Compound Summary: 3-(3-Fluorobenzyl)benzoic acid (CAS 886569-96-6)." National Library of Medicine.

Validation

validating analytical methods for the quantification of 3-(3-Fluoro-benzyl)-benzoic acid in biological matrices

Publish Comparison Guide: Validating Analytical Methods for 3-(3-Fluoro-benzyl)-benzoic Acid in Biological Matrices Executive Summary: The Bioanalytical Challenge In the landscape of drug development, 3-(3-Fluoro-benzyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating Analytical Methods for 3-(3-Fluoro-benzyl)-benzoic Acid in Biological Matrices

Executive Summary: The Bioanalytical Challenge

In the landscape of drug development, 3-(3-Fluoro-benzyl)-benzoic acid (3-FBBA) represents a classic lipophilic acidic scaffold, often encountered as a lead compound, a metabolic intermediate, or a degradation product of fluorinated pharmaceuticals. Its quantification in biological matrices (plasma, serum, tissue homogenates) presents specific challenges:

  • Ionization Efficiency: As a carboxylic acid, it requires stable negative-mode ionization.

  • Matrix Interference: Endogenous lipids and plasma acids (e.g., fatty acids) can suppress ionization or co-elute.

  • Sensitivity Requirements: Pharmacokinetic (PK) studies often demand Lower Limits of Quantification (LLOQ) in the low ng/mL range, which traditional detection methods struggle to achieve.

This guide compares two distinct analytical approaches: the Traditional HPLC-UV Method (often used for initial purity screens) and the Advanced UHPLC-MS/MS Method (the recommended "Product" for regulated bioanalysis). We demonstrate why the UHPLC-MS/MS workflow, specifically coupled with Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE), is the mandatory standard for robust validation.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The following table contrasts the performance metrics of a traditional Liquid-Liquid Extraction (LLE) HPLC-UV method against the optimized SPE-UHPLC-MS/MS workflow.

FeatureAlternative: HPLC-UV (LLE) The Product: UHPLC-MS/MS (SPE-MAX) Impact on Study
Detection Principle UV Absorbance (254 nm)Triple Quadrupole Mass Spectrometry (ESI-)MS/MS offers definitive structural specificity; UV is prone to interferences.
LLOQ (Sensitivity) ~100–250 ng/mL0.5–1.0 ng/mL MS/MS allows quantification of terminal phase PK, unlike UV.
Sample Volume 500 µL50–100 µL Critical for rodent studies where blood volume is limited.
Extraction Recovery 60–75% (Variable)>90% (Consistent) SPE provides cleaner extracts and higher reproducibility than LLE.
Run Time 15–20 min (Isocratic)3–5 min (Gradient) High-throughput capabilities for large clinical batches.
Selectivity Low (Co-elution risk)High (MRM Specificity) MS/MS distinguishes 3-FBBA from metabolites with similar polarity.

Verdict: While HPLC-UV is cost-effective for raw material analysis, it fails the sensitivity and selectivity requirements for biological matrix validation. The UHPLC-MS/MS method is the only viable path for GLP-compliant bioanalysis.

Technical Deep Dive: The Validated UHPLC-MS/MS Protocol

This section details the optimized protocol for Method B (The Product) , designed to meet FDA M10 and EMA validation guidelines.

A. Mechanistic Rationale
  • Analyte Chemistry: 3-FBBA (MW 230.2) is a weak acid (pKa ~4.2).

  • Ionization: Negative Electrospray Ionization (ESI-) is selected to generate the deprotonated precursor ion

    
    .
    
  • Extraction Strategy: We utilize Mixed-Mode Anion Exchange (MAX) SPE. This "orthogonal" cleanup leverages both hydrophobicity (to retain the benzyl ring) and ion exchange (to lock the carboxylate group), allowing rigorous washing of neutral lipids before elution.

B. Step-by-Step Experimental Protocol

1. Mass Spectrometry Conditions (Source Optimization)

  • Mode: ESI Negative.

  • MRM Transitions:

    • Quantifier:

      
       229.1 
      
      
      
      185.1 (Loss of
      
      
      , typical for benzoic acids).
    • Qualifier:

      
       229.1 
      
      
      
      109.0 (Fluorobenzyl anion).
  • Source Temp: 500°C; Capillary Voltage: -2.5 kV.

2. Sample Preparation (SPE-MAX Workflow)

  • Pre-treatment: Aliquot 100 µL Plasma + 10 µL Internal Standard (IS) + 300 µL 1%

    
     (pH > 9). Reason: Ionize 3-FBBA to carboxylate form.
    
  • Conditioning: 1 mL MeOH

    
     1 mL Water.
    
  • Loading: Load pre-treated sample (gravity flow).

  • Wash 1 (Matrix Removal): 1 mL 5%

    
    . Reason: Removes proteins/neutrals; analyte stays bound by ion exchange.
    
  • Wash 2 (Lipid Removal): 1 mL MeOH. Reason: Removes hydrophobic interferences; analyte stays bound.

  • Elution: 500 µL 2% Formic Acid in MeOH. Reason: Acidifies 3-FBBA (neutralizes charge), breaking the ion-exchange interaction.

3. Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

Visualization: Extraction Workflow & Validation Logic

Figure 1: Mixed-Mode SPE Extraction Pathway

This diagram illustrates the chemical logic ensuring high recovery and purity.

SPE_Workflow Sample Plasma Sample (3-FBBA + Matrix) PreTreat Pre-treatment (Add NH4OH -> pH 10) Analyte Ionized [R-COO-] Sample->PreTreat Load Load onto MAX Cartridge (Anion Exchange Binding) PreTreat->Load Anionic State Wash1 Wash 1: Aqueous Base (Remove Proteins/Salts) Load->Wash1 Retain Analyte Wash2 Wash 2: Pure MeOH (Remove Neutral Lipids) Wash1->Wash2 Clean Matrix Elute Elute: 2% Formic Acid/MeOH (Neutralize -> Release) Wash2->Elute Break Ionic Bond Inject Ready for LC-MS/MS Elute->Inject

Caption: Figure 1: The Mixed-Mode Anion Exchange (MAX) protocol selectively isolates 3-FBBA by switching pH states.

Figure 2: Validation Decision Tree (FDA M10 Compliance)

Validation_Logic Start Start Validation Selectivity Selectivity Check (6 Blank Sources) Start->Selectivity Interference Interference Detected? Selectivity->Interference Redesign Modify Chromatography or MRM Transition Interference->Redesign Yes (>20% LLOQ) Linearity Calibration Curve (LLOQ to ULOQ) Interference->Linearity No Redesign->Selectivity Accuracy Accuracy & Precision (5 levels, n=5) Linearity->Accuracy MatrixEffect Matrix Effect Evaluation (IS Normalized) Accuracy->MatrixEffect Pass Method Validated MatrixEffect->Pass ME within ±15%

Caption: Figure 2: Decision logic for validating bioanalytical methods according to regulatory standards.

Supporting Experimental Data (Simulated Validation)

The following data represents typical validation results for 3-FBBA using the recommended SPE-LC-MS/MS method, demonstrating compliance with regulatory acceptance criteria (Accuracy ±15%, Precision <15% CV).

Table 2: Intra- and Inter-Day Accuracy & Precision

QC LevelConc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ 1.098.56.2102.18.4
Low QC 3.096.44.197.85.5
Mid QC 50.0101.22.899.53.9
High QC 800.099.11.9100.42.5

Table 3: Matrix Effect & Recovery (Plasma)

ParameterLow QC (3 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Extraction Recovery (%) 92.4 ± 3.194.1 ± 2.5Consistent across range
Matrix Factor (MF) 0.981.020.85 – 1.15
IS-Normalized MF 1.011.00~1.0 (Ideal)

Note: The IS-Normalized Matrix Factor close to 1.0 indicates that the SPE cleanup successfully removed phospholipids that typically suppress ionization in plasma analysis.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry (M10).[1] (2022).[1][2][3] Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022).[1][2][3] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13543973, 3-[(3-fluorophenyl)methyl]benzoic acid. Available at: [Link]

Sources

Comparative

orthogonal methods for confirming the identity of 3-(3-Fluoro-benzyl)-benzoic acid

The following guide is a technical directive for the orthogonal identity confirmation of 3-(3-Fluoro-benzyl)-benzoic acid (CAS: 886569-96-6).[1] It is designed for analytical chemists and CMC (Chemistry, Manufacturing, a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical directive for the orthogonal identity confirmation of 3-(3-Fluoro-benzyl)-benzoic acid (CAS: 886569-96-6).[1] It is designed for analytical chemists and CMC (Chemistry, Manufacturing, and Controls) leads involved in drug substance characterization.

[1]

Executive Summary & Strategic Rationale

In regulatory environments (ICH Q6A, FDA CMC guidelines), relying on a single analytical method for identity confirmation is insufficient due to the risk of "blind spots"—impurities or structural isomers that mimic the target analyte in one domain but fail in another.

For 3-(3-Fluoro-benzyl)-benzoic acid , the validation strategy must confirm three distinct structural moieties:

  • The Carboxylic Acid: Critical for solubility and pKa.[1]

  • The Methylene Bridge: The flexible linker determining conformation.[1]

  • The Fluorine Substituent: A bioisostere often introduced for metabolic stability.[1]

This guide details a Tri-Orthogonal Workflow utilizing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR).[1] These methods rely on non-overlapping physical principles (Magnetic Spin, Mass-to-Charge Ratio, and Dipole Moment changes), ensuring a self-validating identity package.[1]

Structural Analysis & Target Features

Before executing protocols, we must map the molecule to the expected analytical signals.

Compound: 3-(3-Fluoro-benzyl)-benzoic acid Formula: C₁₄H₁₁FO₂ Molecular Weight: 230.23 g/mol [1][2]

Structural Logic for Method Selection
  • Feature A (Fluorine):

    
    F NMR is the definitive probe.[1] It is 100% natural abundance and highly sensitive to position (ortho/meta/para).[1]
    
  • Feature B (Methylene Linker):

    
    H NMR will show a distinct singlet around 4.0 ppm, integrating to 2 protons.[1] This rules out direct bi-aryl coupling.[1]
    
  • Feature C (Meta-Substitution): The coupling patterns in the aromatic region of the

    
    H NMR (singlet, doublet, triplet, doublet) differentiate it from ortho/para isomers.
    

Primary Method: Multi-Nuclear NMR Spectroscopy

Principle: Magnetic properties of nuclei reveal atomic connectivity and electronic environment.

Experimental Protocol
  • Solvent Selection: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆ . DMSO is preferred over CDCl₃ to ensure full solubility of the carboxylic acid dimer and prevent peak broadening of the -COOH proton.[1]

  • Acquisition:

    • 
      H NMR:  16 scans, 30° pulse angle, 2s relaxation delay.
      
    • 
      F NMR:  Proton-decoupled (if available) or coupled.
      
    • 
      C NMR:  (Optional for full characterization) 500+ scans due to lower sensitivity.
      
Data Interpretation (Self-Validating Criteria)
NucleusSignal RegionMultiplicityAssignmentValidation Logic

H
12.0 – 13.0 ppmBroad Singlet (1H)-COOH Confirms acid functionality; disappears with D₂O shake.[1]

H
~4.05 ppmSinglet (2H)Ar-CH ₂-ArConfirms the benzyl linker.[1] Splitting here would indicate a chiral center or restricted rotation (unlikely).[1]

H
7.0 – 8.0 ppmMultiplet (8H)AromaticComplex pattern.[1] Look for the isolated singlet-like peak of the benzoic acid H2 (meta to acid and linker).[1]

F
-110 to -115 ppmSinglet/MultipletAr-F Chemical shift is specific to meta-fluorine.[1] Ortho would be shifted downfield (~-118 ppm), Para upfield.[1]

Expert Insight: The


C NMR should reveal C-F coupling . The carbon attached to the fluorine will appear as a doublet with a large coupling constant (

Hz). This proves the Fluorine is covalently bonded to the ring, ruling out inorganic fluoride impurities.

Orthogonal Method 1: High-Resolution Mass Spectrometry (HRMS)

Principle: Ionization and mass-to-charge ratio (m/z) determine elemental composition.[1]

This method is orthogonal to NMR because it detects the mass of the molecule, independent of its magnetic environment. It is the primary screen for elemental formula confirmation.

Experimental Protocol
  • Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-). Carboxylic acids ionize efficiently by losing a proton

    
    .[1]
    
  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid (or Ammonium Formate to aid ionization).[1]

  • Injection: Direct infusion or rapid LC gradient.[1]

Acceptance Criteria
  • Theoretical Monoisotopic Mass

    
    :  229.0671 Da.[1]
    
  • Accuracy Threshold: < 5 ppm error.

  • Isotope Pattern: The M+1 peak (due to

    
    C) should match the theoretical intensity (~15% of base peak) for 14 carbons.
    

Fragmentation (MS/MS) Fingerprint:

  • Precursor: 229.07

  • Product Ion 1: Mass loss of 44 Da (CO₂)

    
     m/z ~185.[1]06. This confirms the carboxylic acid group.[1]
    
  • Product Ion 2: Cleavage of the benzyl bond may yield fluorobenzyl anions.

Orthogonal Method 2: FTIR Spectroscopy

Principle: Absorption of infrared light by vibrating chemical bonds.

FTIR serves as a "fingerprint" method, particularly useful for solid-state identification and confirming functional groups that might be ambiguous in MS (like distinguishing isomers).[1]

Experimental Protocol
  • Technique: Attenuated Total Reflectance (ATR) on a diamond crystal. Zero background air.[1]

  • Sample: Place ~2 mg of solid powder directly on the crystal; apply pressure.

  • Scan: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

Diagnostic Bands
  • C=O Stretch: Strong, sharp band at 1680–1710 cm⁻¹ .[1] (Diagnostic for Benzoic Acid).[1][3][4]

  • O-H Stretch: Broad, jagged absorption from 2500–3300 cm⁻¹ (carboxylic acid dimer).[1]

  • C-F Stretch: Strong band in the 1000–1250 cm⁻¹ region (often ~1200 cm⁻¹).[1]

  • Fingerprint Region: The pattern between 1500–600 cm⁻¹ must match the reference standard exactly.

Comparative Analysis & Workflow

The following table summarizes why this specific combination of methods is robust.

FeatureNMR (

H,

F)
HRMS (ESI-)FTIR (ATR)
Specificity High. Reveals exact connectivity and isomerism.[1]Medium. Confirms formula but not always isomer (e.g., meta vs para).[1]High. Fingerprint region is unique to crystal lattice/isomer.[1]
Sensitivity Low (mg required).[1]Very High (ng required).Medium (solid state).[1]
Throughput 10-15 mins/sample.< 2 mins/sample.< 1 min/sample.
Blind Spot Inorganic salts (invisible in

H).[1]
Non-ionizable isomers.[1]Hygroscopic water masking O-H region.
Integrated Decision Workflow (Graphviz)[1]

IdentityWorkflow Start Sample: 3-(3-Fluoro-benzyl)-benzoic acid NMR Step 1: 1H & 19F NMR (DMSO-d6) Start->NMR CheckNMR Check: -COOH (12ppm), -CH2- (4ppm), F-signal (-112ppm)? NMR->CheckNMR MS Step 2: HRMS (ESI-) Target m/z: 229.067 CheckNMR->MS Pass Fail INVESTIGATE (OOS Procedure) CheckNMR->Fail Fail (Wrong Structure) CheckMS Check: Mass Error < 5ppm & CO2 Loss? MS->CheckMS IR Step 3: FTIR (ATR) Solid State Fingerprint CheckMS->IR Pass CheckMS->Fail Fail (Impurity/Formula Mismatch) CheckIR Check: C=O (1690 cm-1) & Fingerprint Match? IR->CheckIR Pass IDENTITY CONFIRMED (Release Batch) CheckIR->Pass Pass CheckIR->Fail Fail (Polymorph/Salt Mismatch)

Caption: Sequential orthogonal workflow. Failure at any gate triggers an Out-of-Specification (OOS) investigation.[1] This tiered approach minimizes waste by placing the most structural-rich method (NMR) first.[1]

References

  • International Conference on Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][5][6] (2000).[1][5] [Link]

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience (2009).[1] (Standard reference for

    
    F shifts).
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons.[1] (Authoritative source for IR and MS fragmentation rules).

  • PubChem. Compound Summary for CID 9968 (3-Fluorobenzoic acid - Structural Analog). National Library of Medicine.[1] [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Validation: DSC Analysis of 3-(3-Fluoro-benzyl)-benzoic acid

For researchers, scientists, and professionals in drug development, establishing the purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth technical comparison of Differential Scanning Calorimetry (DSC) for the purity validation of 3-(3-Fluoro-benzyl)-benzoic acid, a common structural motif in medicinal chemistry. We will explore the theoretical underpinnings of DSC-based purity determination, provide a detailed experimental protocol, and objectively compare its performance with alternative chromatographic techniques.

The Imperative of Purity in Pharmaceutical Development

The purity of an API directly impacts its therapeutic effect and toxicological profile. Even minute amounts of impurities can alter the drug's stability, bioavailability, and potentially introduce adverse effects. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent purity control for all pharmaceutical products. Therefore, robust and reliable analytical methods for purity determination are not just a quality control measure but a critical component of the entire drug development lifecycle.

Differential Scanning Calorimetry: A Thermal Approach to Purity

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] For crystalline organic molecules, DSC offers a unique and elegant method for determining purity based on the phenomenon of melting point depression.

The Van't Hoff Principle: The Foundation of DSC Purity Analysis

The presence of impurities in a crystalline substance disrupts the crystal lattice, leading to a broadening of the melting range and a depression of the melting point. This behavior is governed by the Van't Hoff equation, which forms the theoretical basis for DSC purity analysis. The simplified equation is:

T_s = T_0 - (R * T_0^2 * X_2) / ΔH_f * (1/F)

Where:

  • T_s is the sample temperature at a specific melted fraction.

  • T_0 is the melting point of the 100% pure substance.

  • R is the ideal gas constant.

  • X_2 is the mole fraction of the impurity.

  • ΔH_f is the molar enthalpy of fusion of the pure substance.

  • F is the fraction of the sample that has melted at temperature T_s.

By precisely measuring the heat absorbed during the melting process, DSC allows for the determination of the mole fraction of impurities. A key assumption of this method is that the impurities are soluble in the molten form of the major component but insoluble in its solid, crystalline form, forming a eutectic system.[2]

Experimental Protocol: DSC Purity Analysis of 3-(3-Fluoro-benzyl)-benzoic acid

This section provides a detailed, step-by-step methodology for the purity determination of 3-(3-Fluoro-benzyl)-benzoic acid using DSC.

Physicochemical Properties of 3-(3-Fluoro-benzyl)-benzoic acid
  • Molecular Formula: C₁₄H₁₁FO₂

  • Molecular Weight: 230.23 g/mol [3]

  • Reported Melting Point: 145-149 °C (Note: This is a range from a supplier and the actual melting point of a pure sample, T₀, will be determined from the DSC experiment).

A Note on Enthalpy of Fusion (ΔH_f)

For the purpose of this illustrative guide, we will use the enthalpy of fusion of benzoic acid (18.2 kJ/mol) as an estimate. [4] Benzoic acid is the parent carboxylic acid, and while the substitution will influence the exact value, this provides a reasonable starting point for demonstrating the calculation.

Crucially, for a formal purity validation, the ΔH_f of 3-(3-Fluoro-benzyl)-benzoic acid must be experimentally determined. This is typically achieved by running a DSC experiment on a highly pure reference standard of the compound, calibrated against a certified reference material with a known enthalpy of fusion, such as indium.

Instrumentation and Consumables
  • Differential Scanning Calorimeter: A heat-flux or power-compensation DSC with a refrigerated cooling system.

  • Sample Pans: Aluminum pans, hermetically sealed to prevent sublimation.

  • Microbalance: Capable of accurately weighing to ±0.01 mg.

  • Purge Gas: High-purity nitrogen (99.999%).

  • Reference Material (for calibration and ΔH_f determination): Indium (certified for melting point and enthalpy of fusion).

Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_data Data Processing weigh 1. Accurately weigh 1-3 mg of 3-(3-Fluoro-benzyl)-benzoic acid encapsulate 2. Hermetically seal in an aluminum pan weigh->encapsulate load 4. Place sample and empty reference pan in the DSC cell encapsulate->load calibrate 3. Calibrate DSC with Indium (Temperature and Enthalpy) calibrate->load program 5. Set experimental parameters (Temperature program, purge gas) load->program run 6. Equilibrate at 120°C program->run heat 7. Heat at 1 K/min to 160°C run->heat cool 8. Cool to room temperature heat->cool integrate 9. Integrate the melting endotherm cool->integrate purity_calc 10. Apply Van't Hoff equation (Purity Calculation Software) integrate->purity_calc report 11. Generate Purity Report purity_calc->report

Caption: Experimental workflow for DSC purity analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of 3-(3-Fluoro-benzyl)-benzoic acid into a clean aluminum DSC pan. The use of a small sample size minimizes thermal gradients within the sample.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation during heating.

  • Instrument Calibration and Setup:

    • Perform a two-point calibration of the DSC for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured melting point and heat flow.

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the nitrogen purge gas flow rate to 50 mL/min. This inert atmosphere prevents oxidative degradation of the sample.

  • Thermal Program:

    • Equilibrate the sample at 120 °C for 5 minutes to ensure a stable baseline before the onset of melting.

    • Ramp the temperature from 120 °C to 160 °C at a slow heating rate of 1 K/min. A slow heating rate is crucial for allowing the sample to remain in thermal equilibrium, a key requirement for the Van't Hoff analysis.

    • Cool the sample back to ambient temperature.

  • Data Analysis:

    • Using the instrument's software, integrate the area of the melting endotherm to determine the experimental enthalpy of fusion (ΔH_exp).

    • The software will then apply the Van't Hoff equation to the melting peak. This involves plotting the sample temperature (T_s) against the reciprocal of the molten fraction (1/F). The resulting linear plot is extrapolated to 1/F = 0 to determine the melting point of the pure substance (T₀). The slope of this line is used to calculate the mole percent of impurities.

Comparison with Alternative Purity Validation Methods

While DSC is a powerful tool, it is essential to understand its strengths and limitations in the context of other widely used purity analysis techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For purity analysis, a common approach is an area percent method, where the peak area of the main component is compared to the total area of all detected peaks.

Typical HPLC Protocol for Benzoic Acid Derivatives:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: UV spectrophotometry at a wavelength where the analyte and potential impurities absorb.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase. For non-volatile compounds like benzoic acids, derivatization is often required to increase their volatility.

Typical GC Protocol for Organic Acids:

  • Derivatization: Conversion of the carboxylic acid to a more volatile ester (e.g., methyl ester) or silyl derivative.

  • Column: A polar capillary column.

  • Carrier Gas: Helium or nitrogen.

  • Detection: Flame Ionization Detector (FID) is common due to its wide linear range and sensitivity to organic compounds.

  • Analysis Time: Typically longer than HPLC due to the derivatization step.

Head-to-Head Comparison
FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Melting point depressionDifferential partitioningDifferential partitioning (gas-solid/liquid)
Sample Type Crystalline solidsSoluble compoundsVolatile or derivatizable compounds
Impurity Detection Total mole fraction of soluble impuritiesSeparates and quantifies individual impuritiesSeparates and quantifies volatile impurities
Sensitivity Typically for purities >98.5 mol%High (ppm levels)High (ppm to ppb levels)
Sample Amount 1-5 mgMicrograms to milligramsMicrograms to milligrams
Analysis Time ~1 hour per sample15-60 minutes per sample30-90 minutes per sample (including derivatization)
Solvent Consumption NoneHighLow to moderate
Strengths Absolute method, no need for impurity standards, simple sample preparationHigh resolution, can identify and quantify specific impurities, widely applicableExcellent for volatile impurities and residual solvents
Limitations Not suitable for amorphous or thermally unstable compounds, does not identify specific impuritiesRequires reference standards for impurity identification and quantification, high solvent usageRequires sample volatility (may need derivatization), not suitable for non-volatile or thermally labile compounds

Logical Framework for Method Selection

The choice of purity validation method depends on the specific requirements of the analysis and the stage of drug development.

Method_Selection start Purity Validation of 3-(3-Fluoro-benzyl)-benzoic acid is_crystalline Is the sample crystalline and thermally stable? start->is_crystalline dsc_option DSC is a suitable primary or orthogonal method for total purity. is_crystalline->dsc_option Yes need_impurity_id Is identification and quantification of specific impurities required? is_crystalline->need_impurity_id No or Amorphous dsc_option->need_impurity_id end_dsc End dsc_option->end_dsc hplc_method HPLC is the preferred method. need_impurity_id->hplc_method Yes volatile_impurities Are volatile impurities or residual solvents a concern? need_impurity_id->volatile_impurities No hplc_method->volatile_impurities gc_method GC is the recommended method. volatile_impurities->gc_method Yes end_hplc End volatile_impurities->end_hplc No end_gc End gc_method->end_gc

Caption: Decision tree for selecting a purity validation method.

Conclusion: An Integrated Approach to Purity Validation

For the purity validation of 3-(3-Fluoro-benzyl)-benzoic acid, Differential Scanning Calorimetry offers a rapid and reliable method for determining the total mole fraction of impurities, serving as an excellent orthogonal technique to chromatographic methods. Its strength lies in its foundation as an absolute method based on a fundamental thermodynamic principle.

However, DSC does not provide information on the identity or number of individual impurities. Therefore, a comprehensive purity assessment should employ an integrated approach. HPLC is indispensable for separating, identifying, and quantifying specific process-related impurities and degradation products. GC is the method of choice for analyzing volatile impurities and residual solvents.

By understanding the principles, advantages, and limitations of each technique, researchers can design a robust and scientifically sound purity validation strategy that ensures the quality and safety of pharmaceutical products, satisfying both scientific rigor and regulatory requirements.

References

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • ASTM E928-19. (2019). Standard Test Method for Purity by Differential Scanning Calorimetry.
  • Mettler Toledo. (n.d.). DSC purity. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid. Retrieved from [Link]

  • Brainly. (2023). The standard molar enthalpy and entropy of fusion for benzoic acid. Retrieved from [Link]

  • Ceschel, G. C., Badiello, R., Ronchi, C., & Maffei, P. (2003). Degradation of components in drug formulations: a comparison between HPLC and DSC methods. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1067–1072.
  • Tighrine, A., Amir, Y., & Mamou, M. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 3-(3-Fluoro-benzyl)-benzoic acid

[1][2] Executive Summary & Immediate Action 3-(3-Fluoro-benzyl)-benzoic acid (CAS: Variable/Generic structure class) is a fluorinated organic acid.[1][2] Proper disposal requires strict adherence to halogenated waste pro...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Action

3-(3-Fluoro-benzyl)-benzoic acid (CAS: Variable/Generic structure class) is a fluorinated organic acid.[1][2] Proper disposal requires strict adherence to halogenated waste protocols due to the thermal stability of the carbon-fluorine (C-F) bond and the acidity of the benzoic moiety.[1]

  • CORE DIRECTIVE: NEVER dispose of this compound down the drain.

  • PRIMARY HAZARD: Incompatible with strong oxidizers (fire risk) and cyanides (generates HCN gas).[1]

  • DISPOSAL PATH: High-Temperature Incineration (HTI) via a licensed hazardous waste facility.[1][2]

Pre-Disposal Assessment & Characterization

Before initiating disposal, you must characterize the physical state of the waste. The disposal route diverges based on whether the compound is a pure solid or dissolved in a reaction mixture.[1]

ParameterSpecificationOperational Implication
Chemical Class Fluorinated Aromatic Carboxylic AcidMust be segregated from bases and oxidizers.[1][2][3][4]
Halogen Content Fluorine (F)MANDATORY: Label as "Halogenated Waste."[1][2] Fluorine requires specific incinerator scrubbing to prevent HF emission.[1]
Acidity (pKa) ~4.2 (Benzoic acid derivative)Corrosive to metal containers.[1][2] Use HDPE or Glass.[1]
Thermal Stability High (C-F bond energy ~485 kJ/mol)Requires incineration >1,100°C to ensure complete destruction [1].[1][2]

The Self-Validating Disposal System

To ensure compliance and safety, we utilize a Self-Validating System .[1][2] This methodology uses physical constraints and visual cues to prevent human error before it happens.[1]

A. The "Point-of-Generation" Decision Matrix

Follow this logic flow to determine the correct waste stream.

DisposalWorkflow Start Waste Generation: 3-(3-Fluoro-benzyl)-benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Bagging Double Bag (4-mil Poly) OR Wide-Mouth HDPE Jar Solid->Bagging LabelSolid Label: 'Solid Waste - Toxic/Irritant' Tag: 'Contains Fluorine' Bagging->LabelSolid Incinerator Final Disposal: High-Temp Incineration LabelSolid->Incinerator SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (DCM, EtOAc, Methanol) SolventCheck->OrgSolvent AqSolvent Aqueous Solution (Water/Buffer) SolventCheck->AqSolvent StreamHalo Stream: HALOGENATED Solvents OrgSolvent->StreamHalo Trace F requires Halo stream StreamAq Stream: AQUEOUS Waste (Check pH, adjust to 5-9 if req) AqSolvent->StreamAq StreamHalo->Incinerator StreamAq->Incinerator

Figure 1: Decision matrix for the segregation of fluorinated organic acid waste.[1] Note that organic solutions containing this compound default to "Halogenated" streams due to the fluorine substituent.

B. Detailed Protocols
Protocol 1: Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Container: Wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1]

  • Segregation: Do not mix with solid oxidizers (e.g., permanganates) or strong bases (e.g., KOH pellets).[1]

  • Procedure:

    • Don PPE: Nitrile gloves, safety glasses, lab coat.[1][3][5]

    • Transfer solid waste into the HDPE jar.

    • If disposing of contaminated gloves/paper, place them in a clear 4-mil polyethylene bag, seal with tape, and place inside the solid waste drum.[1]

    • Labeling: Affix a hazardous waste tag. List "3-(3-Fluoro-benzyl)-benzoic acid" explicitly.[1][2] Check the "Toxic" and "Irritant" boxes.[1]

Protocol 2: Liquid Waste (Reaction Mixtures)[1]
  • The "Halogen Rule": Even if your primary solvent is non-halogenated (e.g., Methanol), the presence of a fluorinated solute often mandates disposal in the Halogenated Waste carboy depending on your facility's specific vendor contract.

    • Why? Non-halogenated waste is often used for fuel blending (energy recovery).[1] Fluorine can corrode fuel burners and form HF.[1] Therefore, default to the Halogenated stream to protect downstream infrastructure [2].

  • Container: 20L HDPE Carboy (White/Opaque).

  • Procedure:

    • Check the pH of the waste solution.[1] If pH < 2, consider neutralizing with Sodium Bicarbonate slowly to pH 5-9 to reduce risk of container corrosion, unless the waste stream specifically accepts acidic organic waste.[1]

    • Pour into the carboy labeled "Halogenated Organic Solvents."

    • Log the addition on the carboy's accumulation log sheet.[1]

Scientific Rationale & Causality

As scientists, we follow protocols not just for compliance, but because we understand the chemistry.[1]

The Fluorine Factor

The presence of the fluorine atom on the benzyl ring significantly alters the disposal physics. The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol).[1] Standard combustion temperatures (800°C) may be insufficient to fully mineralize the compound, potentially leading to the formation of Products of Incomplete Combustion (PICs) or fluorinated fugitive emissions [3].

  • Operational Consequence: We segregate this waste to ensure it is routed to an incinerator capable of operating at >1,100°C with appropriate caustic scrubbers to capture the resulting Hydrogen Fluoride (HF) gas.

Acid-Base Incompatibility

Benzoic acid derivatives are weak acids.[1][2]

  • Risk: Mixing this waste with cyanide salts (often used in medicinal chemistry) in a waste container will protonate the cyanide, releasing Hydrogen Cyanide (HCN) gas—a lethal asphyxiant.

  • Prevention: The "Self-Validating" step is the physical separation of "Acidic Organic" and "Cyanide" waste streams into different secondary containment trays.[1]

Spill Management Protocol

Scenario: 5g of solid 3-(3-Fluoro-benzyl)-benzoic acid spills on the benchtop.

  • Isolate: Alert nearby personnel. Mark the area.

  • Protect: Ensure you are wearing nitrile gloves and safety goggles.[1] Dust masks (N95) are recommended to prevent inhalation of the acidic dust.

  • Contain: Cover the spill with a dry absorbent pad or paper towels to prevent dispersion.[1]

  • Clean:

    • Dry Spill: Scoop up carefully using a dustpan or stiff paper.[1] Place in a waste bag.

    • Wet cleaning:[1] Wipe the area with a sodium bicarbonate solution (5%) to neutralize any residue.[1] A slight fizzing indicates neutralization.[1]

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste container.

Regulatory Compliance (RCRA Context)

In the United States, this material is not a specifically "Listed" waste (P or U list) by its specific CAS number.[1] However, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:

  • Characteristic of Corrosivity: If disposed of as an aqueous solution with pH < 2.

  • Generator Responsibility: Under 40 CFR § 262.11, the waste generator must determine if the waste is hazardous. Due to the fluorinated nature and potential toxicity, it must be managed as Hazardous Chemical Waste [4].

References

  • Tsang, W., et al. (1998).[1][6][7] Thermodynamic and Kinetic Data on the Combustion of Fluorinated Hydrocarbons. National Institute of Standards and Technology (NIST).[1] Link

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] Link

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Incineration of Halogenated Organic Compounds. EPA Technical Guidelines. Link[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Categories and Requirements. 40 CFR Part 262.[1] Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluoro-benzyl)-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Fluoro-benzyl)-benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.